Ac4GalNAz
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2R,3R,4R,5R)-3,4,6-triacetyloxy-5-[(2-azidoacetyl)amino]oxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O10/c1-7(21)26-6-11-14(27-8(2)22)15(28-9(3)23)13(16(30-11)29-10(4)24)19-12(25)5-18-20-17/h11,13-16H,5-6H2,1-4H3,(H,19,25)/t11-,13-,14+,15-,16?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMISDAXLUIXKM-YJUJGKJLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)CN=[N+]=[N-])OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H](C(O1)OC(=O)C)NC(=O)CN=[N+]=[N-])OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ac4GalNAz: An In-depth Technical Guide to Metabolic Glycoengineering
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-azidoacetylgalactosamine-tetraacylated (Ac4GalNAz) is a powerful chemical tool for the study of protein glycosylation, a post-translational modification integral to a myriad of cellular functions. As a cell-permeable analog of N-acetylgalactosamine (GalNAc), this compound enables the metabolic labeling of glycans. Its incorporated bioorthogonal azide group serves as a chemical handle for subsequent visualization and proteomic analysis via highly specific "click chemistry" reactions. This guide provides a comprehensive overview of the core principles, mechanism of action, experimental protocols, and applications of this compound in metabolic glycoengineering.
Introduction to this compound
This compound is a synthetic, tetraacetylated derivative of N-azidoacetylgalactosamine (GalNAz). The four acetyl groups enhance its lipophilicity, allowing for efficient passage across the cell membrane.[1] Once inside the cell, it serves as a metabolic precursor for the incorporation of an azide-modified sugar into cellular glycans. This technique, known as metabolic glycoengineering, provides a non-radioactive method to study the dynamics of glycosylation in living systems.[2][3] The key feature of this compound is the azide moiety, a bioorthogonal functional group that is virtually absent in biological systems, ensuring that subsequent chemical reactions are highly specific and do not interfere with native cellular processes.[4]
Mechanism of Action
The utility of this compound as a metabolic reporter lies in its multi-step processing by endogenous cellular machinery.
Cellular Uptake and Deacetylation
The acetyl groups of this compound facilitate its passive diffusion across the cell membrane.[1] Upon entering the cytoplasm, non-specific intracellular carboxyesterases hydrolyze the acetyl groups, yielding N-azidoacetylgalactosamine (GalNAz).
Metabolic Incorporation into Glycans
The resulting GalNAz molecule enters the hexosamine salvage pathway, where it is treated as an analog of the natural sugar N-acetylgalactosamine (GalNAc). The pathway involves the following key steps:
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Conversion to UDP-GalNAz: GalNAz is converted to UDP-N-azidoacetylgalactosamine (UDP-GalNAz), the activated sugar donor.
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Epimerization to UDP-GlcNAz: A crucial step in the metabolic fate of this compound is the action of the enzyme UDP-galactose 4-epimerase (GALE), which can interconvert UDP-GalNAz and its C4 epimer, UDP-N-azidoacetylglucosamine (UDP-GlcNAz). This epimerization is significant as it allows this compound to serve as a metabolic precursor for glycans that utilize both GalNAc and N-acetylglucosamine (GlcNAc).
-
Incorporation into Glycoproteins:
-
Mucin-type O-linked Glycans: UDP-GalNAz is used by polypeptide N-acetylgalactosaminyltransferases (ppGalNAcTs) to incorporate GalNAz into mucin-type O-linked glycoproteins, which are abundant on the cell surface and in secreted proteins.
-
O-GlcNAcylation: UDP-GlcNAz is the substrate for O-GlcNAc transferase (OGT), which catalyzes the attachment of a single GlcNAz moiety to serine and threonine residues of nuclear and cytoplasmic proteins. This process, known as O-GlcNAcylation, is a dynamic regulatory post-translational modification akin to phosphorylation.
-
The following diagram illustrates the metabolic pathway of this compound:
Bioorthogonal Ligation for Detection
The azide group introduced into glycans serves as a bioorthogonal chemical reporter that can be specifically and covalently labeled with a probe containing a complementary reactive group. This detection step is typically achieved through "click chemistry," most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
-
CuAAC: This highly efficient reaction requires a copper(I) catalyst to ligate the azide to a terminal alkyne-containing probe (e.g., a fluorophore or biotin). While effective, the copper catalyst can be toxic to cells, making it more suitable for fixed cells or cell lysates.
-
SPAAC: This "copper-free" click chemistry utilizes a strained cyclooctyne (e.g., DBCO) that reacts spontaneously with the azide. SPAAC is biocompatible and can be performed on living cells and even in vivo.
The following diagram illustrates the experimental workflow for metabolic labeling and detection:
Quantitative Data and Labeling Efficiency
The efficiency of this compound incorporation can vary depending on the cell type, concentration, and incubation time.
| Parameter | Recommended Range | Notes | Reference(s) |
| Concentration for Cultured Cells | 25-75 µM | Higher concentrations can be cytotoxic. Optimal concentration should be determined empirically for each cell line. | |
| Incubation Time | 24-72 hours | Longer incubation times generally lead to increased labeling. | |
| Alkyne Probe Concentration (CuAAC) | 2-40 µM | Titration is recommended to balance signal intensity and background. | |
| Alkyne Probe Concentration (SPAAC) | 20-50 µM | Optimal concentrations can vary based on the specific cyclooctyne probe used. |
Comparison of Labeling Efficiency:
| Reagent | Cell Line | Method of Analysis | Key Finding | Reference(s) |
| This compound | CHO | Flow Cytometry | 30-fold higher cell surface fluorescence compared to Ac4GlcNAz. | |
| Ac4GlcNAz | CHO | Flow Cytometry | Significantly lower cell surface labeling compared to this compound. | |
| Ac4ManNAz | hUCB-EPCs | Western Blot | Higher labeling efficiency compared to this compound and Ac4GlcNAz in this cell type. |
Experimental Protocols
Metabolic Labeling of Cultured Cells with this compound
-
Cell Seeding: Plate cells in the desired format (e.g., multi-well plates, flasks, or on coverslips) and allow them to adhere and reach 50-70% confluency.
-
Preparation of this compound Stock Solution: Prepare a 10-50 mM stock solution of this compound in sterile DMSO. Store at -20°C.
-
Metabolic Labeling: Dilute the this compound stock solution in complete cell culture medium to the desired final concentration (typically 25-50 µM). Include a vehicle-only control (DMSO).
-
Incubation: Replace the existing medium with the this compound-containing medium and incubate the cells for 24-72 hours under standard culture conditions (37°C, 5% CO2).
-
Cell Harvesting: After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove unincorporated this compound. The cells are now ready for downstream applications.
Detection of Labeled Glycoproteins by Fluorescence Microscopy (CuAAC)
-
Metabolic Labeling: Label cells grown on coverslips with this compound as described in Protocol 4.1.
-
Cell Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.
-
Wash three times with PBS.
-
-
Click Chemistry Reaction:
-
Prepare the click reaction cocktail. A typical cocktail for one coverslip includes:
-
PBS
-
Fluorescent alkyne probe (e.g., Alexa Fluor 488 Alkyne) to a final concentration of 2-20 µM.
-
THPTA (100 mM stock)
-
Copper (II) sulfate (20 mM stock)
-
Sodium ascorbate (300 mM stock, freshly prepared)
-
-
Incubate the coverslips with the click reaction cocktail for 30 minutes at room temperature, protected from light.
-
-
Washing and Mounting:
-
Wash the cells three times with PBS.
-
(Optional) Stain nuclei with a DNA dye such as DAPI.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Imaging: Visualize the fluorescently labeled glycoproteins using a fluorescence microscope.
Detection of Labeled Glycoproteins by Western Blot
-
Metabolic Labeling and Cell Lysis:
-
Label cells with this compound as described in Protocol 4.1.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).
-
-
Click Chemistry on Cell Lysate:
-
In a microfuge tube, combine 20-50 µg of protein lysate with PBS.
-
Add the alkyne-biotin probe to a final concentration of 20-50 µM.
-
Add the click chemistry reagents (THPTA, copper (II) sulfate, and sodium ascorbate) as described in Protocol 4.2.
-
Incubate for 1 hour at room temperature.
-
-
Protein Precipitation: Precipitate the protein using a methanol/chloroform extraction to remove excess reagents.
-
SDS-PAGE and Transfer:
-
Resuspend the protein pellet in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a streptavidin-HRP conjugate (or a fluorescently tagged streptavidin) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an appropriate chemiluminescent substrate or by fluorescence imaging.
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Applications in Research and Drug Development
This compound has become an invaluable tool in various areas of biological research.
Studying O-GlcNAc Signaling Pathways
O-GlcNAcylation is a key regulator of numerous signaling pathways, and its dysregulation is implicated in diseases such as cancer, diabetes, and neurodegenerative disorders. This compound, through its conversion to UDP-GlcNAz, allows for the metabolic labeling and subsequent identification of O-GlcNAcylated proteins. For example, in the insulin signaling pathway, O-GlcNAcylation of key proteins can attenuate signal transduction. Using this compound, researchers can identify which proteins in this cascade are O-GlcNAcylated, quantify changes in O-GlcNAcylation levels in response to stimuli, and elucidate the functional consequences of these modifications.
Other Applications
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Glycoprotein Trafficking: Visualizing the localization and movement of newly synthesized glycoproteins within the cell.
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Cell Surface Glycan Profiling: Identifying and quantifying the repertoire of glycoproteins on the cell surface.
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In Vivo Imaging: While more challenging, this compound and related azido sugars have been used for metabolic labeling in living organisms, such as mice, to study glycosylation in the context of a whole animal.
Conclusion
Metabolic glycoengineering with this compound is a versatile and robust technique for investigating the complex world of protein glycosylation. Its ability to label both mucin-type O-glycans and O-GlcNAc modifications, combined with the specificity of click chemistry, provides a powerful platform for the visualization, identification, and quantification of glycoproteins in living systems. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers to design and execute experiments using this compound, ultimately contributing to a deeper understanding of the roles of glycosylation in health and disease.
References
The Azide Switch: A Technical Guide to Ac4GalNAz-Mediated Metabolic Glycan Labeling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the mechanism of action of N-azidoacetylgalactosamine-tetraacylated (Ac4GalNAz), a cornerstone reagent in the field of metabolic glycoengineering. We will explore its metabolic journey, enzymatic processing, and ultimate incorporation into cellular glycans, providing a comprehensive resource for researchers leveraging this powerful tool for the study of glycosylation in health and disease.
Introduction to Metabolic Glycoengineering with this compound
Metabolic glycoengineering is a powerful technique that enables the introduction of bioorthogonal chemical reporters into cellular glycans.[1] this compound, a synthetic, cell-permeable analog of N-acetylgalactosamine (GalNAc), serves as a key metabolic precursor for this process.[2][3] Its utility lies in the introduction of a bioorthogonal azide group into nascent glycans, which can be subsequently and specifically modified with reporter molecules like fluorescent dyes or biotin via "click chemistry".[3][4] This allows for the visualization, enrichment, and proteomic analysis of glycosylated proteins.
The Metabolic Pathway of this compound
The journey of this compound from a synthetic precursor to a component of cellular glycans involves a series of well-defined enzymatic steps within the cell's natural metabolic pathways.
Cellular Uptake and Deacetylation
As a tetraacetylated monosaccharide, this compound readily permeates the cell membrane. Once inside the cell, cytosolic esterases efficiently remove the four acetyl groups, yielding N-azidoacetylgalactosamine (GalNAz). This deacetylation step is crucial for its subsequent recognition and processing by the cellular glycosylation machinery.
Conversion to an Activated Sugar Nucleotide
The deacetylated GalNAz enters the hexosamine salvage pathway. Here, it is converted into the activated nucleotide sugar, UDP-N-azidoacetylgalactosamine (UDP-GalNAz). This two-step process is catalyzed by the enzymes of the GalNAc salvage pathway.
The Epimerization Crossroads: UDP-GalNAz to UDP-GlcNAz
A critical juncture in the metabolic fate of UDP-GalNAz is its potential epimerization to UDP-N-azidoacetylglucosamine (UDP-GlcNAz). This reversible reaction is catalyzed by the enzyme UDP-galactose 4'-epimerase (GALE). This metabolic cross-talk is a key feature of this compound's mechanism, allowing it to serve as a precursor for labeling both GalNAc- and GlcNAc-containing glycans. Studies have shown that in some human cell types, the equilibrium between UDP-GalNAz and UDP-GlcNAz favors the formation of UDP-GlcNAz, with an approximate 1:3 ratio.
Incorporation into Glycans by Glycosyltransferases
The resulting azide-containing sugar nucleotides, UDP-GalNAz and UDP-GlcNAz, are recognized as substrates by various glycosyltransferases. These enzymes catalyze the transfer of the azido-sugar from the UDP donor to target proteins and lipids. Specifically:
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UDP-GalNAz is utilized by polypeptide N-acetylgalactosaminyltransferases (ppGalNAcTs) to initiate mucin-type O-linked glycosylation on serine and threonine residues of proteins in the secretory pathway.
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UDP-GlcNAz is used by O-GlcNAc transferase (OGT) to modify nuclear and cytoplasmic proteins with O-linked β-N-azidoacetylglucosamine (O-GlcNAz).
This dual labeling capability makes this compound a versatile tool for studying both major classes of O-linked glycosylation.
Quantitative Data Summary
The efficiency of this compound labeling is influenced by factors such as cell type, incubation time, and concentration. The following tables summarize key quantitative data from various studies.
Table 1: Typical Concentrations and Incubation Times for Metabolic Labeling
| Cell Line/System | This compound Concentration (µM) | Incubation Time | Reference(s) |
| Various Mammalian Cell Lines | 25 - 75 | 48 hours | |
| CHO Cells | 50 | 2 days | |
| K-562 GALE-KO Cells | 10 | Not specified | |
| HeLa Cells | 200 | 48 hours | |
| hUCB-EPCs | 10, 20, 50 | Not specified |
Table 2: Comparative Labeling Efficiency of this compound
| Comparison Reagent | Cell Line | Method of Analysis | Key Finding | Reference(s) |
| Ac4GlcNAz | CHO | Flow Cytometry | This compound resulted in 30-fold higher cell surface fluorescence. | |
| Ac4GlcNAz | CHO | Western Blot | This compound showed robust labeling of nucleocytoplasmic proteins, while Ac4GlcNAz labeling was weak. | |
| GalNAzMe | K-562 | Flow Cytometry | This compound exhibited higher overall cell surface labeling intensity. | |
| Ac4ManNAz | K-562 | Flow Cytometry | Ac4ManNAz is a more specific precursor for labeling sialic acids. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results in metabolic glycoengineering experiments.
Protocol 1: Metabolic Labeling of Cultured Cells with this compound
This protocol outlines the general procedure for labeling glycoproteins in cultured mammalian cells.
Materials:
-
This compound
-
Sterile DMSO
-
Complete cell culture medium
-
Cultured mammalian cells
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in sterile DMSO to create a stock solution (e.g., 10-50 mM). Store at -20°C.
-
Cell Seeding: Seed cells in the appropriate culture vessels and allow them to reach the desired confluency (typically 50-80%).
-
Metabolic Labeling: Dilute the this compound stock solution in complete culture medium to the desired final concentration (e.g., 25-75 µM). Remove the existing medium and replace it with the this compound-containing medium.
-
Incubation: Culture the cells for 24-72 hours to permit the metabolic incorporation of GalNAz.
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Cell Harvesting: Following incubation, wash the cells with ice-cold PBS to remove unincorporated this compound. Harvest the cells by scraping or trypsinization. Pellet the cells by centrifugation and proceed to downstream analysis.
Protocol 2: Detection of Azide-Labeled Glycoproteins via Click Chemistry
The azide group introduced by this compound serves as a bioorthogonal handle for covalent ligation to a reporter molecule using click chemistry. The two most common methods are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
4.2.1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This highly efficient reaction involves the use of a copper(I) catalyst to ligate an alkyne-functionalized probe to the azide-modified glycan.
Materials:
-
Cell lysate containing azide-labeled proteins
-
Alkyne-functionalized probe (e.g., alkyne-biotin, alkyne-fluorophore)
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Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO4)
Procedure (for cell lysates):
-
Prepare CuAAC Reaction Cocktail: Freshly prepare a master mix containing the alkyne probe, TCEP, TBTA, and CuSO4.
-
Reaction: Add the CuAAC cocktail to the cell lysate. Incubate for 1 hour at room temperature, protected from light.
-
Sample Preparation: Precipitate the proteins, resuspend the pellet in SDS-PAGE sample buffer, and analyze by in-gel fluorescence or Western blot.
4.2.2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne probe, making it suitable for live-cell imaging.
Materials:
-
Metabolically labeled live cells
-
Cyclooctyne-functionalized probe (e.g., DBCO-fluorophore)
-
Cell culture medium or PBS
Procedure (for live cells):
-
Probe Incubation: Add the cyclooctyne-fluorophore probe to the culture medium at a final concentration of 10-50 µM. Incubate the cells for 30-60 minutes at 37°C.
-
Washing: Remove the probe-containing medium and wash the cells several times with fresh medium or PBS to remove excess probe.
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Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets.
Visualizing the Mechanism: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the core metabolic pathway of this compound and a typical experimental workflow.
Caption: Metabolic pathway of this compound.
Caption: Experimental workflow for this compound labeling.
Off-Target Effects and Considerations
While this compound is a powerful tool, it is essential to be aware of potential off-target effects. The epimerization to UDP-GlcNAz means that this compound is not exclusively a reporter for GalNAc-containing glycans. For studies requiring specific labeling of O-GalNAc glycans without cross-talk to O-GlcNAc, alternative strategies such as using GALE-deficient cell lines or more specific chemical reporters like GalNAzMe may be necessary. Additionally, as with any metabolic labeling reagent, high concentrations may have cytotoxic effects, and therefore, optimal concentrations should be determined empirically for each cell type and experimental system.
Conclusion
This compound has proven to be an invaluable tool for the study of glycosylation, enabling researchers to probe the roles of O-linked glycans in a wide range of biological processes. Its mechanism of action, centered on the cellular salvage pathway and the key epimerization step, allows for the versatile labeling of both mucin-type O-glycans and O-GlcNAc modifications. By understanding the intricacies of its metabolic fate and employing the appropriate experimental protocols, researchers can continue to unlock new insights into the complex world of the glycome.
References
The Gateway to Glycans: An In-depth Technical Guide to Ac4GalNAz Cell Permeability and Uptake
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-azidoacetylgalactosamine-tetraacylated (Ac4GalNAz) has become an indispensable tool in the field of chemical glycobiology for the study of protein glycosylation. Its ability to readily enter cells and participate in natural metabolic pathways allows for the bioorthogonal labeling and subsequent analysis of glycans. This technical guide provides a comprehensive overview of the core principles governing this compound cell permeability and uptake, detailed experimental protocols for its application, and a summary of quantitative data to aid in experimental design.
The Critical Role of Tetra-acetylation in Cell Permeability
The journey of this compound into the cell begins with a crucial chemical modification: the addition of four acetyl groups. Monosaccharides like N-azidoacetylgalactosamine (GalNAz) are inherently polar due to their hydroxyl groups, which significantly hinders their ability to passively diffuse across the hydrophobic lipid bilayer of the cell membrane. The tetra-acetylation of GalNAz to form this compound masks these polar hydroxyl groups, rendering the molecule more lipophilic and thus, cell-permeable[1][2].
This "pro-drug" strategy is fundamental to its utility. Once this compound traverses the cell membrane and enters the cytoplasm, it is acted upon by non-specific cytosolic esterases. These enzymes efficiently remove the acetyl groups, liberating GalNAz and trapping it within the cell[1][2][3]. This intracellular release of the active, azide-tagged sugar is the first committed step in its metabolic journey.
Intracellular Trafficking and Metabolic Incorporation
Following deacetylation, the liberated GalNAz is processed by the cell's endogenous enzymatic machinery through the GalNAc salvage pathway. This pathway naturally processes N-acetylgalactosamine (GalNAc). GalNAz is first converted to GalNAz-1-phosphate and subsequently to UDP-GalNAz.
A key feature of this compound metabolism is the action of the enzyme UDP-galactose 4-epimerase (GALE). GALE can interconvert UDP-GalNAz and UDP-N-azidoacetylglucosamine (UDP-GlcNAz). This enzymatic conversion is significant because it allows this compound to serve as a precursor for labeling not only mucin-type O-linked glycans, which are initiated by the addition of GalNAc, but also O-GlcNAcylated proteins, which are modified with N-acetylglucosamine (GlcNAc).
The azide group, being a bioorthogonal chemical handle, is then available for "click chemistry" reactions. This allows for the specific attachment of probes for visualization, enrichment, and proteomic analysis of the modified glycoproteins.
Quantitative Data on this compound Uptake and Labeling
The efficiency of this compound uptake and subsequent incorporation into glycans can be influenced by several factors, including cell type, concentration, and incubation time. The following tables summarize quantitative data from various studies.
| Parameter | Cell Line | Value/Observation | Reference |
| Recommended Concentration for Labeling | General (Cultured Mammalian Cells) | 25-75 μM | |
| Saturation Concentration | CHO cells | Saturation of cell-surface azides occurs at approximately 50 μM. | |
| Optimal Concentration for Minimal Cytotoxicity | Various cell lines | 10 μM is suggested for cell labeling and tracking with minimal effects on cellular systems. | |
| Comparative Labeling Efficiency | CHO cells | This compound shows significantly higher labeling of cell surface azides compared to Ac4GlcNAz. | |
| Cytotoxicity | Various cell lines | High concentrations can exhibit cytotoxicity. | |
| hUCB-EPCs | Concentrations above 20 μM significantly decrease cell viability. | ||
| Primary hippocampal neurons | 50 μM can suppress neurite outgrowth and be cytotoxic. |
Experimental Protocols
Metabolic Labeling of Glycoproteins in Cultured Mammalian Cells
This protocol outlines the general procedure for introducing this compound to cultured cells for metabolic incorporation into glycoproteins.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Complete cell culture medium appropriate for the cell line
-
Cultured mammalian cells in logarithmic growth phase
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in anhydrous DMSO to a final concentration of 50 mM. For example, add 232.4 µL of DMSO to 5 mg of this compound. Store the stock solution in small aliquots at -20°C and avoid repeated freeze-thaw cycles.
-
Cell Seeding: Plate cells at a density that will ensure they are sub-confluent at the time of harvesting.
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Preparation of Labeling Medium: Prepare fresh culture medium containing the desired final concentration of this compound (typically 25-75 μM). Dilute the this compound stock solution directly into the pre-warmed culture medium. Prepare a negative control medium containing the same concentration of DMSO used for the this compound stock.
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Metabolic Labeling: Aspirate the old medium from the cells and wash once with Phosphate-Buffered Saline (PBS). Add the prepared labeling medium or control medium to the cells.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
Detection of Azide-Labeled Glycoproteins by Flow Cytometry
This method allows for the quantification of this compound incorporation into cell surface glycoproteins.
Materials:
-
Metabolically labeled cells (from Protocol 4.1)
-
Phosphine-FLAG probe
-
FITC-labeled anti-FLAG monoclonal antibody
-
Flow cytometer
Procedure:
-
Harvest and Wash: Harvest the metabolically labeled and control cells. Wash the cells with PBS.
-
React with Phosphine-FLAG: Resuspend the cells in a solution containing a phosphine-FLAG probe and incubate to allow the Staudinger ligation to occur between the azide on the glycoproteins and the phosphine of the probe.
-
Antibody Staining: Wash the cells to remove excess phosphine-FLAG probe. Resuspend the cells in a solution containing a FITC-labeled anti-FLAG monoclonal antibody and incubate to allow binding to the FLAG epitope.
-
Flow Cytometry Analysis: Wash the cells to remove unbound antibody. Resuspend the cells in an appropriate buffer and analyze by flow cytometry, measuring the fluorescence intensity in the FITC channel.
Visualizing the Process: Pathways and Workflows
Metabolic Pathway of this compound
The following diagram illustrates the intracellular journey of this compound from cell entry to its incorporation into glycoproteins.
References
Ac4GalNAz as a Chemical Reporter for Glycosylation Studies: An In-depth Technical Guide
Abstract
Glycosylation, the enzymatic attachment of glycans to proteins and lipids, is a fundamental post-translational modification that plays a critical role in a vast array of biological processes.[1] Dysregulation of glycosylation is implicated in numerous diseases, making the study of glycans a significant area of research for scientists and drug development professionals.[1] This technical guide provides a comprehensive overview of Tetraacetylated N-azidoacetylgalactosamine (Ac4GalNAz), a powerful chemical reporter for the study of O-linked glycosylation.[2][3] We will delve into its mechanism of action, provide detailed experimental protocols, present quantitative data for optimal use, and discuss its applications in elucidating complex biological systems.
Introduction to this compound
This compound is a synthetic, cell-permeable analog of N-acetylgalactosamine (GalNAc) that has been chemically modified with a bioorthogonal azide group.[2] The tetraacetylated form enhances its ability to cross the cell membrane. Once inside the cell, the acetyl groups are removed by cytosolic esterases, yielding N-azidoacetylgalactosamine (GalNAz). This modified sugar is then processed by the cell's metabolic machinery and incorporated into nascent glycans, primarily mucin-type O-linked glycans and O-GlcNAc modifications. The embedded azide group serves as a chemical "handle" that can be specifically and efficiently tagged with reporter molecules, such as fluorophores or biotin, through bioorthogonal click chemistry reactions. This enables the visualization, enrichment, and identification of glycosylated proteins.
Mechanism of Metabolic Labeling and Bioorthogonal Ligation
The utility of this compound lies in a two-step process: metabolic incorporation followed by bioorthogonal ligation.
2.1. Metabolic Incorporation Pathway
Once deacetylated to GalNAz within the cell, the sugar analog enters the GalNAc salvage pathway. It is converted to UDP-GalNAz, the activated sugar nucleotide donor. Glycosyltransferases then utilize UDP-GalNAz to incorporate GalNAz into two main types of glycans:
-
Mucin-type O-linked glycans: These are found on cell surface and secreted proteins.
-
O-GlcNAc modifications: These are single sugar modifications found on nuclear and cytoplasmic proteins.
A crucial aspect of this compound metabolism is the action of the enzyme UDP-galactose 4-epimerase (GALE), which can interconvert UDP-GalNAz and UDP-N-azidoacetylglucosamine (UDP-GlcNAz). This epimerization allows this compound to also serve as a precursor for labeling O-GlcNAcylated proteins, which are typically modified with N-acetylglucosamine (GlcNAc).
2.2. Bioorthogonal Ligation: Click Chemistry
The azide group introduced by this compound is bioorthogonal, meaning it does not react with native functional groups within the cell. This allows for highly specific labeling using "click chemistry" reactions. The two most common types are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient reaction between the azide and a terminal alkyne-containing probe. This reaction requires a copper(I) catalyst, which can be toxic to living cells.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that utilizes a strained cyclooctyne probe (e.g., DBCO). SPAAC is ideal for live-cell imaging.
Quantitative Data Summary
The optimal conditions for this compound labeling can vary depending on the cell line and experimental goals. It is crucial to optimize these conditions for each specific cell type to achieve sufficient labeling without causing cytotoxicity.
| Parameter | Recommended Range | Cell Line Examples | Notes | References |
| Concentration | 25-75 µM | General recommendation for various mammalian cell lines | A good starting point for optimization. | |
| 10-50 µM | General recommendation | For long-term labeling (>48h) to reduce cellular stress. | ||
| >20 µM | hUCB-EPCs | Higher concentrations showed negative outcomes. | ||
| 50 µM | Jurkat, CHO | Effective concentration for robust labeling. | ||
| 100 µM | CCD841CoN, HT29, HCT116 | Reduced cellular growth by approximately 40%. | ||
| 200 µM | HeLa | Used as a positive control for robust incorporation. | ||
| Incubation Time | 24-72 hours | General recommendation for cultured cells | Labeling generally increases over the first 24 hours. | |
| 30-60 minutes | Live cells (for SPAAC) | For the SPAAC reaction with a cyclooctyne-fluorophore probe. | ||
| 1 hour | Cell lysates (for CuAAC) | For the CuAAC reaction at room temperature. |
Detailed Experimental Protocols
The following protocols provide a general framework for using this compound. Optimization for specific cell types and experimental aims is recommended.
4.1. Protocol 1: Metabolic Labeling of Cultured Mammalian Cells
This protocol describes the general procedure for labeling glycoproteins in cultured mammalian cells with this compound.
Materials:
-
This compound
-
Sterile DMSO
-
Complete cell culture medium appropriate for the cell line
-
Cell culture plates/flasks
-
Ice-cold Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in sterile DMSO to create a stock solution (e.g., 10-50 mM). Store at -20°C.
-
Cell Seeding: Seed cells in the appropriate culture vessel to achieve 50-70% confluency at the time of labeling. Allow cells to adhere for 24 hours.
-
Metabolic Labeling: Dilute the this compound stock solution in complete culture medium to the desired final concentration (typically 25-50 µM). Remove the existing medium and replace it with the this compound-containing medium. As a negative control, treat a separate set of cells with an equivalent volume of DMSO.
-
Incubation: Incubate the cells for 24 to 72 hours under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Cell Harvesting: After incubation, wash the cells with ice-cold PBS to remove unincorporated this compound. Harvest cells by scraping or trypsinization. Pellet the cells by centrifugation. The cells are now ready for downstream analysis.
4.2. Protocol 2: In-Gel Fluorescence Detection of Labeled Proteins (CuAAC)
This protocol outlines the detection of azide-labeled proteins in cell lysates using a fluorescent alkyne probe via CuAAC.
Materials:
-
Cell lysate from this compound-labeled cells
-
Alkyne-fluorophore probe (e.g., alkyne-TAMRA)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) solution
-
Copper(II) sulfate (CuSO4) solution
-
Sodium ascorbate solution
-
SDS-PAGE gels and buffers
-
Fluorescence gel scanner
Procedure:
-
Prepare Cell Lysate: Lyse the harvested cells in a suitable lysis buffer containing protease inhibitors. Determine the protein concentration.
-
Prepare CuAAC Reaction Cocktail: Prepare the click chemistry reaction cocktail. A typical cocktail includes the cell lysate, alkyne-fluorophore, TCEP, TBTA, CuSO4, and freshly prepared sodium ascorbate.
-
Click Reaction: Add the CuAAC cocktail to the cell lysate. Incubate for 1 hour at room temperature, protected from light.
-
Sample Preparation for SDS-PAGE: Precipitate the proteins (e.g., with methanol/chloroform) and resuspend the pellet in SDS-PAGE sample buffer.
-
In-Gel Fluorescence Analysis: Separate the proteins by SDS-PAGE. Visualize the fluorescently labeled proteins using a fluorescence gel scanner. The gel can subsequently be stained with Coomassie blue to visualize total protein.
4.3. Protocol 3: Live-Cell Imaging using SPAAC
This protocol is for the fluorescent labeling of glycoproteins in live cells using copper-free click chemistry.
Materials:
-
This compound-labeled live cells
-
Cyclooctyne-fluorophore probe (e.g., DBCO-488)
-
Cell culture medium
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling: Label cells with this compound as described in Protocol 1.
-
SPAAC Reaction: Wash the cells with fresh culture medium. Add the cyclooctyne-fluorophore probe to the culture medium at a final concentration of 10-50 µM. Incubate the cells for 30-60 minutes at 37°C.
-
Washing: Remove the probe-containing medium and wash the cells several times with fresh medium or PBS to remove excess probe.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
4.4. Protocol 4: Mass Spectrometry Analysis of Glycopeptides
This protocol outlines a general workflow for the enrichment and identification of this compound-labeled glycopeptides by mass spectrometry.
Materials:
-
Cell lysate from this compound-labeled cells
-
Alkyne-biotin probe
-
Streptavidin-coated beads
-
Digestion buffer (e.g., ammonium bicarbonate)
-
Protease (e.g., trypsin)
-
C18 StageTip or similar for desalting
-
LC-MS/MS instrument
Procedure:
-
Click Reaction with Biotin: Perform a CuAAC or SPAAC reaction with an alkyne-biotin probe to tag the azide-labeled glycoproteins.
-
Enrichment of Glycoproteins: Use streptavidin-coated beads to capture the biotinylated glycoproteins.
-
On-Bead Digestion: Resuspend the beads in a digestion buffer and add a protease like trypsin. Incubate overnight at 37°C to digest the proteins into peptides.
-
Peptide Elution and Desalting: Elute the digested peptides from the beads and desalt them using a C18 StageTip.
-
LC-MS/MS Analysis: Analyze the glycopeptides by LC-MS/MS.
-
Data Analysis: Use specialized software to search the MS/MS data against a protein sequence database to identify the glycopeptides. The software should be able to account for the mass shift corresponding to the remnant of the GalNAz-biotin tag on the glycosylated amino acid.
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the biological context is crucial for understanding the application of this compound.
References
The GALE Epimerase-Mediated Conversion of Ac4GalNAz to UDP-GlcNAz: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the metabolic conversion of tetra-acetylated N-azidoacetylgalactosamine (Ac4GalNAz) to uridine diphosphate N-azidoacetylglucosamine (UDP-GlcNAz) facilitated by the UDP-galactose 4'-epimerase (GALE). This pathway is of significant interest to researchers in chemical biology, glycobiology, and drug development as it enables the metabolic labeling of O-GlcNAcylated proteins, which are crucial in various cellular processes. This document outlines the underlying biochemical pathway, presents quantitative data, details experimental protocols, and provides visual diagrams to facilitate a comprehensive understanding of this process.
Introduction: Metabolic Cross-Talk in Glycoengineering
Metabolic glycoengineering is a powerful technique for studying glycosylation in living systems by introducing chemically modified monosaccharide analogs into cellular metabolic pathways. This compound, a cell-permeable analog of N-acetylgalactosamine (GalNAc), is a key tool for investigating O-linked glycosylation. Once inside the cell, this compound is deacetylated to GalNAz and enters the GalNAc salvage pathway, where it is converted to UDP-GalNAz.[1] A pivotal aspect of this compound metabolism is the action of GALE, which interconverts UDP-GalNAz and its C4 epimer, UDP-GlcNAz.[1][2] This epimerization allows this compound to serve as a precursor for labeling O-GlcNAcylated proteins, which are typically modified with N-acetylglucosamine (GlcNAc).[1][3] This metabolic cross-talk has been shown to result in more robust labeling of O-GlcNAcylated proteins compared to using tetra-acetylated N-azidoacetylglucosamine (Ac4GlcNAz) directly.
The Biochemical Pathway: From this compound to UDP-GlcNAz
The conversion of this compound to UDP-GlcNAz involves a series of enzymatic steps within the cell. The pathway can be summarized as follows:
-
Cellular Uptake and Deacetylation: The peracetylated form, this compound, readily crosses the cell membrane. Inside the cell, non-specific esterases remove the acetyl groups to yield GalNAz.
-
GalNAc Salvage Pathway: GalNAz enters the N-acetylgalactosamine salvage pathway. It is first phosphorylated by a kinase to form GalNAz-1-phosphate. Subsequently, a pyrophosphorylase converts GalNAz-1-phosphate to UDP-GalNAz.
-
GALE-Mediated Epimerization: The key step in this metabolic cross-talk is the C4 epimerization of UDP-GalNAz to UDP-GlcNAz by the enzyme UDP-galactose 4'-epimerase (GALE). This reaction is reversible.
-
Incorporation into Glycoproteins: UDP-GlcNAz then serves as a donor substrate for O-GlcNAc transferase (OGT), which attaches the GlcNAz moiety to serine and threonine residues of nuclear and cytoplasmic proteins.
This metabolic route effectively bypasses a rate-limiting step in the GlcNAc salvage pathway that is observed when using Ac4GlcNAz, leading to more efficient production of UDP-GlcNAz and consequently, more robust labeling of O-GlcNAcylated proteins.
Quantitative Data Summary
The efficiency of the conversion of this compound to UDP-GlcNAz and the subsequent labeling of proteins has been quantified in several studies. The following tables summarize key quantitative findings.
Table 1: Typical Concentrations for Metabolic Labeling with this compound
| Cell Line/System | This compound Concentration (µM) | Incubation Time |
| Various Mammalian Cell Lines | 25-75 | 24-72 hours |
| CHO Cells | 50 | 48 hours |
| HeLa Cells | 200 | 48 hours |
| K-562 GALE-KO Cells | 10 | Not specified |
This data is compiled from multiple sources to provide a general guideline for experimental design.
Table 2: Comparison of UDP-Azido Sugar Ratios and Labeling Efficiency
| Precursor | Cell Line | Method of Analysis | Key Finding |
| This compound | Human cells | HPAEC | Approximate 3:1 ratio of UDP-GlcNAz to UDP-GalNAz. |
| This compound | CHO Cells | Flow Cytometry | 30-fold higher cell surface fluorescence compared to Ac4GlcNAz. |
| Ac4GlcNAz | CHO Cells | Flow Cytometry | Significantly lower cell surface labeling compared to this compound. |
| This compound | K-562 Cells | Flow Cytometry | Higher overall cell surface labeling intensity compared to GalNAzMe (a non-epimerizable analog). |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound conversion and subsequent protein labeling.
Metabolic Labeling of Cultured Mammalian Cells with this compound
This protocol describes the general procedure for labeling glycoproteins in cultured mammalian cells with this compound.
Materials:
-
This compound
-
Sterile DMSO
-
Complete cell culture medium
-
Cultured mammalian cells
-
Appropriate cell culture plates or flasks
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in sterile DMSO to prepare a stock solution (e.g., 10 mM). Store at -20°C.
-
Cell Seeding: Seed cells in the appropriate culture vessel and allow them to adhere and reach the desired confluency (typically 50-70%).
-
Metabolic Labeling: Dilute the this compound stock solution in complete culture medium to the desired final concentration (e.g., 25-75 µM). Remove the existing medium from the cells and replace it with the this compound-containing medium.
-
Incubation: Culture the cells for 24-72 hours to allow for metabolic incorporation of GalNAz. The optimal incubation time may vary depending on the cell type and experimental goals.
-
Cell Harvesting: After incubation, wash the cells with ice-cold PBS and harvest them for downstream analysis (e.g., lysis for western blotting or fixation for microscopy).
Analysis of UDP-Azido Sugars by HPAEC-PAD
This protocol outlines the general steps for the analysis of intracellular UDP-GalNAz and UDP-GlcNAz levels using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).
Materials:
-
Metabolically labeled cells
-
Cell lysis buffer
-
Perchloric acid
-
Potassium carbonate
-
HPAEC system with a pulsed amperometric detector
-
Anion-exchange column (e.g., Dionex CarboPac)
-
Aqueous buffers for chromatography (e.g., sodium acetate, sodium hydroxide)
-
UDP-GalNAz and UDP-GlcNAz standards
Procedure:
-
Cell Lysis and Extraction:
-
Harvest metabolically labeled cells and lyse them in a suitable buffer.
-
Precipitate proteins and other macromolecules by adding cold perchloric acid.
-
Centrifuge to pellet the precipitate and collect the supernatant containing the nucleotide sugars.
-
Neutralize the supernatant with potassium carbonate.
-
-
HPAEC-PAD Analysis:
-
Filter the neutralized extract before injection.
-
Inject the sample onto the HPAEC system equipped with an anion-exchange column.
-
Separate the UDP-sugars using a gradient of aqueous buffers (e.g., a sodium acetate gradient in a sodium hydroxide solution).
-
Detect the eluting sugars using the pulsed amperometric detector.
-
-
Quantification:
-
Identify the peaks corresponding to UDP-GalNAz and UDP-GlcNAz by comparing their retention times with those of the standards.
-
Quantify the amount of each UDP-azido sugar by integrating the peak areas and comparing them to a standard curve generated with known concentrations of the standards. In some studies, a ratio of approximately 3:1 for UDP-GlcNAz to UDP-GalNAz has been observed in cells treated with this compound.
-
In Vitro GALE Activity Assay
This protocol describes a method to measure the enzymatic activity of GALE in converting UDP-GalNAc to UDP-GlcNAc.
Materials:
-
Purified GALE enzyme
-
UDP-GalNAc (substrate)
-
NAD+ (cofactor)
-
Reaction buffer (e.g., 100 mM glycine, pH 8.7)
-
Quenching solution (e.g., ice-cold water)
-
HPLC system for product analysis
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the reaction buffer, NAD+, and UDP-GalNAc.
-
Pre-incubate the mixture at the desired temperature (e.g., 25°C or 37°C).
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the purified GALE enzyme to the reaction mixture.
-
Incubate for a specific time (e.g., 30 minutes).
-
-
Quenching:
-
Stop the reaction by adding a quenching solution (e.g., ice-cold water or acid).
-
-
Product Analysis:
-
Analyze the reaction mixture by HPLC to separate and quantify the substrate (UDP-GalNAc) and the product (UDP-GlcNAc).
-
Calculate the enzyme activity based on the amount of product formed over time.
-
Mandatory Visualizations
The following diagrams illustrate key relationships and workflows described in this guide.
References
An In-depth Technical Guide to Ac4GalNAz for Studying O-linked N-acetylgalactosamine Glycosylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-linked N-acetylgalactosamine (O-GalNAc) glycosylation is a critical post-translational modification that modulates the function of a vast number of nuclear, cytoplasmic, and secreted proteins. The dynamic and complex nature of O-GlcNAcylation presents significant challenges to its study. This technical guide provides a comprehensive overview of tetraacetylated N-azidoacetylgalactosamine (Ac4GalNAz), a powerful chemical tool for the metabolic labeling and analysis of O-GlcNAcylated proteins. We detail its mechanism of action, provide structured quantitative data for experimental design, and present detailed protocols for its application. Furthermore, this guide includes visualizations of key pathways and workflows to facilitate a deeper understanding of the experimental processes.
Introduction to this compound
This compound is a synthetic, cell-permeable analog of N-acetylgalactosamine (GalNAc) that has been chemically modified with a bioorthogonal azide group.[1] The four acetyl groups enhance its membrane permeability, allowing for efficient uptake by cultured cells and in vivo systems.[2][3] Once inside the cell, cytosolic esterases remove the acetyl groups, yielding GalNAz.[1] This modified sugar is then processed through the cellular glycosylation machinery and incorporated into nascent glycoproteins.[4] The presence of the azide moiety allows for the selective attachment of probes for visualization, enrichment, and identification of glycosylated proteins through a highly specific and efficient chemical reaction known as "click chemistry".
Mechanism of Metabolic Labeling
The utility of this compound as a metabolic label stems from its ability to be processed by the cell's natural metabolic pathways. The core steps are as follows:
-
Cellular Uptake and Deacetylation: The acetylated form, this compound, readily crosses the cell membrane. Intracellular esterases then remove the acetyl groups to generate GalNAz.
-
Salvage Pathway and Nucleotide Sugar Formation: GalNAz enters the GalNAc salvage pathway, where it is converted to UDP-GalNAz.
-
Epimerization: A crucial aspect of this compound metabolism is the action of the enzyme UDP-galactose 4-epimerase (GALE), which can interconvert UDP-GalNAz and UDP-N-azidoacetylglucosamine (UDP-GlcNAz). This means that this compound can be incorporated into both mucin-type O-linked glycans and O-GlcNAc modifications on nuclear and cytoplasmic proteins.
-
Glycosyltransferase Incorporation: Glycosyltransferases, such as O-GlcNAc transferase (OGT), utilize the azide-containing nucleotide sugars (UDP-GalNAz and UDP-GlcNAz) as donors to attach the modified sugar onto serine and threonine residues of target proteins.
-
Bioorthogonal Ligation: The incorporated azide serves as a chemical handle for covalent ligation to alkyne- or cyclooctyne-containing probes (e.g., fluorophores, biotin) via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).
Quantitative Data for Experimental Design
The optimal experimental conditions for this compound labeling can vary depending on the cell line, experimental goals, and downstream analysis. The following tables summarize key quantitative parameters to guide experimental design.
Table 1: Recommended this compound Concentrations for Metabolic Labeling
| Application | Cell Type | Concentration (µM) | Incubation Time (hours) | Reference(s) |
| General Cell Labeling | Various Mammalian | 25-75 | 24-72 | |
| In Vivo Labeling (Mice) | - | 10 | - | |
| In Vivo Labeling (Zebrafish) | Embryos | 200 | 3-120 | |
| Sensitive Cell Lines | - | 10-25 | 24-48 | |
| Long-term Labeling (>48h) | - | 10-50 | >48 | |
| Robust Labeling Control | - | 200 | 24 |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C16H22N4O10 | |
| Molecular Weight | 430.37 g/mol | |
| Appearance | White to off-white or grey amorphous solid | |
| Solubility | DMSO, DMF, Methanol, THF, Chloroform | |
| Storage Conditions | -20°C, desiccated |
Detailed Experimental Protocols
Metabolic Labeling of Cultured Cells with this compound
This protocol provides a general procedure for labeling glycoproteins in cultured mammalian cells.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Complete cell culture medium appropriate for the cell line
-
Cultured mammalian cells
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in anhydrous DMSO to a final concentration of 10-50 mM. Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and sub-confluent (50-70%) at the time of harvesting.
-
Metabolic Labeling: Dilute the this compound stock solution into the complete cell culture medium to the desired final concentration (typically 25-50 µM). As a negative control, treat a separate set of cells with an equivalent volume of DMSO.
-
Incubation: Incubate the cells for 24 to 72 hours under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Cell Harvesting: After incubation, harvest the cells for downstream analysis.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Detection
This protocol describes the "click" reaction to attach a reporter molecule to the azide-labeled glycoproteins in cell lysates.
Materials:
-
Cell lysate from this compound-labeled cells
-
Alkyne-probe (e.g., alkyne-biotin or a fluorescent alkyne)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO4)
Procedure:
-
Prepare the CuAAC reaction cocktail: For a typical reaction, mix the alkyne-probe, TCEP, TBTA, and CuSO4 in an appropriate buffer.
-
Ligation Reaction: Add the CuAAC cocktail to the cell lysate. Incubate the reaction for 1 hour at room temperature, protected from light.
-
Sample Preparation for Downstream Analysis:
-
For Western Blotting/In-Gel Fluorescence: Precipitate the proteins (e.g., with methanol/chloroform) and resuspend the pellet in SDS-PAGE sample buffer.
-
For Mass Spectrometry: Proceed with protein digestion and peptide enrichment protocols.
-
Proteomic Analysis Workflow
The identification of O-GlcNAcylated proteins and their specific modification sites can be achieved through a mass spectrometry-based proteomics workflow.
O-GlcNAcylation in Signaling Pathways
O-GlcNAcylation is a key regulator of numerous cellular signaling pathways, often in a dynamic interplay with phosphorylation. It acts as a nutrient sensor, integrating metabolic status with cellular processes like transcription, signal transduction, and cell cycle control.
The Hippo/YAP Pathway
The Hippo pathway is a crucial regulator of organ size and tissue homeostasis, and its dysregulation is implicated in cancer. O-GlcNAcylation of the transcriptional co-activator YAP (Yes-associated protein) at Ser109 prevents its phosphorylation at the adjacent Ser127. This inhibition of phosphorylation allows YAP to translocate to the nucleus and promote the expression of pro-proliferative genes.
Applications in Drug Development
The ability to study O-GlcNAcylation with this compound has significant implications for drug development:
-
Target Identification and Validation: Identifying proteins that are differentially O-GlcNAcylated in disease states can reveal novel therapeutic targets.
-
Biomarker Discovery: Changes in O-GlcNAcylation patterns can serve as biomarkers for disease diagnosis, prognosis, and response to therapy.
-
Mechanism of Action Studies: this compound can be used to investigate how drugs affect O-GlcNAcylation dynamics and downstream signaling.
-
Targeted Drug Delivery: The bioorthogonal handle introduced by this compound can be used for the targeted delivery of therapeutic agents to specific cell types or tissues.
Conclusion
This compound has become an indispensable tool for the study of O-GlcNAc glycosylation. Its metabolic incorporation and subsequent detection via click chemistry provide a powerful and versatile platform for the visualization, identification, and functional characterization of O-GlcNAcylated proteins. This technical guide provides a foundational understanding and practical protocols to empower researchers to leverage this technology to unravel the complexities of O-GlcNAcylation in health and disease.
References
Investigating Protein O-GlcNAcylation with Ac4GalNAz: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the use of Tetraacetylated N-azidoacetylgalactosamine (Ac4GalNAz) for the investigation of protein O-GlcNAcylation. This powerful chemoproteomic tool enables the metabolic labeling, enrichment, and identification of O-GlcNAcylated proteins, offering profound insights into their roles in cellular signaling and disease.
Introduction to O-GlcNAcylation
O-GlcNAcylation is a dynamic and ubiquitous post-translational modification where a single β-N-acetylglucosamine (O-GlcNAc) moiety is attached to serine or threonine residues of nuclear, cytoplasmic, and mitochondrial proteins.[1][2] This modification is crucial for a multitude of cellular processes, acting as a nutrient sensor and integrating various signaling pathways.[1][2][3] The addition and removal of O-GlcNAc are catalyzed by O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA), respectively. Dysregulation of O-GlcNAcylation has been implicated in numerous diseases, including cancer, diabetes, and neurodegenerative disorders.
The this compound-Based Metabolic Labeling Strategy
Investigating O-GlcNAcylation has been challenging due to its dynamic nature and the lack of effective antibodies. The development of metabolic labeling with bioorthogonal chemical reporters like this compound has revolutionized the field.
The strategy involves the following key steps:
-
Metabolic Incorporation: this compound, a cell-permeable, peracetylated derivative of N-azidoacetylgalactosamine (GalNAz), is introduced to cells. Intracellular esterases remove the acetyl groups, and the resulting GalNAz is processed through the N-acetylgalactosamine salvage pathway. Through the action of the GALE C4 epimerase, GalNAz is converted to UDP-N-azidoacetylglucosamine (UDP-GlcNAz). OGT then utilizes UDP-GlcNAz as a substrate to transfer the azido-sugar onto target proteins.
-
Bioorthogonal Ligation (Click Chemistry): The incorporated azide group serves as a bioorthogonal handle. This allows for the covalent attachment of reporter molecules, such as biotin or fluorophores, containing a complementary alkyne group via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).
-
Downstream Analysis: The tagged proteins can then be visualized by fluorescence microscopy, enriched for identification by mass spectrometry, or detected by western blotting.
Quantitative Data Summary
The following tables summarize quantitative data from various studies utilizing this compound for O-GlcNAcylation research.
Table 1: Typical Experimental Parameters for this compound Labeling
| Parameter | Value | Cell Type/System | Reference |
| This compound Concentration | 50-200 µM | Cultured Mammalian Cells | |
| 25-100 µM | Primary Neuronal Cultures | ||
| 50 µM | Jurkat Cells | ||
| 250 µM | For co-translational labeling | ||
| Incubation Time | 16-72 hours | Cultured Mammalian Cells | |
| 24-72 hours | Primary Neuronal Cultures | ||
| 48 hours | HeLa Cells | ||
| 3 days | Jurkat Cells | ||
| Stock Solution | 10-50 mM in DMSO | General |
Table 2: Proteomic Identification of O-GlcNAcylation Sites Using this compound
| Number of Identified O-GlcNAc Sites | Number of Identified O-GlcNAcylated Proteins | Cell Type | Notes | Reference |
| 321 | 552 (intracellular) | HeLa cells treated with 1 mM GalNAz for 48h | High-confidence sites identified in at least two of three biological replicates. | |
| 267 | Not specified | HeLa cells treated with 200 µM this compound | 206 sites overlapped with those identified using GalNAz. | |
| >2,000 (peptides) | Not specified | Primary human T-cells | Combined with IsoTaG platform. | |
| >500 (glycopeptides) | Not specified | Primary human T-cells during activation | Significant changes observed during T-cell activation. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with this compound
This protocol outlines the general procedure for metabolically labeling O-GlcNAcylated proteins in cultured mammalian cells.
Materials:
-
Cultured mammalian cells
-
Complete cell culture medium
-
This compound
-
Sterile DMSO
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture: Plate cells at a density that ensures they are in the logarithmic growth phase during the labeling period.
-
Stock Solution Preparation: Prepare a 50 mM stock solution of this compound in sterile DMSO.
-
Metabolic Labeling: Add the this compound stock solution to the cell culture medium to achieve a final concentration of 50-200 µM. A vehicle control (DMSO alone) should be run in parallel.
-
Incubation: Incubate the cells for 16-72 hours at 37°C in a 5% CO2 incubator.
-
Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS to remove unincorporated this compound. For adherent cells, they can be detached using a cell scraper or trypsin.
-
Cell Pelleting: Pellet the cells by centrifugation. The cell pellet can be stored at -80°C or used immediately for cell lysis.
Protocol 2: Click Chemistry Reaction for Biotin Tagging of Labeled Proteins
This protocol describes the biotinylation of azide-modified proteins in cell lysates using CuAAC.
Materials:
-
Cell lysate from this compound-labeled cells
-
Biotin-alkyne probe
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO4)
Procedure:
-
Prepare Click Chemistry Reaction Cocktail: Prepare a fresh reaction cocktail containing the biotin-alkyne probe, TCEP, TBTA, and CuSO4.
-
Reaction Incubation: Add the reaction cocktail to the cell lysate. Incubate for 1-2 hours at room temperature.
-
Protein Precipitation: Precipitate the proteins to remove excess reagents. This can be achieved using methods like methanol/chloroform precipitation.
-
Resuspend Protein Pellet: Resuspend the protein pellet in a suitable buffer for downstream applications.
Protocol 3: Enrichment of Biotinylated O-GlcNAcylated Proteins
This protocol details the enrichment of biotin-tagged proteins using streptavidin affinity chromatography.
Materials:
-
Biotinylated cell lysate
-
Streptavidin-conjugated beads
-
Wash buffers (e.g., PBS with detergents)
-
Elution buffer (e.g., containing high concentration of biotin or using on-bead digestion)
Procedure:
-
Incubation with Beads: Incubate the biotinylated cell lysate with streptavidin beads for 1-2 hours at 4°C with gentle rotation to allow for binding.
-
Washing: Pellet the beads by centrifugation and wash them extensively with wash buffers to remove non-specifically bound proteins.
-
Elution/On-Bead Digestion:
-
Elution: Elute the bound proteins using a competitive elution buffer.
-
On-Bead Digestion: For mass spectrometry analysis, resuspend the beads in a digestion buffer (e.g., ammonium bicarbonate) and add a protease like trypsin. Incubate overnight at 37°C.
-
Protocol 4: Mass Spectrometry Analysis
This protocol provides a general workflow for the analysis of enriched O-GlcNAcylated peptides by mass spectrometry.
Procedure:
-
Peptide Elution and Desalting: Elute the digested peptides from the beads and desalt them using a C18 StageTip or a similar method.
-
LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to search the MS/MS data against a protein sequence database to identify the glycopeptides. The software should be configured to account for the mass shift corresponding to the remnant of the GalNAz-biotin tag on the glycosylated serine or threonine residues.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for metabolic labeling and analysis of O-GlcNAcylated proteins using this compound.
References
Methodological & Application
Ac4GalNAz Metabolic Labeling Protocol for Cultured Cells: A Detailed Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metabolic glycoengineering using tetraacetylated N-azidoacetylgalactosamine (Ac4GalNAz) is a powerful and versatile technique for the investigation of O-linked glycosylation in cultured cells. This method allows for the introduction of a bioorthogonal azide group into cellular glycoproteins, which can then be selectively tagged with probes for visualization, identification, and quantification. This application note provides a comprehensive protocol for the metabolic labeling of cultured cells with this compound, followed by copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry for fluorescent detection. Detailed methodologies, quantitative data on labeling efficiency, and diagrams illustrating the workflow and metabolic pathway are included to guide researchers in applying this technique.
Introduction
Glycosylation is a critical post-translational modification that plays a fundamental role in a wide array of biological processes, including cell signaling, adhesion, and immune responses.[1] Dysregulation of glycosylation is implicated in numerous diseases, making the study of glycans essential for understanding disease pathogenesis and for the development of novel therapeutics. Metabolic labeling with this compound offers a robust method to study O-linked glycoproteins.[2] The peracetylated form of N-azidoacetylgalactosamine (GalNAz), this compound, is cell-permeable and is processed by the cell's metabolic machinery, leading to the incorporation of GalNAz into nascent glycoproteins.[3][4] The azide group serves as a bioorthogonal handle, allowing for specific covalent ligation to a fluorescent probe via click chemistry.[5]
Data Presentation
The efficiency of this compound incorporation can vary between cell types and is dependent on the activity of the enzymes in the GalNAc salvage pathway. The following table summarizes quantitative data from various studies, providing a comparison of labeling efficiency with other metabolic reporters.
| Reagent | Cell Line | Method of Analysis | Key Finding | Reference |
| This compound | CHO | Flow Cytometry | 30-fold higher cell surface fluorescence compared to Ac4GlcNAz. | |
| Ac4GlcNAz | CHO | Flow Cytometry | Significantly lower cell surface labeling compared to this compound. | |
| This compound | K-562 | Flow Cytometry | Higher overall cell surface labeling intensity compared to GalNAzMe. | |
| GalNAzMe | K-562 | Flow Cytometry | Moderate glycoprotein labeling efficiency compared to this compound. | |
| This compound | HeLa | Western Blot, Flow Cytometry, Confocal Microscopy | Exhibited excellent labeling abilities. | |
| But4GalNAz | HeLa | Western Blot, Flow Cytometry, Confocal Microscopy | Exhibited excellent labeling abilities, comparable to this compound. | |
| Prop4GalNAz | HeLa | Western Blot, Flow Cytometry, Confocal Microscopy | Effective labeling, comparable to this compound. |
Experimental Protocols
This section details the key experimental procedures for metabolic labeling of cultured cells with this compound and subsequent detection using click chemistry.
Protocol 1: Metabolic Labeling of Cultured Cells with this compound
Materials:
-
Cultured mammalian cells
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Seed cells in the appropriate culture vessels (e.g., plates with glass coverslips for microscopy) and allow them to adhere and reach the desired confluency (typically 50-70%).
-
Prepare this compound Stock Solution: Dissolve this compound in sterile DMSO to prepare a stock solution of 10-50 mM. Store the stock solution at -20°C.
-
Metabolic Labeling: Dilute the this compound stock solution in complete culture medium to a final concentration of 25-75 µM. As a negative control, treat a separate set of cells with an equivalent volume of DMSO.
-
Incubation: Remove the existing medium from the cells and replace it with the this compound-containing medium. Culture the cells for 24 to 72 hours under standard cell culture conditions (e.g., 37°C, 5% CO2). The optimal incubation time may vary depending on the cell type and should be determined empirically.
-
Cell Harvesting/Washing: After incubation, wash the cells with ice-cold PBS to remove any unincorporated this compound. The cells are now ready for downstream applications such as cell lysis or fixation.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fluorescence Microscopy
Materials:
-
This compound-labeled cells on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.1-0.5% Triton X-100 in PBS (Permeabilization Buffer)
-
3% Bovine Serum Albumin (BSA) in PBS (Blocking/Wash Buffer)
-
Click Chemistry Reaction Cocktail:
-
Copper(II) Sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper ligand
-
Sodium Ascorbate (freshly prepared)
-
Alkyne-functionalized fluorescent probe (e.g., Alexa Fluor 488 Alkyne)
-
-
Nuclear stain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Fixation: Carefully aspirate the culture medium and wash the cells twice with PBS. Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.
-
Washing: Wash the cells three times with PBS.
-
Click Chemistry Reaction: Prepare the click chemistry reaction cocktail according to the manufacturer's instructions. A typical cocktail includes CuSO4, a copper ligand, sodium ascorbate, and the alkyne-fluorophore in PBS. Incubate the cells with the reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
Washing: Aspirate the click reaction cocktail and wash the cells three times with 3% BSA in PBS.
-
Nuclear Staining (Optional): If desired, counterstain the nuclei with DAPI according to the manufacturer's instructions.
-
Final Washes: Wash the cells three times with PBS.
-
Mounting: Briefly rinse the coverslips with deionized water and mount them onto glass microscope slides using an antifade mounting medium.
-
Imaging: Visualize the fluorescently labeled cells using a fluorescence microscope equipped with the appropriate filters for the chosen fluorophore and nuclear stain.
Mandatory Visualizations
Metabolic Pathway of this compound
The peracetylated this compound is cell-permeable. Once inside the cell, esterases remove the acetyl groups, yielding GalNAz. This is then converted to UDP-GalNAz via the GalNAc salvage pathway. The enzyme UDP-galactose 4'-epimerase (GALE) can interconvert UDP-GalNAz and UDP-N-azidoacetylglucosamine (UDP-GlcNAz), allowing for the labeling of both mucin-type O-glycans and O-GlcNAc modifications.
Caption: Metabolic pathway of this compound incorporation into glycoproteins.
Experimental Workflow
The experimental workflow for this compound metabolic labeling and detection involves two main stages: metabolic incorporation of the azide-modified sugar and subsequent fluorescent labeling via click chemistry.
Caption: Experimental workflow for this compound labeling and detection.
Studying Signaling Pathways
This compound metabolic labeling is a valuable tool for studying the role of O-GlcNAcylation in cellular signaling. For example, by labeling O-GlcNAcylated proteins, researchers can identify which proteins in a specific signaling cascade are modified, quantify changes in glycosylation levels in response to stimuli, and elucidate the functional consequences of these modifications.
Caption: Integration of this compound labeling to study signaling pathways.
References
Unveiling Cellular Glycosylation: A Guide to Using Ac4GalNAz in Living Cells
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N-azidoacetylgalactosamine-tetraacylated (Ac4GalNAz) is a powerful chemical tool for the metabolic labeling and visualization of glycans in living cells.[1][2][3] This cell-permeable analog of the natural monosaccharide N-acetylgalactosamine (GalNAc) is processed by the cell's metabolic machinery and incorporated into glycoproteins.[1][4] The key to its utility lies in the azide group, a bioorthogonal handle that allows for specific chemical ligation to probes for visualization and analysis.
Once inside the cell, cytosolic esterases remove the acetyl groups, yielding GalNAz. This is then converted into UDP-GalNAz, which can be used by glycosyltransferases to incorporate GalNAz into mucin-type O-linked glycans. Additionally, UDP-GalNAz can be epimerized to UDP-N-azidoacetylglucosamine (UDP-GlcNAz), allowing for the labeling of O-GlcNAcylated proteins in the nucleus and cytoplasm. This metabolic cross-talk enables the study of two distinct types of glycosylation with a single probe.
The azide group serves as a target for bioorthogonal "click chemistry" reactions, most commonly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions allow for the covalent attachment of various reporter molecules, such as fluorophores or biotin, enabling applications in cellular imaging, proteomics, and drug development.
Data Presentation
Table 1: Recommended Conditions for Metabolic Labeling with this compound
| Parameter | Recommended Range | Cell Type Examples | Notes |
| This compound Concentration | 25-75 µM | HeLa, HEK293T, CHO, hUCB-EPCs | Optimal concentration should be determined empirically for each cell line and experimental goal. Higher concentrations (>20 µM) may have functional effects in some cell types. |
| Incubation Time | 24-72 hours | Various mammalian cell lines | Longer incubation times generally lead to increased labeling. |
| Solvent for Stock Solution | DMSO | - | Prepare a stock solution of 10-50 mM. |
Table 2: Comparison of Bioorthogonal Ligation Chemistries for this compound Detection
| Reaction | Key Features | Advantages | Disadvantages |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Requires a copper(I) catalyst. | High reaction efficiency and kinetics. | Copper can be toxic to living cells. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Uses a strained cyclooctyne probe. | Does not require a cytotoxic copper catalyst, ideal for live-cell imaging. | Slower reaction kinetics compared to CuAAC. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Mammalian Cells with this compound
Materials:
-
Cultured mammalian cells (e.g., HeLa, HEK293T)
-
Complete cell culture medium
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
Procedure:
-
Cell Seeding: Seed cells in a suitable culture dish or on glass coverslips to achieve 50-80% confluency at the time of labeling. Allow cells to adhere overnight under standard culture conditions (e.g., 37°C, 5% CO2).
-
Prepare this compound Stock Solution: Prepare a 10-50 mM stock solution of this compound in DMSO.
-
Metabolic Labeling:
-
For adherent cells, remove the existing medium and replace it with fresh complete medium containing the desired final concentration of this compound (typically 25-50 µM). As a negative control, treat a separate set of cells with an equivalent volume of DMSO.
-
For suspension cells, add the this compound stock solution directly to the culture medium.
-
-
Incubation: Incubate the cells for 24 to 72 hours under standard cell culture conditions.
-
Cell Harvesting:
-
After incubation, wash the cells twice with ice-cold PBS to remove any unincorporated this compound.
-
The cells are now ready for downstream applications such as cell lysis for proteomic analysis or fixation for imaging.
-
Protocol 2: Detection of Azide-Labeled Glycoproteins via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Cell Lysates
Materials:
-
Metabolically labeled cell pellet
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors
-
Alkyne-functionalized probe (e.g., alkyne-fluorophore or alkyne-biotin)
-
Copper (II) Sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
Procedure:
-
Cell Lysis:
-
Resuspend the cell pellet in a suitable lysis buffer.
-
Incubate on ice for 30 minutes.
-
Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
-
Prepare Click Chemistry Reagents:
-
Prepare a 2.5-10 mM stock solution of the alkyne probe in DMSO.
-
Prepare a 20 mM stock solution of CuSO4 in water.
-
Prepare a 40-100 mM stock solution of THPTA in water.
-
Prepare a 300 mM stock solution of sodium ascorbate in water immediately before use.
-
-
CuAAC Reaction:
-
In a microcentrifuge tube, combine the protein lysate (containing azide-labeled proteins) with the alkyne probe.
-
Add the THPTA solution. Vortex briefly.
-
Add the CuSO4 solution. Vortex briefly.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. Vortex briefly.
-
Protect the reaction from light and incubate for 30 minutes at room temperature.
-
-
Downstream Analysis: The labeled proteins are now ready for analysis by SDS-PAGE followed by in-gel fluorescence scanning or by Western blot.
Protocol 3: Fluorescence Imaging of Glycoproteins using this compound and CuAAC
Materials:
-
Cells cultured on glass coverslips and metabolically labeled with this compound
-
4% Paraformaldehyde (PFA) in PBS
-
PBS containing 3% BSA
-
Click reaction cocktail (containing alkyne-fluorophore, CuSO4, THPTA, and sodium ascorbate)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Fixation: Fix the cells by incubating with 4% PFA in PBS for 15 minutes.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization (Optional): If labeling intracellular proteins, permeabilize the cells with a suitable buffer (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.
-
Click Reaction:
-
Prepare the click reaction cocktail as described in Protocol 2, using an alkyne-fluorophore.
-
Aspirate the wash buffer and add the click reaction cocktail to the cells.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Counterstaining:
-
Aspirate the click reaction cocktail and wash the cells three times with PBS containing 3% BSA.
-
If desired, counterstain the nuclei with DAPI according to the manufacturer's instructions.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging: Mount the coverslips onto microscope slides using a suitable mounting medium. The fluorescently labeled cells can now be visualized by fluorescence microscopy.
Visualizations
References
Application Notes and Protocols for Metabolic Cell Labeling with Ac4GalNAz
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Tetraacetylated N-azidoacetylgalactosamine (Ac4GalNAz) for metabolic labeling of glycans in living cells. This powerful technique enables the visualization, identification, and functional characterization of glycosylated proteins.
Introduction
Glycosylation is a critical post-translational modification that plays a fundamental role in a wide array of biological processes, including cell signaling, cell adhesion, and immune responses.[1] Dysregulation of glycosylation is implicated in numerous diseases.[1] Metabolic glycoengineering with this compound offers a robust method to study glycosylation. This compound is a cell-permeable analog of N-acetylgalactosamine (GalNAc) containing a bioorthogonal azide group.[2][3] Once inside the cell, the acetyl groups are removed by esterases, and the resulting GalNAz is metabolized and incorporated into nascent glycans.[2] This introduces an azide "handle" that can be specifically tagged with reporter molecules, such as fluorophores or biotin, via click chemistry for downstream analysis.
Data Presentation: Recommended this compound Concentrations
The optimal concentration of this compound for metabolic labeling can vary depending on the cell line, experimental goals, and the duration of the experiment. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line. Below is a summary of recommended starting concentrations for various applications.
| Cell Line/System | Recommended this compound Concentration (µM) | Incubation Time (hours) | Key Considerations |
| Most Mammalian Cell Lines (e.g., HeLa, HEK293T, CHO) | 25 - 75 | 24 - 72 | A good starting range for initial optimization. |
| Sensitive Cell Lines | 10 - 25 | 24 - 72 | To minimize potential cytotoxicity. |
| Neuronal Cells | 25 - 100 | 24 - 72 | Optimization is crucial for specific neuronal cell types. |
| Long-term Labeling (> 48h) | 10 - 50 | > 48 | Lower concentrations are recommended to reduce long-term stress on cells. |
| Ex Vivo Lung Culture | 50 | 24 | For metabolic labeling of the extracellular matrix. |
| Robust Labeling Control | 200 | 16 - 24 | Can be used as a positive control to distinguish between failed metabolic incorporation and a failed click reaction. |
Note: High concentrations of this compound can be cytotoxic. It is always recommended to perform a viability assay to determine the optimal concentration for your specific cell type and experimental conditions.
Signaling and Metabolic Pathway
This compound is readily taken up by cells due to its acetyl groups, which increase its permeability. Intracellular esterases remove the acetyl groups, yielding GalNAz. GalNAz then enters the GalNAc salvage pathway, where it is converted to UDP-GalNAz. This azido-sugar is then used by glycosyltransferases to be incorporated into mucin-type O-linked glycans and O-GlcNAc modifications on nuclear and cytoplasmic proteins. The enzyme UDP-galactose 4-epimerase (GALE) can interconvert UDP-GalNAz and UDP-GlcNAz, allowing this compound to also serve as a precursor for labeling O-GlcNAcylated proteins.
Experimental Protocols
Here we provide detailed protocols for metabolic labeling of cultured mammalian cells with this compound and subsequent detection via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for fixed cells or cell lysates, and strain-promoted azide-alkyne cycloaddition (SPAAC) for live-cell imaging.
Protocol 1: Metabolic Labeling of Cultured Cells with this compound
This protocol describes the general procedure for metabolically labeling glycoproteins in cultured mammalian cells.
Materials:
-
Cultured mammalian cells (e.g., HeLa, HEK293T)
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Cell Seeding: Seed cells in an appropriate culture vessel and allow them to adhere and reach the desired confluency (typically 50-70%).
-
Prepare this compound Stock Solution: Prepare a 10-50 mM stock solution of this compound in sterile DMSO. Store the stock solution at -20°C.
-
Metabolic Labeling: Dilute the this compound stock solution in complete culture medium to the desired final concentration (e.g., 25-75 µM). Remove the existing medium from the cells and replace it with the this compound-containing medium. As a negative control, treat a separate set of cells with an equivalent volume of DMSO.
-
Incubation: Incubate the cells for 24 to 72 hours under standard cell culture conditions (e.g., 37°C, 5% CO2). The optimal incubation time may vary depending on the cell type and should be determined empirically.
-
Cell Harvesting: After incubation, wash the cells with ice-cold PBS to remove any unincorporated this compound. The cells are now ready for downstream applications such as cell lysis or fixation for click chemistry detection.
Protocol 2: Detection of Azide-Labeled Glycoproteins via CuAAC (Click Chemistry)
This protocol is suitable for detecting azide-labeled glycoproteins in fixed cells or cell lysates.
Materials:
-
This compound-labeled cells (from Protocol 1)
-
Alkyne-fluorophore probe (e.g., alkyne-TAMRA)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) solution
-
Copper(II) sulfate (CuSO4) solution
-
Sodium ascorbate solution (freshly prepared)
-
Cell lysis buffer (for lysates) or fixation/permeabilization buffers (for imaging)
-
SDS-PAGE gels and buffers (for lysate analysis)
-
Fluorescence gel scanner or fluorescence microscope
Procedure for Cell Lysates:
-
Prepare Cell Lysate: Lyse the harvested cells in a suitable lysis buffer containing protease inhibitors. Determine the protein concentration of the lysate.
-
Prepare CuAAC Reaction Cocktail: In a microcentrifuge tube, prepare a master mix of the CuAAC reagents. For a typical reaction, the final concentrations might be:
-
Alkyne probe: 100 µM
-
TCEP: 1 mM
-
TBTA: 100 µM
-
CuSO4: 1 mM
-
Sodium ascorbate: 1 mM (freshly prepared)
-
-
Click Reaction: Add the CuAAC cocktail to the cell lysate and incubate for 1 hour at room temperature, protected from light.
-
Sample Preparation for SDS-PAGE: Precipitate the proteins from the reaction mixture (e.g., with methanol/chloroform). Resuspend the protein pellet in SDS-PAGE sample buffer.
-
In-Gel Fluorescence Analysis: Separate the proteins by SDS-PAGE. Visualize the fluorescently labeled proteins using a fluorescence gel scanner. The gel can then be stained with Coomassie blue to visualize total protein.
Protocol 3: Live-Cell Imaging of Azide-Labeled Glycoproteins via SPAAC
This protocol uses a copper-free click chemistry method suitable for imaging glycoproteins on living cells.
Materials:
-
This compound-labeled live cells (in culture vessel)
-
Cyclooctyne-fluorophore probe (e.g., DBCO-488)
-
Cell culture medium
-
Fluorescence microscope
Procedure:
-
SPAAC Reaction: Wash the this compound-labeled cells with fresh culture medium. Add the cyclooctyne-fluorophore probe to the culture medium at a final concentration of 10-50 µM.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C.
-
Washing: Remove the probe-containing medium and wash the cells several times with fresh medium or PBS to remove excess probe.
-
Imaging: Image the live cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Experimental Workflow Diagram
The overall workflow for metabolic labeling and detection of glycoproteins using this compound is depicted below.
References
Application Notes and Protocols for In-Gel Fluorescence Detection of Ac4GalNAz Labeled Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabolic labeling with the cell-permeable sugar analog, Tetraacetylated N-azidoacetylgalactosamine (Ac4GalNAz), is a powerful and widely adopted technique for studying protein glycosylation.[1] This method allows for the introduction of a bioorthogonal azide handle into nascent glycans through the cell's own metabolic machinery.[1] The incorporated azide group serves as a target for covalent ligation with fluorescent probes via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry."[2][3] This two-step strategy enables the sensitive and specific detection of glycosylated proteins directly within a polyacrylamide gel, offering a significant advantage over traditional methods like western blotting.[4]
This application note provides detailed protocols for the metabolic labeling of mammalian cells with this compound, subsequent fluorescent tagging of azide-modified proteins using click chemistry, and their visualization and relative quantification by in-gel fluorescence scanning.
Signaling Pathway and Metabolic Fate of this compound
This compound is a versatile tool for studying O-linked glycosylation. Once it crosses the cell membrane, intracellular esterases remove the acetyl groups, yielding GalNAz. GalNAz enters the hexosamine salvage pathway and is converted to UDP-GalNAz. This azido-sugar can then be utilized by glycosyltransferases to modify proteins. Notably, UDP-GalNAz can be epimerized to UDP-GlcNAz by the enzyme UDP-glucose 4-epimerase (GALE). This metabolic cross-talk allows this compound to be incorporated into proteins as O-GlcNAc, a key post-translational modification on nuclear and cytoplasmic proteins, in addition to its incorporation into mucin-type O-glycans.
Experimental Workflow
The overall experimental workflow for in-gel fluorescence detection of this compound labeled proteins involves three main stages: metabolic labeling of cells, cell lysis and protein extraction, and click chemistry-based fluorescent tagging followed by SDS-PAGE and in-gel fluorescence scanning.
Quantitative Data Summary
The efficiency of metabolic labeling can vary between cell types and experimental conditions. The following tables provide recommended starting concentrations and incubation times for this compound labeling and a typical recipe for the click chemistry reaction. Optimization may be required for specific experimental systems.
Table 1: Recommended this compound Concentrations for Metabolic Labeling
| Cell Type | Concentration (µM) | Incubation Time (hours) | Reference |
| HEK293 | 200 | 16 | |
| COS-7 | 200 | - | |
| CHO | 50 | 72 | |
| HeLa | - | - | |
| Jurkat | 200 | 16 | |
| Mcf-7 | 200 | 16 | |
| NIH3T3 | 200 | 16 | |
| Neuronal Cells | 25-50 | 24-72 |
Table 2: Typical Click Chemistry Reaction Components
| Component | Stock Concentration | Final Concentration |
| Protein Lysate | 1-2 mg/mL | - |
| Fluorescent Alkyne Probe | 1-10 mM | 25-100 µM |
| Copper (II) Sulfate (CuSO₄) | 20 mM | 1 mM |
| Reducing Agent (e.g., TCEP) | 50 mM | 1 mM |
| Ligand (e.g., TBTA) | 10 mM | 100 µM |
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with this compound
This protocol describes the metabolic incorporation of this compound into cellular proteins.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO, e.g., 10-50 mM)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a culture plate at a density that will ensure they are in the logarithmic growth phase at the time of labeling.
-
Allow cells to adhere and grow for 24 hours in complete culture medium.
-
Prepare the this compound-containing medium by diluting the this compound stock solution to the desired final concentration (refer to Table 1) in pre-warmed complete culture medium. A vehicle control (DMSO) should be prepared in parallel.
-
Remove the existing medium and replace it with the this compound-containing or control medium.
-
Incubate the cells for 16-72 hours under standard culture conditions (e.g., 37°C, 5% CO₂). The optimal incubation time should be determined empirically.
-
After incubation, wash the cells three times with warm PBS to remove unincorporated this compound.
-
Cells are now ready for lysis and protein extraction.
Protocol 2: Cell Lysis and Protein Extraction
This protocol details the preparation of protein lysates from metabolically labeled cells.
Materials:
-
Labeled cells from Protocol 1
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Cell scraper
-
Microcentrifuge
Procedure:
-
Add an appropriate volume of ice-cold lysis buffer to the washed cell monolayer.
-
Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay). The protein concentration should ideally be between 1-2 mg/mL.
Protocol 3: Click Chemistry Reaction and Sample Preparation for SDS-PAGE
This protocol describes the fluorescent tagging of azide-labeled proteins in the cell lysate.
Materials:
-
Protein lysate from Protocol 2
-
Fluorescent alkyne probe (e.g., alkyne-TAMRA, AF568 alkyne)
-
Copper (II) Sulfate (CuSO₄) solution
-
Reducing agent (e.g., TCEP)
-
Ligand (e.g., TBTA)
-
4x SDS-PAGE loading buffer
Procedure:
-
In a microcentrifuge tube, combine the following in order: protein lysate (20-50 µg), fluorescent alkyne probe, ligand, and CuSO₄. Finally, add the reducing agent to initiate the reaction. Refer to Table 2 for recommended concentrations.
-
Vortex the reaction mixture gently and incubate at room temperature for 1 hour in the dark.
-
Optional but recommended for reducing background: Precipitate the protein by adding 4 volumes of cold acetone and incubating at -20°C for 20 minutes. Centrifuge at 14,000 x g for 5 minutes at 4°C. Discard the supernatant and wash the pellet with cold methanol. Air-dry the pellet.
-
Resuspend the protein pellet or add 4x SDS-PAGE loading buffer directly to the reaction mixture.
-
Heat the samples at 95°C for 5 minutes.
Protocol 4: SDS-PAGE and In-Gel Fluorescence Scanning
This protocol outlines the separation of labeled proteins and their visualization.
Materials:
-
Prepared samples from Protocol 3
-
Polyacrylamide gel (e.g., 4-20% Bis-Tris gel)
-
SDS-PAGE running buffer
-
Fluorescence gel imager
Procedure:
-
Load the samples onto the polyacrylamide gel and perform electrophoresis at a constant voltage (e.g., 140 V) for approximately 1 hour.
-
After electrophoresis, carefully remove the gel from the cassette and wash it with deionized water for 5-10 minutes.
-
Scan the gel using a fluorescence imager equipped with the appropriate excitation and emission filters for the chosen fluorophore (e.g., for TAMRA, excitation at ~545 nm and emission at ~580 nm).
-
Optional: After fluorescence imaging, the same gel can be stained with a total protein stain (e.g., Coomassie Brilliant Blue) to visualize the total protein loading and serve as a loading control.
Troubleshooting
| Issue | Possible Cause | Suggested Solution | Reference |
| No or weak fluorescent signal | Inefficient metabolic labeling | Optimize this compound concentration and incubation time. | |
| Incomplete click reaction | Use freshly prepared reagents, especially the reducing agent. Optimize copper and ligand concentrations. | ||
| Insufficient amount of labeled protein | Increase the amount of protein lysate used in the click reaction. | ||
| High background fluorescence | Unreacted fluorescent alkyne probe | Perform the optional protein precipitation step after the click reaction. | |
| Non-specific binding of the probe | Ensure the use of a high-quality, bioorthogonal fluorescent probe. |
References
Visualizing Ac4GalNAz Labeled Glycoproteins by Fluorescence Microscopy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the visualization of O-linked glycoproteins using metabolic labeling with N-azidoacetylgalactosamine (Ac4GalNAz) and subsequent fluorescence microscopy. This powerful two-step technique allows for the precise and sensitive detection of glycans in a cellular context, offering valuable insights into their localization, trafficking, and dynamics.[1] The methodology involves the metabolic incorporation of an azide-modified sugar, this compound, into nascent glycoproteins, followed by the bioorthogonal ligation of a fluorescent probe via click chemistry.[1][2][3] Detailed protocols for cell culture, metabolic labeling, copper-catalyzed and copper-free click chemistry, and fluorescence imaging are provided, along with troubleshooting recommendations and data presentation guidelines.
Introduction
Glycosylation is a fundamental post-translational modification that plays a critical role in a vast array of biological processes, including protein folding, cell-cell adhesion, and signal transduction.[1] The study of O-linked glycoproteins, in particular, has been crucial for understanding various diseases, including cancer and neurodegenerative disorders. Metabolic glycoengineering with azide-modified sugars, such as this compound, has emerged as a robust method for labeling and visualizing these glycoproteins in living cells and organisms.
This compound is a cell-permeable analog of the natural sugar N-acetylgalactosamine (GalNAc). Once inside the cell, it is processed by the cellular machinery and incorporated into O-linked glycoproteins. The azide group serves as a bioorthogonal handle, allowing for the specific and covalent attachment of a fluorescent probe via a highly efficient and selective click chemistry reaction. This approach enables the direct visualization of glycosylation events under a fluorescence microscope, providing spatial and temporal information about glycoprotein dynamics.
Principle of the Method
The visualization of this compound labeled glycoproteins is a two-stage process:
-
Metabolic Labeling: Cells are incubated with this compound. The peracetylated form enhances cell permeability. Intracellular esterases remove the acetyl groups, and the resulting GalNAz is converted to UDP-GalNAz, which is then incorporated into glycoproteins by glycosyltransferases.
-
Click Chemistry and Imaging: The azide-labeled glycoproteins are then covalently tagged with an alkyne-containing fluorescent probe. This is typically achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) for live-cell imaging. The fluorescently labeled cells can then be visualized by fluorescence microscopy.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with this compound
This protocol describes the metabolic incorporation of this compound into glycoproteins in cultured mammalian cells.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
This compound (N-azidoacetylgalactosamine-tetraacylated)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells onto glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of labeling.
-
Allow cells to adhere and grow for 24 hours in a complete culture medium at 37°C and 5% CO2.
-
Prepare a 10-50 mM stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in a complete culture medium to a final concentration of 25-100 µM. The optimal concentration should be determined empirically for each cell type to ensure sufficient labeling without cytotoxicity.
-
As a negative control, treat a separate set of cells with an equivalent volume of DMSO.
-
Remove the existing medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells for 24 to 72 hours under standard cell culture conditions. The optimal incubation time may vary depending on the cell type and the turnover rate of the target glycoproteins.
-
After incubation, aspirate the labeling medium and wash the cells twice with PBS.
Protocol 2: Fixation, Permeabilization, and Copper-Catalyzed Click Chemistry (CuAAC)
This protocol is suitable for fixed-cell imaging and utilizes a copper-catalyzed reaction for high efficiency.
Materials:
-
This compound-labeled cells on coverslips (from Protocol 1)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
3% Bovine Serum Albumin (BSA) in PBS
-
Click Chemistry Reaction Cocktail:
-
Fluorescent alkyne probe (e.g., Alexa Fluor 488 Alkyne)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate (prepare fresh)
-
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Fixation: Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Blocking (Optional but Recommended): To reduce background fluorescence, incubate the cells with 3% BSA in PBS for 30 minutes.
-
Click Reaction: Prepare the CuAAC reaction cocktail immediately before use. For a typical reaction, the final concentrations might be:
-
1-25 µM Alkyne-fluorophore
-
1 mM CuSO4
-
1 mM Sodium ascorbate (freshly prepared)
-
-
Aspirate the blocking solution and add the click reaction cocktail to the cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Aspirate the reaction cocktail and wash the cells three times with 3% BSA in PBS.
-
Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.
-
Final Washes: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the labeled glycoproteins using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.
Protocol 3: Live-Cell Imaging using Copper-Free Click Chemistry (SPAAC)
This protocol uses a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction, which is bioorthogonal and does not require a cytotoxic copper catalyst, making it suitable for live-cell imaging.
Materials:
-
This compound-labeled live cells (from Protocol 1)
-
Cyclooctyne-fluorophore probe (e.g., DBCO-488)
-
Live-cell imaging medium
-
Fluorescence microscope equipped with a live-cell imaging chamber
Procedure:
-
After metabolic labeling with this compound, wash the cells twice with a warm live-cell imaging medium.
-
Prepare the SPAAC reaction mix by diluting the cyclooctyne-fluorophore probe in a pre-warmed live-cell imaging medium to a final concentration of 10-50 µM.
-
Add the probe-containing medium to the cells.
-
Incubate for 30-60 minutes at 37°C in a cell culture incubator.
-
Washing: Remove the probe-containing medium and wash the cells three to five times with a fresh, pre-warmed imaging medium to remove the excess probe.
-
Imaging: Image the live cells using a fluorescence microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO2).
Data Presentation
Quantitative Data Summary
The following tables provide a summary of typical experimental parameters for visualizing this compound labeled glycoproteins. These values are starting points and should be optimized for specific cell types and experimental goals.
Table 1: Metabolic Labeling Parameters
| Parameter | Recommended Range | Notes |
| This compound Concentration | 25 - 100 µM | Higher concentrations may lead to cytotoxicity. Optimal concentration should be determined for each cell line. |
| Incubation Time | 24 - 72 hours | Dependent on the rate of protein synthesis and turnover. |
| Cell Confluency | 50 - 70% | Ensures cells are in a logarithmic growth phase. |
Table 2: Click Chemistry Reaction Parameters
| Parameter | CuAAC (Fixed Cells) | SPAAC (Live Cells) | Notes |
| Fluorophore Probe | Alkyne-Fluorophore | Cyclooctyne-Fluorophore | Choose a probe with high quantum yield and photostability. |
| Probe Concentration | 1 - 25 µM | 10 - 50 µM | Higher concentrations can increase background fluorescence. |
| Reaction Time | 30 - 60 minutes | 30 - 60 minutes | Longer times may not significantly increase the signal. |
| Copper(II) Sulfate | 1 mM | Not Applicable | - |
| Sodium Ascorbate | 1 mM (freshly prepared) | Not Applicable | Must be prepared fresh for optimal catalytic activity. |
Troubleshooting
Table 3: Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| No or Weak Fluorescent Signal | Inefficient metabolic labeling | Increase this compound concentration or incubation time. Ensure cells are healthy. |
| Inefficient click reaction | Prepare fresh sodium ascorbate solution. Optimize reaction time. | |
| Incompatible fluorophore | Ensure the microscope has the correct filter sets for the chosen fluorophore. | |
| High Background Fluorescence | Excess fluorescent probe | Increase the number and duration of wash steps after the click reaction. Use a lower concentration of the alkyne/cyclooctyne-fluorophore. |
| Non-specific binding of the probe | Include a blocking step with BSA. | |
| Autofluorescence | Image an unlabeled control sample. Use a fluorophore with emission in the red or far-red spectrum to minimize autofluorescence. |
Visualizations
Caption: Experimental workflow for visualizing this compound labeled glycoproteins.
Caption: Metabolic labeling and click chemistry detection pathway.
References
Unveiling Glycosylation: A Guide to Western Blot Analysis of Ac4GalNAz-Tagged Proteins
Application Note & Protocol
For researchers, scientists, and drug development professionals, this document provides a comprehensive guide to the Western blot analysis of proteins tagged with N-azidoacetylgalactosamine (Ac4GalNAz). This powerful technique enables the detection and characterization of glycoproteins, a class of proteins critical to a vast array of cellular processes. Dysregulation of glycosylation is implicated in numerous diseases, including cancer, diabetes, and neurodegenerative disorders, making its study essential for therapeutic development.[1]
This guide details the metabolic labeling of cells with this compound, a synthetic monosaccharide analogue that is processed by cells and incorporated into glycoproteins.[1] The azide group on this compound serves as a bioorthogonal handle, allowing for the specific attachment of reporter tags via "click chemistry."[2][3] These tagged proteins can then be readily detected by standard Western blotting techniques.
Principle and Applications
The cell-permeable, tetraacetylated form of GalNAz (this compound) is metabolically incorporated into glycoproteins through the cellular salvage pathway.[1] Once inside the cell, cytosolic esterases remove the acetyl groups, yielding GalNAz. This is then converted to UDP-GalNAz, which can be further epimerized to UDP-N-azidoacetylglucosamine (UDP-GlcNAz). These azide-containing sugar nucleotides are utilized by glycosyltransferases to modify nuclear, cytoplasmic, and secreted proteins. The incorporated azide moiety, which is virtually absent in biological systems, allows for highly specific chemical ligation to a probe for detection.
Key Applications:
-
Profiling Glycoprotein Expression: Analyze changes in global or specific protein glycosylation under different experimental conditions.
-
Studying O-GlcNAcylation: this compound is a robust tool for labeling O-GlcNAcylated proteins, a dynamic post-translational modification involved in signaling and transcription.
-
Drug Discovery and Development: Assess the impact of drug candidates on glycosylation pathways.
-
Identifying Glycoprotein Biomarkers: Discover potential disease biomarkers by comparing glycosylation patterns in healthy versus diseased states.
Experimental Workflow and Signaling Pathway
The overall experimental workflow involves three main stages: metabolic labeling of cells with this compound, ligation of a reporter tag via click chemistry, and detection by Western blot.
Caption: Experimental workflow for Western blot analysis of this compound-tagged proteins.
The metabolic pathway leading to the incorporation of the azide-labeled sugar into glycoproteins is a key aspect of this technique.
Caption: Metabolic pathway of this compound incorporation into glycoproteins.
Quantitative Data Summary
Successful labeling and detection depend on optimized concentrations and incubation times. The following tables provide recommended starting points for key experimental parameters.
Table 1: Metabolic Labeling Parameters
| Parameter | Recommended Range | Notes |
| This compound Concentration | 25-75 µM | Optimal concentration may vary by cell type. |
| Incubation Time | 1-3 days | Dependent on the turnover rate of the glycoprotein of interest. |
| Cell Confluency | ~80% at time of labeling | Ensures active metabolism for efficient incorporation. |
Table 2: Click Chemistry Reaction Components
| Component | Function | Typical Concentration |
| Alkyne or Phosphine Probe | Reacts with the azide group for detection | Varies by probe type (e.g., alkyne-biotin, phosphine-FLAG) |
| Copper(I) Catalyst (for CuAAC) | Catalyzes the azide-alkyne cycloaddition | 1 mM CuSO₄ |
| Reducing Agent (for CuAAC) | Reduces Cu(II) to the active Cu(I) state | 5 mM Sodium Ascorbate |
| Ligand (for CuAAC) | Stabilizes the Cu(I) catalyst | 1 mM TBTA or BTTAA |
Detailed Experimental Protocols
Protocol 1: Metabolic Labeling of Adherent Cells with this compound
-
Cell Seeding: Seed cells in the desired culture plates or flasks and grow to approximately 80% confluency.
-
Prepare this compound Stock Solution: Prepare a 50 mM stock solution of this compound in sterile DMSO. Store at -20°C.
-
Metabolic Labeling:
-
Aspirate the old culture medium from the cells.
-
Add fresh, pre-warmed culture medium containing the desired final concentration of this compound (e.g., 25-75 µM). For a final concentration of 50 µM, add 1 µL of the 50 mM stock solution per 1 mL of culture medium.
-
As a negative control, treat a separate plate of cells with the same volume of DMSO.
-
-
Incubation: Incubate the cells for 1 to 3 days under standard cell culture conditions (e.g., 37°C, 5% CO₂). The optimal incubation time should be determined empirically for each cell line and protein of interest.
Protocol 2: Cell Lysis and Protein Quantification
-
Cell Harvesting:
-
Place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Lysis: Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).
Protocol 3: Click Chemistry Ligation (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC)
This protocol is for ligating an alkyne-containing probe (e.g., alkyne-biotin) to the azide-tagged proteins in the cell lysate.
-
Prepare Lysate: In a microcentrifuge tube, add 50-100 µg of protein lysate. Adjust the volume with lysis buffer.
-
Prepare Click Chemistry Reagents:
-
Alkyne Probe: Prepare a stock solution of the alkyne probe (e.g., 10 mM alkyne-biotin in DMSO).
-
Copper (II) Sulfate (CuSO₄): Prepare a 50 mM stock solution in water.
-
Tris(2-carboxyethyl)phosphine (TCEP): Prepare a 50 mM stock solution in water.
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA): Prepare a 10 mM stock solution in DMSO.
-
-
Ligation Reaction: Add the reagents to the lysate in the following order:
-
Alkyne probe (final concentration 100 µM).
-
TCEP (final concentration 1 mM).
-
TBTA (final concentration 100 µM).
-
CuSO₄ (final concentration 1 mM).
-
-
Incubation: Vortex the reaction mixture and incubate at room temperature for 1 hour in the dark.
-
Sample Preparation for SDS-PAGE: Add 4x Laemmli sample buffer to the reaction mixture and boil at 95-100°C for 5-10 minutes.
Protocol 4: Western Blot Detection
-
SDS-PAGE: Load the prepared samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody/Probe Incubation:
-
For Biotinylated Probes: Incubate the membrane with streptavidin-HRP diluted in blocking buffer for 1 hour at room temperature.
-
For FLAG-tagged Probes: Incubate the membrane with an anti-FLAG primary antibody diluted in blocking buffer overnight at 4°C or for 1-2 hours at room temperature.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation (for FLAG-tagged probes): Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-mouse HRP) for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
By following these detailed protocols and application notes, researchers can effectively utilize Western blot analysis of this compound-tagged proteins to gain valuable insights into the complex world of protein glycosylation.
References
Application Notes and Protocols for Ac4GalNAz Click Chemistry with Alkyne-Fluorophore Probes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabolic glycan labeling using bioorthogonal chemical reporters offers a powerful methodology for the visualization and study of glycans in their native cellular environment. This technique involves the introduction of a sugar analog containing a chemical handle, such as an azide, into cells. The cell's metabolic machinery then incorporates these analogs into glycoconjugates. This application note details the use of tetraacetylated N-azidoacetylgalactosamine (Ac4GalNAz), a cell-permeable precursor that is intracellularly converted and incorporated into O-linked glycoproteins.[1] The azide group serves as a bioorthogonal handle for covalent ligation to an alkyne-functionalized fluorophore via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), a type of "click chemistry".[1][2] This powerful two-step technique enables the visualization of O-linked glycoproteins, providing critical insights into their cellular localization, dynamics, and roles in various biological processes, including cell signaling and adhesion.[1] Dysregulation of glycosylation is implicated in numerous diseases, making the study of glycans a significant area of interest in biomedical research and drug development.[1]
Principle of the Method
The experimental workflow is comprised of two primary stages:
-
Metabolic Labeling: Cultured cells are incubated with this compound. Being cell-permeable, it is taken up by the cells and processed by the cellular machinery, leading to its incorporation into nascent glycoproteins.
-
Click Chemistry and Imaging: The azide-labeled glycoproteins are then covalently tagged with an alkyne-containing fluorescent probe via a click reaction. The resulting fluorescently labeled cells can be visualized by fluorescence microscopy or quantified by flow cytometry.
Data Presentation
Table 1: Recommended Reagent Concentrations and Incubation Times for Metabolic Labeling and Click Chemistry
| Parameter | Value | Cell Line(s) | Notes | Reference(s) |
| This compound Concentration | 25-50 µM | Various (e.g., A549, HeLa, Jurkat, CHO) | Higher concentrations may impact cell physiology. Optimization may be required for different cell types. | |
| This compound Incubation Time | 24-72 hours | Various | Optimal time can be determined empirically based on desired labeling efficiency. | |
| Alkyne-Fluorophore Concentration (CuAAC) | Not specified | Various | Typically used in excess. | |
| Alkyne-Fluorophore Concentration (SPAAC - DBCO) | 20-50 µM | A549 | Concentration for the subsequent click reaction. | |
| Click Reaction Incubation Time (CuAAC) | 30-60 minutes | Various | At room temperature. | |
| Click Reaction Incubation Time (SPAAC) | 1 hour | A549 | At 37°C. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with this compound
Materials:
-
This compound
-
Cell line of interest
-
Appropriate complete cell culture medium
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells onto glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of labeling. Allow cells to adhere and grow for 24 hours in complete culture medium.
-
Stock Solution Preparation: Prepare a 10-50 mM stock solution of this compound in sterile DMSO.
-
Metabolic Labeling: Add the this compound stock solution to the culture medium to a final concentration of 25-50 µM. For a negative control, treat a separate set of cells with an equivalent volume of DMSO.
-
Incubation: Incubate the cells for 24 to 72 hours under standard cell culture conditions (e.g., 37°C, 5% CO2). The optimal incubation time may vary depending on the cell type and should be determined empirically.
-
Washing: After incubation, aspirate the culture medium and wash the cells twice with 1X PBS to remove any unincorporated this compound.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fluorescence Labeling
Materials:
-
Azide-labeled cells (from Protocol 1)
-
Alkyne-fluorophore probe
-
Copper(II) sulfate (CuSO4)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Copper ligand (e.g., THPTA)
-
PBS
-
3% Bovine Serum Albumin (BSA) in PBS
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS) (for intracellular targets)
-
Nuclear counterstain (e.g., DAPI) (optional)
-
Antifade mounting medium
Procedure:
-
Fixation and Permeabilization:
-
For cell surface labeling, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
For total glycoprotein analysis (cell surface and intracellular), fix the cells as above, then permeabilize with 0.25% Triton X-100 in PBS for 10-15 minutes.
-
Wash the cells twice with 3% BSA in PBS.
-
-
Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. The following is an example, and optimization may be necessary.
-
To the cell sample in PBS, add the alkyne-fluorophore probe.
-
Add the copper(II) sulfate pre-complexed with a ligand like THPTA.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate.
-
-
Click Reaction: Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
Washing: Aspirate the click reaction cocktail and wash the cells three times with 3% BSA in PBS.
-
Counterstaining (Optional): If desired, counterstain the nuclei by incubating with a suitable nuclear stain (e.g., DAPI) according to the manufacturer's instructions.
-
Mounting and Imaging: Wash the cells three times with PBS. Mount the coverslips onto glass microscope slides using an antifade mounting medium and seal the edges. Image the slides using a fluorescence microscope with the appropriate filters for the chosen fluorophore and nuclear stain.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging
Materials:
-
Azide-labeled cells (from Protocol 1)
-
DBCO-conjugated fluorescent dye
-
Serum-free cell culture medium or PBS
Procedure:
-
Probe Preparation: Prepare a stock solution of the DBCO-conjugated fluorescent dye in DMSO. Dilute the DBCO-dye stock solution in serum-free medium or PBS to a final concentration of 20-50 µM.
-
Labeling: Add the DBCO-dye solution to the azide-labeled live cells.
-
Incubation: Incubate for 1 hour at 37°C.
-
Washing: Wash the cells twice with PBS to remove any unreacted DBCO-dye.
-
Imaging: The cells are now fluorescently labeled and ready for immediate visualization by live-cell fluorescence microscopy.
Visualizations
Caption: Experimental workflow for fluorescent labeling of glycoproteins.
Caption: Bioorthogonal click chemistry reaction.
Caption: Impact of glycosylation on cell signaling.
References
Unlocking the Glycoproteome: A Guide to Ac4GalNAz in Proteomic Analysis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The study of glycoproteins, proteins modified with complex sugar chains (glycans), is paramount to understanding a vast array of biological processes, from cell signaling and immune responses to disease progression. N-azidoacetylgalactosamine (peracetylated), or Ac4GalNAz, has emerged as a powerful chemical tool for the metabolic labeling and subsequent proteomic analysis of a specific and crucial class of glycoproteins. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in leveraging this compound for in-depth glycoproteomic investigations.
This compound is a cell-permeable monosaccharide analog that is metabolically incorporated into the same pathways as its natural counterpart, N-acetylgalactosamine (GalNAc).[1] Once inside the cell, acetyl groups are removed, and the resulting GalNAz is converted into UDP-GalNAz. This azido-sugar donor is then utilized by glycosyltransferases to install GalNAz onto proteins, primarily as O-linked N-acetylglucosamine (O-GlcNAc) modifications in the nucleus and cytoplasm, and as mucin-type O-glycans in the secretory pathway.[2][3] The incorporated azide group serves as a bioorthogonal chemical handle, allowing for the selective attachment of probes for visualization, enrichment, and identification of glycoproteins via click chemistry.[4][5]
Key Applications of this compound in Glycoproteomics:
-
Profiling O-GlcNAcylated Proteins: O-GlcNAcylation is a dynamic post-translational modification involved in regulating numerous cellular processes. This compound is a robust tool for labeling, enriching, and identifying O-GlcNAcylated proteins, providing insights into their roles in signaling pathways and disease.
-
Investigating Mucin-Type O-Glycosylation: Mucin-type O-glycans play critical roles in cell adhesion, signaling, and immunity. This compound enables the study of proteins bearing these modifications, which are often dysregulated in cancer.
-
Quantitative Glycoproteomics: In conjunction with stable isotope labeling techniques like SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture), this compound can be used to quantify changes in glycosylation levels in response to various stimuli or in different disease states.
-
Biomarker Discovery: The ability to specifically label and identify glycoproteins from complex biological samples makes this compound a valuable tool for discovering potential disease biomarkers.
-
Drug Development: Understanding the glycosylation status of therapeutic targets and the effects of drugs on glycosylation pathways is crucial for drug development. This compound can be employed to study these aspects and aid in the design of novel therapeutics.
Quantitative Data Summary
The following tables summarize quantitative data from various studies utilizing this compound for proteomic analysis, offering a comparative overview for experimental design.
Table 1: Typical Concentrations and Incubation Times for Metabolic Labeling with this compound
| Cell Line/System | This compound Concentration (µM) | Incubation Time (hours) | Reference |
| Various Mammalian Cell Lines | 25-75 | 48 | |
| CHO Cells | 50 | 48 | |
| K-562 GALE-KO Cells | 10 | Not specified | |
| HeLa Cells | 200 | 48 | |
| hUCB-EPCs | 10, 20, 50 | Not specified | |
| Jurkat Cells | 50 | 72 |
Table 2: Comparison of Glycoprotein Identification Using this compound
| Cell Line | Method | Number of Identified O-GlcNAcylation Sites | Number of Identified O-GlcNAcylated Proteins | Reference |
| HeLa Cells | GalNAz (1 mM, 48h) + ETD-MS | 321 | - | |
| HeLa Cells | This compound (200 µM, 48h) + ETD-MS | 267 | - | |
| Primary Human T-cells | This compound + IsoTaG | >2000 O-GlcNAcylated peptides | - | |
| Jurkat Cells | This compound + IsoTaG | - | 67 | |
| 15 Cell Lines | This compound or Ac4ManNAz + IsoTaG | 1375 N-glycopeptides, 2159 O-glycopeptides | - |
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the underlying biological pathways is crucial for understanding the application of this compound. The following diagrams, generated using the DOT language, illustrate key workflows and a relevant signaling pathway.
Caption: A generalized workflow for the proteomic analysis of glycoproteins using this compound.
Caption: Metabolic pathway of this compound incorporation into glycoproteins.
Experimental Protocols
The following are detailed protocols for the key experimental steps in an this compound-based glycoproteomic analysis.
Protocol 1: Metabolic Labeling of Cultured Mammalian Cells with this compound
Materials:
-
This compound (e.g., 10 mM stock solution in sterile DMSO)
-
Complete cell culture medium appropriate for the cell line
-
Cultured mammalian cells
-
Sterile phosphate-buffered saline (PBS)
-
Cell harvesting reagents (e.g., trypsin-EDTA, cell scraper)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., plates, flasks) and allow them to adhere and reach 50-70% confluency.
-
Prepare Labeling Medium: Dilute the this compound stock solution into pre-warmed complete culture medium to the desired final concentration (typically 25-75 µM). The optimal concentration should be determined empirically for each cell line to ensure sufficient labeling without cytotoxicity.
-
Metabolic Labeling: Remove the existing culture medium from the cells and replace it with the this compound-containing medium.
-
Incubation: Culture the cells for 24-72 hours to allow for the metabolic incorporation of GalNAz into glycoproteins. The optimal incubation time can vary depending on the cell type and the turnover rate of the glycoproteins of interest.
-
Cell Harvesting:
-
After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS to remove unincorporated this compound.
-
Harvest the cells using the appropriate method for your downstream application (e.g., scraping for adherent cells, centrifugation for suspension cells).
-
Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
The cell pellet can be stored at -80°C or used immediately for cell lysis.
-
Protocol 2: Enrichment of Azide-Labeled Glycoproteins via Click Chemistry
Materials:
-
Cell pellet from Protocol 1
-
Lysis buffer (e.g., RIPA buffer containing protease and phosphatase inhibitors)
-
Biotin-alkyne probe (e.g., DBCO-biotin, PEG4-alkyne-biotin)
-
Click chemistry reagents:
-
Copper(II) sulfate (CuSO4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or sodium ascorbate (freshly prepared)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
-
Streptavidin-coated magnetic beads or agarose resin
-
Wash buffers (e.g., PBS with varying concentrations of SDS and urea)
-
Elution buffer (e.g., containing biotin for competitive elution, or on-bead digestion buffer)
Procedure:
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet cell debris.
-
Collect the supernatant containing the protein lysate and determine the protein concentration using a standard assay (e.g., BCA).
-
-
Click Chemistry Reaction:
-
In a microcentrifuge tube, combine the protein lysate (e.g., 1 mg of total protein) with the biotin-alkyne probe (final concentration typically 100-200 µM).
-
Sequentially add the click chemistry reagents: TBTA (to protect copper), CuSO4, and TCEP or sodium ascorbate (to reduce Cu(II) to Cu(I)).
-
Incubate the reaction at room temperature for 1-2 hours with gentle rotation.
-
-
Enrichment of Biotinylated Glycoproteins:
-
Pre-wash the streptavidin beads with lysis buffer.
-
Add the pre-washed beads to the click reaction mixture and incubate for 1-2 hours at room temperature or overnight at 4°C with gentle rotation to capture the biotinylated glycoproteins.
-
-
Washing:
-
Pellet the beads using a magnetic stand or centrifugation.
-
Discard the supernatant.
-
Perform a series of stringent washes to remove non-specifically bound proteins. This may include washes with high salt, detergents (e.g., SDS), and denaturants (e.g., urea).
-
-
Elution or On-Bead Digestion:
-
For elution, incubate the beads with a buffer containing a high concentration of free biotin.
-
Alternatively, for mass spectrometry analysis, proceed directly to on-bead digestion (see Protocol 3).
-
Protocol 3: On-Bead Digestion and Sample Preparation for Mass Spectrometry
Materials:
-
Glycoprotein-bound streptavidin beads from Protocol 2
-
Reduction buffer (e.g., 10 mM DTT in 50 mM ammonium bicarbonate)
-
Alkylation buffer (e.g., 55 mM iodoacetamide in 50 mM ammonium bicarbonate)
-
Trypsin (mass spectrometry grade)
-
Digestion buffer (e.g., 50 mM ammonium bicarbonate)
-
Quenching solution (e.g., 1% formic acid)
-
C18 desalting spin columns or tips
Procedure:
-
Reduction and Alkylation:
-
Resuspend the washed beads in reduction buffer and incubate at 56°C for 30 minutes.
-
Cool to room temperature and add alkylation buffer. Incubate in the dark at room temperature for 20 minutes.
-
-
On-Bead Digestion:
-
Wash the beads with digestion buffer to remove DTT and iodoacetamide.
-
Resuspend the beads in digestion buffer and add trypsin (e.g., 1:50 to 1:100 enzyme-to-protein ratio).
-
Incubate overnight at 37°C with shaking.
-
-
Peptide Collection and Desalting:
-
Pellet the beads and collect the supernatant containing the digested peptides.
-
Perform an additional wash of the beads with a small volume of digestion buffer or 0.1% formic acid and combine the supernatants.
-
Acidify the pooled peptides with formic acid to a final concentration of 0.1-1%.
-
Desalt the peptides using a C18 spin column or tip according to the manufacturer's instructions.
-
-
Sample Preparation for LC-MS/MS:
-
Dry the desalted peptides in a vacuum centrifuge.
-
Reconstitute the dried peptides in an appropriate buffer for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
This comprehensive guide provides a solid foundation for researchers to successfully employ this compound in their proteomic studies. By carefully following these protocols and considering the quantitative data presented, scientists can effectively label, enrich, and identify glycoproteins, leading to a deeper understanding of their critical roles in biology and disease.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A metabolic labeling approach toward proteomic analysis of mucin-type O-linked glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Glycan Labeling in Mouse Models Using Ac4GalNAz
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of N-azidoacetylgalactosamine tetraacetate (Ac4GalNAz) for the metabolic labeling of glycans in vivo within mouse models. This powerful technique enables the introduction of a bioorthogonal azide group into various glycoconjugates, allowing for their subsequent visualization and characterization.
Introduction
Metabolic glycoengineering with this compound is a robust method for labeling glycans in living organisms.[1] this compound is a cell-permeable synthetic monosaccharide that, once inside the cell, is deacetylated and enters the GalNAc salvage pathway.[2] It is converted to UDP-GalNAz, which can be incorporated into mucin-type O-linked glycans.[2] Furthermore, UDP-GalNAz can be epimerized by the GALE enzyme to UDP-GlcNAz, leading to the labeling of O-GlcNAcylated proteins in the nucleus and cytoplasm.[3] The incorporated azide group serves as a chemical handle for bioorthogonal reactions, such as the Staudinger ligation or copper-free click chemistry, enabling the attachment of various probes for imaging, proteomics, and other downstream applications.[4] This technique has been successfully applied in mice to study glycosylation in various tissues, including tumors, spleen, pancreas, heart, and liver, with no apparent toxicity reported in several studies.
Metabolic Pathway and Labeling Principle
The metabolic pathway of this compound allows for the labeling of multiple types of glycoconjugates. The per-O-acetylated form of GalNAz (this compound) enhances cell permeability. Inside the cell, esterases remove the acetyl groups, and the resulting GalNAz is processed through the N-acetylgalactosamine salvage pathway to form UDP-N-azidoacetylgalactosamine (UDP-GalNAz). This nucleotide sugar is a substrate for galactosyltransferases, leading to the incorporation of GalNAz into mucin-type O-linked glycans. Additionally, the enzyme UDP-galactose 4-epimerase (GALE) can convert UDP-GalNAz to its C4 epimer, UDP-N-azidoacetylglucosamine (UDP-GlcNAz). O-GlcNAc transferase (OGT) then utilizes UDP-GlcNAz to modify serine and threonine residues of nuclear and cytoplasmic proteins, a process known as O-GlcNAcylation.
Experimental Protocols
Protocol 1: In Vivo Glycan Labeling in Mice via Intraperitoneal Injection
This protocol describes the general procedure for metabolic labeling of glycans in mice using this compound administered via intraperitoneal (i.p.) injection.
Materials:
-
This compound
-
Vehicle (e.g., DMSO, sterile PBS)
-
Syringes and needles for injection
-
Mouse model of choice
Procedure:
-
Preparation of this compound solution: Dissolve this compound in a minimal amount of a biocompatible solvent like DMSO. Further dilute the stock solution with sterile PBS to the desired final concentration. The final concentration of DMSO should be kept low to avoid toxicity.
-
Administration: Inject the this compound solution intraperitoneally into the mice. A typical dosing regimen is daily injections for 7 consecutive days.
-
Dosage: The optimal dosage may vary depending on the mouse model and the specific application. A commonly used dosage is in the range of 300 mg/kg body weight per day.
-
Labeling Period: The duration of labeling can be adjusted based on the desired level of glycan turnover and incorporation. A 7-day period is often sufficient to achieve detectable labeling in various tissues.
-
Tissue Harvest: Following the labeling period, euthanize the mice and harvest the organs or tissues of interest for subsequent analysis.
Protocol 2: Detection of Azide-Labeled Glycans via Bioorthogonal Chemistry
This protocol outlines the detection of incorporated azide groups using either Staudinger ligation or copper-free click chemistry (SPAAC).
A. Staudinger Ligation with Phosphine-FLAG:
Materials:
-
Phosphine-FLAG probe
-
Tissue lysates or sections
-
Primary anti-FLAG antibody
-
Secondary antibody conjugated to a fluorescent dye or HRP
-
Buffers for lysis, washing, and antibody incubation
-
Western blot or immunofluorescence imaging system
Procedure:
-
Tissue Preparation: Prepare lysates or cryosections from the harvested tissues.
-
Staudinger Ligation: Incubate the tissue lysates or sections with the phosphine-FLAG probe. This reaction forms a stable amide bond between the azide and the phosphine probe.
-
Detection:
-
Western Blot: Separate the labeled proteins from the tissue lysate by SDS-PAGE, transfer to a membrane, and probe with an anti-FLAG antibody followed by a secondary antibody for chemiluminescent or fluorescent detection.
-
Immunofluorescence: Incubate the tissue sections with a primary anti-FLAG antibody followed by a fluorescently labeled secondary antibody for visualization by microscopy.
-
B. Copper-Free Click Chemistry (SPAAC) with DBCO-Probe:
Materials:
-
DBCO-conjugated probe (e.g., DBCO-fluorophore, DBCO-biotin)
-
Tissue lysates or sections
-
Buffers for reaction and washing
-
Imaging system (for fluorescent probes) or streptavidin-conjugated detection reagent (for biotin probes)
Procedure:
-
Tissue Preparation: Prepare lysates or cryosections from the harvested tissues.
-
SPAAC Reaction: Incubate the tissue lysates or sections with the DBCO-conjugated probe. This reaction is highly efficient and proceeds under physiological conditions.
-
Detection:
-
Fluorescence Imaging: If a fluorescent DBCO probe was used, the labeled glycans can be directly visualized using a fluorescence microscope or other imaging modalities.
-
Biotin-Streptavidin Detection: If a DBCO-biotin probe was used, the labeled glycans can be detected by incubation with a streptavidin-conjugated fluorophore or enzyme for subsequent visualization.
-
Quantitative Data Summary
The efficiency of this compound labeling can vary between different cell types and tissues. The following table summarizes representative quantitative data from published studies.
| Parameter | Mouse Model | Tissue/Cell Type | Observation | Reference |
| Labeling Efficiency | C57BL/6 | Splenocytes | Higher incorporation in B-cells compared to T-cells. | |
| Tumor Imaging | LL2 tumor-bearing mice | Tumor, Pancreas, other tissues | Significant changes in T1 relaxivity observed in tumors and other tissues after administration of this compound and a gadolinium-containing MRI probe, indicating successful labeling. | |
| Tissue Distribution | Not specified | Intestines, Heart, Liver | Labeling observed in a variety of tissues. |
Applications in Research and Drug Development
-
Cancer Biology: this compound labeling can be used to study aberrant glycosylation in tumors and to develop targeted therapies. For instance, it has been used for the tomographical imaging of tumor glycosylation in vivo.
-
Immunology: The differential labeling of immune cell populations, such as B-cells and T-cells, allows for the investigation of the role of glycosylation in immune responses.
-
Neuroscience: This technique can be applied to study the role of O-GlcNAcylation in neuronal function and neurodegenerative diseases.
-
Drug Development: this compound can be used to assess the in vivo effects of drugs that modulate glycosylation pathways.
Concluding Remarks
The use of this compound for in vivo glycan labeling in mouse models is a versatile and powerful tool for studying the roles of glycosylation in health and disease. The protocols and data presented here provide a foundation for researchers to design and implement their own in vivo labeling experiments. Careful optimization of labeling conditions and detection methods will be crucial for achieving robust and reliable results.
References
- 1. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 2. A metabolic labeling approach toward proteomic analysis of mucin-type O-linked glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00010A [pubs.rsc.org]
Troubleshooting & Optimization
Troubleshooting low labeling efficiency with Ac4GalNAz
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Ac4GalNAz for metabolic labeling of glycans.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My fluorescent signal after click chemistry is very weak or absent. What are the possible causes and solutions?
A1: Low labeling efficiency is a common issue that can arise from several factors throughout the experimental workflow. Here are the key areas to troubleshoot:
-
Suboptimal this compound Concentration: The concentration of this compound is critical. Too low a concentration will result in insufficient incorporation, while excessively high concentrations can be toxic to cells, leading to reduced metabolic activity and poor labeling.[1]
-
Recommendation: Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line. A good starting range is typically between 25-75 µM.[1][2] Some studies suggest an optimal concentration as low as 10 µM for in vivo labeling to balance efficiency and cell health.[1]
-
-
Insufficient Incubation Time: The metabolic incorporation of this compound into glycans is a time-dependent process.
-
Recommendation: Optimize the incubation time for your cell type and experimental goals. Labeling generally increases over the first 24 hours.[1] Typical incubation times range from 24 to 72 hours.
-
-
Poor Cell Health: The metabolic state of your cells directly impacts the efficiency of this compound incorporation.
-
Recommendation: Ensure your cells are healthy, in the logarithmic growth phase, and not under stress before and during the labeling period.
-
-
Competition with Natural Sugars: High concentrations of N-Acetylgalactosamine (GalNAc) in the cell culture medium can compete with this compound for enzymatic processing and incorporation.
-
Recommendation: If you suspect competition, consider using a custom medium with a lower concentration of competing natural sugars.
-
-
Inefficient Click Reaction: The issue may lie with the detection step rather than the metabolic labeling itself.
-
Recommendation: Prepare fresh solutions of all click chemistry reagents, especially sodium ascorbate, as it is prone to oxidation. Ensure the correct order of reagent addition and optimize the reaction time.
-
-
Incompatible Fluorophore or Imaging Setup:
-
Recommendation: Verify that your fluorescent probe is suitable for microscopy and that your microscope is equipped with the correct filter sets for the chosen fluorophore.
-
Q2: I am observing high background fluorescence in my images. How can I reduce it?
A2: High background can obscure your specific signal. Here are common causes and solutions:
-
Excess Fluorescent Probe: Using too much of the alkyne-fluorophore can lead to non-specific binding.
-
Recommendation: Reduce the concentration of the alkyne-fluorophore. Increase the number and duration of wash steps after the click reaction. Including a blocking step with Bovine Serum Albumin (BSA) can also help.
-
-
Cellular Autofluorescence: Some cell types naturally exhibit autofluorescence.
-
Recommendation: Image an unlabeled control sample (cells not treated with this compound but subjected to the click reaction) to assess the level of autofluorescence. Consider using a fluorophore with emission in the red or far-red spectrum to minimize interference from cellular autofluorescence.
-
-
Non-specific Binding of the Probe:
-
Recommendation: Use a lower concentration of the alkyne-fluorophore and include a blocking step with BSA.
-
Q3: My cells look unhealthy or are dying after incubation with this compound. What should I do?
A3: Cell toxicity is a known issue at high concentrations of azido sugars.
-
High this compound Concentration: As mentioned, excessive concentrations can interfere with normal cellular processes, leading to decreased cell proliferation and viability. The azide group itself can contribute to a reduced cell growth rate at high concentrations.
-
Recommendation: Perform a toxicity assay (e.g., MTT or trypan blue exclusion) to determine the maximum tolerable concentration of this compound for your specific cell line. Reduce the concentration to a non-toxic level. Even concentrations above 20 µM of related azido sugars have been shown to negatively affect cell properties.
-
-
DMSO Toxicity: this compound is typically dissolved in DMSO. High concentrations of DMSO can be toxic to cells.
-
Recommendation: Ensure the final concentration of DMSO in your culture medium is low (typically <0.5%). Run a vehicle control with DMSO alone to assess its effect on your cells.
-
Q4: Is this compound the right tool for labeling my specific glycan of interest?
A4: this compound is a versatile labeling reagent, but its suitability depends on your research question.
-
Metabolic Pathway: this compound enters the GalNAc salvage pathway. A key enzyme, UDP-galactose 4'-epimerase (GALE), can interconvert UDP-GalNAz and UDP-N-azidoacetylglucosamine (UDP-GlcNAz).
-
Labeling Specificity: Due to this epimerization, this compound can label both mucin-type O-glycans (which use UDP-GalNAc) and O-GlcNAc modifications (which use UDP-GlcNAc). This makes it a broad tool for studying O-glycosylation.
-
Alternative Reagents:
-
For specific labeling of sialic acids , Ac4ManNAz is generally the superior choice due to its direct incorporation pathway and higher specificity.
-
For labeling of O-GlcNAc modifications , this compound can be more robust than Ac4GlcNAz in many cell types because of its efficient conversion to UDP-GlcNAz.
-
Data Summary Tables
Table 1: Recommended Starting Concentrations and Incubation Times for this compound Labeling
| Parameter | Recommended Range | Notes |
| Concentration | 25 - 75 µM | Optimal concentration is cell-type dependent and should be determined empirically. High concentrations (>50 µM) may cause cytotoxicity. |
| Incubation Time | 24 - 72 hours | Dependent on the turnover rate of the protein of interest and the cell division rate. |
Table 2: Comparative Labeling Efficiency of Different Azido Sugars
| Reagent | Primary Target(s) | Relative Efficiency | Key Considerations |
| This compound | O-GalNAc and O-GlcNAc Glycans | High for O-glycans; can be more robust than Ac4GlcNAz for O-GlcNAc. | Broad specificity due to epimerization to UDP-GlcNAz. |
| Ac4ManNAz | Sialic Acids | Generally more efficient for sialic acid labeling than this compound. | Can cause cytotoxicity at concentrations >50 µM. |
| Ac4GlcNAz | O-GlcNAc Glycans | Often shows lower labeling efficiency compared to this compound. | May be considered if avoiding any potential labeling of GalNAc-containing glycans is critical. |
Key Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with this compound
-
Cell Seeding: Plate cells on an appropriate culture vessel (e.g., glass coverslips in a multi-well plate for microscopy) at a density that will result in 50-70% confluency at the time of labeling. Allow cells to adhere and grow for approximately 24 hours.
-
Prepare this compound Stock Solution: Prepare a 10-50 mM stock solution of this compound in sterile DMSO. Store the stock solution at -20°C, protected from light.
-
Metabolic Labeling: Dilute the this compound stock solution into fresh, complete cell culture medium to achieve the desired final concentration (e.g., 25-50 µM).
-
Negative Control: Prepare a control culture with medium containing an equivalent volume of DMSO without this compound.
-
Incubation: Remove the existing medium from the cells and replace it with the this compound-containing medium (or control medium). Incubate the cells for 24 to 72 hours under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Cell Harvesting/Fixing: After incubation, wash the cells twice with ice-cold PBS to remove excess this compound. The cells are now ready for downstream applications like cell lysis or fixation for imaging.
Protocol 2: Click Chemistry (CuAAC) for Fluorescence Microscopy
This protocol assumes cells have been metabolically labeled as described above and are fixed on coverslips.
-
Fixation and Permeabilization:
-
Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Prepare Click Reaction Cocktail: Prepare the cocktail immediately before use. For a 100 µL reaction, mix the following in order:
-
PBS (to final volume)
-
Alkyne-fluorophore (e.g., 1-10 µM final concentration)
-
Copper(II) Sulfate (CuSO4) (e.g., 1 mM final concentration)
-
Copper-chelating ligand (e.g., THPTA) (optional, but recommended)
-
Sodium Ascorbate (e.g., 10 mM final concentration, add last)
-
-
Click Reaction: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Aspirate the click reaction cocktail and wash the cells three times with PBS containing 3% BSA.
-
Counterstaining and Mounting: If desired, counterstain nuclei with DAPI. Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Image the slides using a fluorescence microscope with the appropriate filter sets.
Visualizations
Caption: Metabolic pathway of this compound incorporation into O-glycans and O-GlcNAc modifications.
Caption: General experimental workflow for this compound labeling and detection by click chemistry.
References
How to reduce background signal in Ac4GalNAz experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background signal and address common issues in Ac4GalNAz metabolic labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound (per-O-acetylated N-azidoacetylgalactosamine) is a chemically modified monosaccharide used for metabolic labeling of glycans in living cells.[1] Its acetyl groups enhance cell permeability.[2] Once inside the cell, the acetyl groups are removed, and the resulting GalNAz is incorporated into O-linked glycoproteins through the cellular metabolic pathways.[3] The azide group serves as a bioorthogonal handle, allowing for the detection and visualization of these glycoproteins using click chemistry.[2]
Q2: What are the primary sources of background signal in this compound experiments?
High background signal in this compound experiments can arise from several factors:
-
Metabolic Conversion: The most significant source of off-target labeling is the metabolic conversion of UDP-GalNAz (derived from this compound) to UDP-GlcNAz by the enzyme UDP-galactose 4'-epimerase (GALE).[4] This leads to the incorporation of the azide label into GlcNAc-containing glycans, such as N-glycans and O-GlcNAc modifications, which may not be the intended targets. In some cell lines, the ratio of UDP-GlcNAz to UDP-GalNAz can be approximately 3:1, indicating substantial conversion.
-
Non-specific Chemical Reactions: At higher concentrations, this compound can react non-enzymatically with proteins, particularly with cysteine residues, leading to a background signal.
-
Click Chemistry Issues: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction itself can contribute to background. This can be due to the reactivity of the copper catalyst with cellular components or side reactions. Copper toxicity can also be a concern for living cells.
-
Suboptimal Experimental Conditions: Factors such as excessive this compound concentration, long incubation times, and improper cell handling (fixation and permeabilization) can all contribute to increased background.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound experiments.
Issue 1: High Background or Off-Target Labeling
High background can obscure the specific signal from your target glycoproteins. The following steps can help reduce non-specific labeling.
Troubleshooting Workflow for High Background
Caption: A troubleshooting workflow for diagnosing and resolving high background signals.
Solutions:
-
Optimize this compound Concentration and Incubation Time:
-
Problem: High concentrations of this compound can be toxic and lead to non-specific labeling. Similarly, prolonged incubation can increase the pool of UDP-GalNAz available for conversion to UDP-GlcNAz.
-
Solution: Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line. A typical starting range is 25-75 µM. Optimize the incubation time; labeling generally increases over the first 24 hours.
-
-
Address Metabolic Conversion:
-
Problem: The epimerization of UDP-GalNAz to UDP-GlcNAz is a major cause of off-target labeling.
-
Solutions:
-
Use GALE-deficient (GALE-KO) cell lines: This prevents the conversion of UDP-GalNAz to UDP-GlcNAz, significantly improving labeling specificity.
-
Use modified sugar analogs: Analogs like N-(S)-azidopropionylgalactosamine (GalNAzMe) are resistant to epimerization by GALE, offering more specific labeling of O-GalNAc glycans.
-
-
-
Improve Click Chemistry Reaction Conditions:
-
Problem: The CuAAC reaction can have side reactions, and the copper catalyst can be toxic.
-
Solutions:
-
Use a copper-free click chemistry approach, such as the strain-promoted azide-alkyne cycloaddition (SPAAC), which avoids copper-induced toxicity.
-
If using CuAAC, ensure the use of a copper-binding ligand to accelerate the reaction and protect biomolecules from oxidation. Capping cysteine residues before the CuAAC reaction can reduce background reactivity.
-
-
Issue 2: Low or No Signal
A lack of signal can be due to inefficient labeling or issues with the detection steps.
Experimental Workflow for this compound Labeling and Detection
Caption: A general experimental workflow for metabolic labeling and detection.
Solutions:
-
Verify this compound Incorporation:
-
Problem: Low labeling efficiency can result from suboptimal concentration, insufficient incubation time, or poor cell health.
-
Solution: Ensure cells are healthy and in the logarithmic growth phase. Optimize the this compound concentration and incubation time for your cell type. A concentration that is too low will result in insufficient incorporation.
-
-
Optimize Fixation and Permeabilization:
-
Problem: Improper fixation and permeabilization can lead to loss of the target protein or prevent antibody access to intracellular antigens.
-
Solution: The choice of fixative (e.g., formaldehyde) and permeabilizing agent (e.g., Triton X-100, saponin) should be optimized for your specific antibody and the location of the target antigen. Always fix the cells before permeabilizing to prevent the loss of cellular contents.
-
-
Troubleshoot the Click Chemistry Reaction:
-
Problem: The click reaction may fail due to issues with the reagents.
-
Solution: Perform a test reaction with a known positive control to ensure the alkyne probe and other reaction components are active.
-
Data Presentation
Table 1: Recommended this compound Concentrations for Different Cell Lines
| Cell Line(s) | Recommended Concentration (µM) | Outcome |
| General Recommendation | 25-75 | Recommended starting range for metabolic labeling. |
| hUCB-EPCs | >20 | Negative outcomes observed. |
| Jurkat, CHO, various mammalian cell lines | 50 | Effective concentration for labeling. |
| CCD841CoN, HT29, HCT116 | 100 | Reduced cellular growth by approximately 40%. |
| HeLa | 200 | Used as a positive control for robust incorporation. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with this compound
-
Cell Culture: Plate cells at a suitable density to ensure they are in the logarithmic growth phase during labeling.
-
Preparation of this compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in a sterile solvent like DMSO.
-
Metabolic Labeling: Dilute the this compound stock solution in the complete cell culture medium to the desired final concentration (e.g., 25-75 µM). Replace the existing medium with the this compound-containing medium. Include a vehicle-only control (DMSO).
-
Incubation: Incubate the cells for 24-72 hours under standard culture conditions (e.g., 37°C, 5% CO₂).
-
Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS to remove unincorporated this compound. Harvest the cells by scraping or trypsinization.
Protocol 2: Cell Lysis and Protein Quantification
-
Lysis Buffer Preparation: Prepare a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 30 minutes with periodic vortexing.
-
Clarification of Lysate: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).
Protocol 3: Click Chemistry Reaction (CuAAC) for Protein Lysates
-
Reaction Setup: In a microcentrifuge tube, combine the protein lysate (e.g., 50-100 µg), the alkyne probe (e.g., alkyne-biotin or a fluorescent alkyne), and the click chemistry reaction buffer.
-
Initiation of Reaction: Add the copper (II) sulfate, a copper-chelating ligand, and a reducing agent (e.g., sodium ascorbate) to the reaction mixture to initiate the click reaction.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours.
-
Analysis: The labeled proteins can then be analyzed by methods such as SDS-PAGE followed by in-gel fluorescence scanning or Western blotting.
Signaling Pathway Diagram
Metabolic Pathway of this compound
Caption: The metabolic pathway of this compound inside the cell.
References
Ac4GalNAz cytotoxicity and how to mitigate it in cell culture
Welcome to the technical support center for Ac4GalNAz (N-azidoacetylgalactosamine-tetraacylated). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to this compound cytotoxicity and its mitigation in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a chemically modified, cell-permeable analog of N-acetylgalactosamine (GalNAc). The acetyl groups enhance its ability to cross the cell membrane. Once inside the cell, cellular esterases remove the acetyl groups, converting it to GalNAz. GalNAz is then processed through the GalNAc salvage pathway and incorporated into glycoproteins and other glycoconjugates. The azide group on GalNAz serves as a bioorthogonal chemical reporter, allowing for the detection and visualization of these molecules using click chemistry.
Q2: What is the recommended concentration of this compound for metabolic labeling?
A2: The optimal concentration of this compound can vary significantly depending on the cell type, cell density, and the specific experimental goals. A common starting range is 25-75 µM.[1] However, for sensitive cell lines or long-term experiments, it is crucial to perform a dose-response experiment to determine the highest concentration that does not impact cell viability. In some cases, concentrations as low as 10 µM have been used effectively, particularly in in vivo studies.
Q3: How long should I incubate my cells with this compound?
A3: Incubation times for metabolic labeling with this compound typically range from 24 to 72 hours. The optimal duration depends on the turnover rate of the glycoproteins of interest and the sensitivity of the detection method. Shorter incubation times may be sufficient for highly expressed glycoproteins, while longer times may be necessary for less abundant molecules. It is important to monitor cell health during prolonged incubation periods.
Q4: Can this compound be toxic to cells?
A4: Yes, at high concentrations or with prolonged exposure, this compound can exhibit cytotoxicity. This is a common observation with many azido-sugar analogs used in metabolic labeling. The cytotoxic effects can manifest as reduced cell proliferation, decreased viability, and changes in cell morphology.
Q5: What are the potential mechanisms of this compound cytotoxicity?
A5: The precise mechanisms of this compound-induced cytotoxicity are not fully elucidated but are thought to involve a combination of factors:
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Metabolic Burden: The introduction of a high concentration of an unnatural sugar can place a burden on the metabolic machinery of the cell.
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Perturbation of Glycosylation: The incorporation of GalNAz into glycoproteins can potentially interfere with their normal function, folding, and trafficking, possibly leading to cellular stress responses like the unfolded protein response (UPR).
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The Azide Group: At high intracellular concentrations, the azide group itself may have inhibitory effects on certain cellular processes.
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Induction of Apoptosis: Cellular stress caused by the above factors can trigger programmed cell death, or apoptosis, characterized by the activation of caspases.
Troubleshooting Guide
This guide addresses common issues encountered during metabolic labeling experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| High Cell Death or Poor Cell Health | This compound concentration is too high. | Perform a dose-response experiment (e.g., 10, 25, 50, 75, 100 µM) to determine the optimal non-toxic concentration for your cell line using a viability assay such as MTT or Trypan Blue exclusion. |
| Prolonged incubation time. | Reduce the incubation time. A time-course experiment (e.g., 12, 24, 48, 72 hours) can help identify the shortest duration needed for sufficient labeling. | |
| Cell line is particularly sensitive. | Consider using a lower starting concentration and gradually increasing it. Ensure cells are healthy and in the logarithmic growth phase before adding this compound. | |
| Contamination of cell culture. | Regularly check for signs of bacterial or fungal contamination. | |
| Low Labeling Efficiency | This compound concentration is too low. | If there is no evidence of cytotoxicity, gradually increase the concentration of this compound. |
| Insufficient incubation time. | Increase the incubation time, while monitoring for any signs of cytotoxicity. | |
| Inefficient cellular uptake. | Ensure the this compound is fully dissolved in a suitable solvent like DMSO before adding to the culture medium. The final DMSO concentration should typically be below 0.5%. | |
| Competition with natural sugars. | If the medium is rich in GalNAc or other competing sugars, consider using a medium with lower sugar content for the duration of the labeling. | |
| Inconsistent Results | Variability in cell culture conditions. | Maintain consistency in cell density, passage number, and media composition between experiments. |
| Inaccurate reagent preparation. | Prepare fresh stock solutions of this compound and ensure accurate dilutions. | |
| Solvent effects. | Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) in all experiments. |
Quantitative Data on Azido Sugar Cytotoxicity
While extensive quantitative data specifically for this compound across a wide range of cell lines is limited in publicly available literature, the following table provides representative data for azido sugars to guide experimental design. It is strongly recommended to perform a dose-response curve for your specific cell line.
| Azido Sugar | Cell Line | Assay | Concentration | Effect |
| Ac4ManNAz | A549 | CCK-8 | >20 µM | Decreased cell proliferation. |
| Ac4ManNAz | hUCB-EPCs | CCK-8 | 20 µM | ~6% decrease in viability. |
| Ac4ManNAz | hUCB-EPCs | CCK-8 | 50 µM | ~12% decrease in viability. |
| This compound | CHO | MTT | 200 µM | Similar toxicity to Ac34FGalNAz. |
Experimental Protocols
Protocol 1: Determining the Optimal, Non-Toxic Concentration of this compound using an MTT Assay
This protocol outlines a method to assess the cytotoxicity of this compound in a specific cell line and determine the optimal concentration for metabolic labeling experiments.
Materials:
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Adherent or suspension cells of interest
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Complete cell culture medium
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This compound
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Dimethyl sulfoxide (DMSO)
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96-well cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
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Plate reader capable of measuring absorbance at 570 nm
Procedure:
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Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. For adherent cells, allow them to attach overnight.
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Prepare this compound Dilutions: Prepare a stock solution of this compound in DMSO (e.g., 50 mM). From this stock, prepare a range of working concentrations in complete culture medium (e.g., 0, 10, 25, 50, 75, 100, 150, 200 µM). Include a vehicle control with the highest concentration of DMSO used.
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Treatment: Remove the old medium and add 100 µL of the prepared this compound dilutions to the respective wells.
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Incubation: Incubate the plate for the desired duration of your metabolic labeling experiment (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
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MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
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Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.
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Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
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Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Protocol 2: Assessing this compound-Induced Apoptosis using Annexin V Staining
This protocol describes how to detect apoptosis in cells treated with this compound using flow cytometry.
Materials:
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Cells treated with this compound and control cells
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Annexin V-FITC (or other fluorophore conjugate) Apoptosis Detection Kit
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Propidium Iodide (PI) or 7-AAD
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1X Binding Buffer
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Phosphate-Buffered Saline (PBS)
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Flow cytometer
Procedure:
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Cell Treatment: Culture cells with the desired concentrations of this compound and a vehicle control for the intended experimental duration.
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Cell Harvesting: Harvest the cells. For adherent cells, use a gentle cell dissociation solution.
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Washing: Wash the cells twice with cold PBS by centrifuging at a low speed (e.g., 300 x g) for 5 minutes and resuspending the pellet.
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Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
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Annexin V Staining: Add 5 µL of Annexin V-FITC to 100 µL of the cell suspension.
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Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
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PI/7-AAD Staining: Add 5 µL of PI or 7-AAD to the cell suspension.
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Analysis: Analyze the cells by flow cytometry within one hour.
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Live cells: Annexin V-negative and PI/7-AAD-negative.
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Early apoptotic cells: Annexin V-positive and PI/7-AAD-negative.
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Late apoptotic/necrotic cells: Annexin V-positive and PI/7-AAD-positive.
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Visualizations
References
Technical Support Center: Optimizing Ac4GalNAz Concentration for Metabolic Labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing N-azidoacetylgalactosamine-tetraacylated (Ac4GalNAz) concentration for metabolic labeling experiments across various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a cell-permeable analog of N-acetylgalactosamine (GalNAc) that has been chemically modified with a bioorthogonal azide group.[1] The acetyl groups on this compound enhance its ability to cross the cell membrane.[2] Once inside the cell, cellular enzymes called esterases remove the acetyl groups, converting this compound into GalNAz.[3] This modified sugar is then processed through the cell's natural metabolic pathways and incorporated into newly synthesized glycoproteins, including mucin-type O-linked glycans and O-GlcNAc modifications.[1][4] The azide group acts as a chemical "handle," allowing for the specific attachment of reporter molecules, such as fluorescent dyes or biotin, through a highly selective process known as click chemistry.
Q2: What is the recommended starting concentration for this compound?
A2: A general starting concentration range for metabolic labeling with this compound is typically between 25-75 µM. However, the optimal concentration is highly dependent on the specific cell line and the goals of the experiment. It is crucial to perform a dose-response experiment to determine the ideal concentration that provides sufficient labeling without causing cellular toxicity.
Q3: How long should I incubate my cells with this compound?
A3: The incubation time for metabolic labeling with this compound typically ranges from 24 to 72 hours. Labeling efficiency generally increases within the first 24 hours. However, longer incubation times might lead to a decrease in labeling as the labeled proteins are naturally turned over by the cell. Optimization of the incubation period is recommended for each specific cell type and experimental design.
Q4: Can this compound be toxic to cells?
A4: Yes, at high concentrations, this compound can exhibit cytotoxicity, potentially affecting cell viability, proliferation, and migration. It is essential to determine the optimal, non-toxic concentration for your specific cell line through a dose-response experiment and viability assays.
Q5: Why am I seeing low labeling efficiency?
A5: Low labeling efficiency can be attributed to several factors:
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Suboptimal Concentration: The concentration of this compound may be too low for efficient incorporation.
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Insufficient Incubation Time: The incubation period may not be long enough for significant metabolic incorporation.
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Poor Cell Health: Cells that are stressed or not in the logarithmic growth phase may not efficiently incorporate the sugar analog.
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Competition with Natural Sugars: High levels of the natural sugar GalNAc in the culture medium can compete with this compound for incorporation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Cell Toxicity / Death | This compound concentration is too high. | Perform a dose-response experiment to identify the highest non-toxic concentration. A suggested range to test is 0 µM, 5 µM, 10 µM, 25 µM, 50 µM, 75 µM, and 100 µM. Assess cell viability using methods like MTT or trypan blue exclusion assays. |
| Solvent (e.g., DMSO) concentration is too high. | Ensure the final concentration of the solvent in the cell culture medium is not toxic to the cells. Include a vehicle-only control in your experiments. | |
| Low or No Labeling Signal | This compound concentration is too low. | Increase the this compound concentration. Refer to the dose-response experiment to select a higher, non-toxic concentration. |
| Incubation time is too short. | Increase the incubation time. A time course experiment (e.g., 24h, 48h, 72h) can help determine the optimal duration. | |
| Inefficient click chemistry reaction. | Verify the quality and concentration of your click chemistry reagents (e.g., fluorescent alkyne probe, copper catalyst, ligands). Ensure the reaction is performed under optimal conditions (e.g., protected from light). | |
| Poor cell health. | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. | |
| High Background Signal | Non-specific binding of the detection reagent. | Include appropriate controls, such as cells not treated with this compound but subjected to the click chemistry reaction. Ensure adequate washing steps after incubation with the detection reagent. |
| Autofluorescence of cells. | Image cells before the click chemistry reaction to assess the level of natural fluorescence. Use appropriate filters and imaging settings to minimize background. |
Quantitative Data Summary
The optimal concentration of this compound can vary significantly between different cell lines. The following table summarizes recommended starting concentrations and observed effects from various studies.
| Cell Line | Recommended Concentration | Notes |
| General | 25-75 µM | Recommended starting range for metabolic labeling. |
| CHO | 50 µM | Effective concentration for labeling; saturation of cell-surface azides observed. |
| Jurkat | 50 µM | Effective concentration for labeling. |
| HeLa | 200 µM | Used as a positive control for robust incorporation. |
| hUCB-EPCs | >20 µM | Negative outcomes on cell viability and growth were observed. |
| A549 | 50 µM | Decreased proliferation, migration, and invasion observed. |
| CCD841CoN, HT29, HCT116 | 100 µM | Reduced cellular growth by approximately 40%. |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration
This protocol describes how to perform a dose-response experiment to find the ideal this compound concentration for your cell line.
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Cell Seeding: Plate your cells in a multi-well plate (e.g., 96-well for viability assays, 24-well for labeling analysis) at a density that ensures they are in the logarithmic growth phase (around 50-70% confluency) at the time of treatment.
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Prepare this compound Stock Solution: Dissolve this compound in sterile DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Store at -20°C.
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Dose-Response Setup: Prepare serial dilutions of the this compound stock solution in your complete cell culture medium to achieve a range of final concentrations (e.g., 0, 10, 25, 50, 75, 100, 200 µM). Include a vehicle-only control (DMSO at the same final concentration as the highest this compound treatment).
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Cell Treatment: Remove the existing medium and replace it with the medium containing the different concentrations of this compound.
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Incubation: Incubate the cells for your desired labeling period (e.g., 24-72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
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Assess Cell Viability: After incubation, assess cell viability using a standard method such as an MTT assay or trypan blue exclusion.
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Assess Labeling Efficiency: For parallel plates, harvest the cells, lyse them, and perform a click chemistry reaction with a fluorescent alkyne probe to detect the incorporated azide groups. Analyze the labeling efficiency by in-gel fluorescence scanning or flow cytometry.
Protocol 2: Metabolic Labeling and Detection via Click Chemistry
This protocol provides a general procedure for labeling cells with this compound and detecting the incorporated azide via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
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Metabolic Labeling:
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Culture your cells to the desired confluency.
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Replace the culture medium with fresh medium containing the optimized concentration of this compound.
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Incubate for the optimized duration (e.g., 24-48 hours).
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Wash the cells twice with ice-cold PBS to remove unincorporated this compound.
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Harvest the cells.
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Cell Lysis:
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Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
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Incubate on ice for 30 minutes, vortexing periodically.
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Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.
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Collect the supernatant containing the protein lysate.
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CuAAC "Click" Reaction:
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Prepare a "click" reaction cocktail. A typical cocktail includes:
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The protein lysate.
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A fluorescent alkyne probe.
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A copper(I) source (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate).
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A copper-chelating ligand (e.g., THPTA) to improve reaction efficiency and reduce cytotoxicity.
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Incubate the reaction for 1 hour at room temperature, protected from light.
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Analysis:
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Precipitate the labeled proteins.
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Resuspend the protein pellet in SDS-PAGE sample buffer.
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Separate the proteins by SDS-PAGE and visualize the fluorescently labeled proteins using a fluorescence gel scanner.
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Visualizations
Caption: Metabolic pathway of this compound incorporation into glycoproteins.
Caption: Experimental workflow for optimizing this compound concentration.
References
Impact of Ac4GalNAz on cell viability and proliferation
Welcome to the technical support center for N-azidoacetylgalactosamine-tetraacylated (Ac4GalNAz). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on using this compound for metabolic labeling, with a focus on its impact on cell viability and proliferation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your research.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound in a question-and-answer format.
Q1: I am observing significant cell death after treating my cells with this compound. What is the likely cause?
A1: High cell toxicity is often linked to the concentration of this compound. While it is a powerful tool for metabolic labeling, excessive concentrations can interfere with normal cellular processes. Studies have indicated that high concentrations of azido sugars can lead to decreased cell proliferation and viability[1]. The azide group itself, at high concentrations, can also contribute to a reduced cell growth rate[1]. We recommend performing a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.
Q2: My labeling efficiency with this compound is lower than expected. How can I improve it?
A2: Low labeling efficiency can result from several factors:
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Suboptimal Concentration: While high concentrations can be toxic, a concentration that is too low will result in insufficient incorporation of the sugar. A typical starting range for metabolic labeling is between 25-75 µM[1][2]. However, the optimal concentration should be empirically determined for each cell line and experimental setup.
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Incubation Time: The duration of exposure to this compound is critical. Labeling generally increases over the first 24 hours[1]. It is important to optimize the incubation time for your specific experimental goals and cell type.
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Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before adding this compound. Stressed or unhealthy cells may not incorporate the sugar analog efficiently.
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Competition with Natural Sugars: High levels of the natural counterpart, N-Acetylgalactosamine (GalNAc), in the culture medium can compete with this compound for incorporation into glycans. Consider using a medium with a defined and lower concentration of GalNAc if competition is suspected.
Q3: I am seeing unexpected changes in cellular physiology, such as altered migration or signaling, after this compound treatment. Is this normal?
A3: Yes, it is possible for this compound to have off-target effects, especially at higher concentrations. The introduction of an azido group onto native proteins can potentially alter their function and interfere with cell-cell communication and signaling pathways. Studies on related azido sugars like Ac4ManNAz have shown that concentrations as high as 50 µM can decrease cell proliferation, migration, and invasion ability. It is crucial to use the lowest effective concentration of this compound and to include appropriate controls to account for any potential physiological changes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound metabolic labeling?
A1: this compound is a cell-permeable analog of N-acetylgalactosamine (GalNAc). The acetyl groups increase its lipophilicity, allowing it to cross the cell membrane. Once inside the cell, cytosolic esterases remove the acetyl groups, yielding GalNAz. This azido-sugar is then processed by the cell's glycosylation machinery and incorporated into newly synthesized glycoconjugates, primarily mucin-type O-linked glycoproteins, in place of the natural GalNAc. The incorporated azide group serves as a bioorthogonal handle for subsequent detection and analysis using "click chemistry".
Q2: How is this compound metabolized in the cell?
A2: After deacetylation to GalNAz, it enters the GalNAc salvage pathway to be converted to UDP-GalNAz. This nucleotide sugar is the substrate for polypeptide N-acetyl-α-galactosaminyltransferases (ppGalNAcTs) which attach it to serine and threonine residues of proteins. UDP-GalNAz can also be epimerized to UDP-GlcNAz by the enzyme UDP-galactose 4′-epimerase (GALE), leading to the labeling of O-GlcNAcylated proteins inside the cell.
Q3: What are the recommended concentrations of this compound for metabolic labeling?
A3: The recommended concentration for metabolic labeling typically ranges from 25 to 75 μM. However, the optimal concentration is cell-type dependent and should be determined by performing a dose-response curve, assessing both labeling efficiency and cell viability. For some applications, concentrations as low as 10 µM have been suggested to balance labeling efficiency with minimal impact on cell health.
Q4: Can this compound affect gene expression?
A4: High concentrations of azido sugars have the potential to alter gene expression. For instance, studies on Ac4ManNAz have shown that high concentrations can induce the expression of genes involved in apoptosis and inflammation. Therefore, it is important to be aware that metabolic labeling, even at lower concentrations, could potentially influence cellular physiology and gene expression profiles.
Quantitative Data Summary
The following tables summarize the observed effects of this compound and related azido sugars on cell viability and proliferation across different cell lines as reported in the literature.
Table 1: Effect of Azido Sugars on Cell Viability
| Cell Line | Azido Sugar | Concentration (µM) | Effect on Viability | Reference |
| A549 | Ac4ManNAz | 50 | No significant effect | |
| hUCB-EPCs | Ac4ManNAz | >20 | Significant decrease | |
| Jurkat | Ac4ManNAz | ≤ 300 | Not cytotoxic | |
| Primary Hippocampal Neurons | Ac4ManNAz | 50 | Cytotoxic |
Table 2: Effect of Azido Sugars on Cell Proliferation
| Cell Line | Azido Sugar | Concentration (µM) | Effect on Proliferation | Reference |
| A549 | Ac4ManNAz | 50 | 10% decrease in growth rate | |
| Various Cancer Cells | Multivalent ligands with azides | Not specified | Selective inhibition |
Detailed Experimental Protocols
Protocol 1: Cell Viability Assay using CCK-8
This protocol outlines the steps to measure cell viability in response to this compound treatment using a Cell Counting Kit-8 (CCK-8) assay.
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Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
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This compound Treatment: Prepare various concentrations of this compound in the appropriate cell culture medium. Replace the existing medium with the this compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
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Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C.
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CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
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Final Incubation: Incubate the plate for 2 hours at 37°C.
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Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
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Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Cell Proliferation Assay using Manual Cell Counting
This protocol describes how to assess the effect of this compound on cell proliferation by direct cell counting.
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Cell Seeding: Seed cells in a multi-well plate (e.g., 24-well plate) at a low density.
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This compound Treatment: After 24 hours, treat the cells with the desired concentrations of this compound. Include a vehicle control.
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Incubation: Incubate the cells for a period that allows for several population doublings (e.g., 3-5 days).
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Cell Harvesting: At designated time points, wash the cells with PBS, detach them using trypsin, and resuspend them in a known volume of culture medium.
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Cell Counting: Use a hemocytometer or an automated cell counter to determine the number of viable cells in each sample.
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Data Analysis: Plot the cell number against time to generate growth curves and calculate the population doubling time for each treatment condition.
Visualizations
Caption: Metabolic pathway of this compound incorporation into glycoproteins.
Caption: General experimental workflow for assessing the impact of this compound.
References
Common pitfalls in Ac4GalNAz click chemistry reactions
Welcome to the technical support center for Ac4GalNAz click chemistry. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to navigate common challenges encountered during metabolic labeling and click chemistry experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound click chemistry?
This compound (tetraacetylated N-azidoacetylgalactosamine) is a synthetic, cell-permeable analog of the natural sugar GalNAc.[1] It is used in a two-step process for labeling glycoproteins.[2] In the first step, cells are incubated with this compound, which is metabolized and incorporated into nascent glycoproteins, introducing an azide group.[1] In the second step, this azide group serves as a bioorthogonal handle for a "click" reaction, typically a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), to attach a reporter molecule like a fluorophore or biotin for visualization and analysis.[1][3]
Q2: What are the main types of click chemistry reactions used with this compound?
The two primary types of click reactions used are:
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Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and widely used reaction known for its high reaction rates and specificity. It requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).
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Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction is copper-free, which circumvents the issue of copper cytotoxicity, making it suitable for live-cell imaging. It utilizes a strained cyclooctyne (like DBCO) that reacts spontaneously with the azide.
Q3: What are the critical reagents for a successful CuAAC reaction?
A typical CuAAC reaction includes the azide-modified biomolecule (from this compound labeling), an alkyne-containing probe, a copper(II) source (e.g., CuSO₄), a reducing agent (e.g., sodium ascorbate) to generate the active Cu(I) catalyst, and often a copper-chelating ligand (e.g., THPTA or TBTA) to stabilize the Cu(I) and improve reaction efficiency.
Q4: Can the copper catalyst in CuAAC be toxic to cells?
Yes, the copper catalyst used in CuAAC reactions can be cytotoxic, which is a primary drawback for its application in live-cell imaging. To mitigate this, copper-free alternatives like SPAAC have been developed. For fixed cells or lysates, copper toxicity is less of a concern.
Q5: What is the purpose of a ligand like THPTA or TBTA in the CuAAC reaction?
Ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and TBTA (tris(benzyltriazolylmethyl)amine) are used to stabilize the active Cu(I) oxidation state, preventing its oxidation to the inactive Cu(II) state and protecting biomolecules from copper-mediated damage.
Troubleshooting Guides
Problem 1: Weak or No Fluorescent Signal
This is a common issue that can arise from problems in either the metabolic labeling or the click reaction step.
Troubleshooting Workflow for Weak or No Signal
Caption: Troubleshooting workflow for weak or no signal.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inefficient Metabolic Labeling | Increase the concentration of this compound and/or the incubation time. Ensure that cell viability is not compromised by the labeling conditions. |
| Inefficient Click Reaction | Prepare fresh solutions, especially for the reducing agent (sodium ascorbate), as it is prone to oxidation. Ensure the correct order of reagent addition. Optimize the reaction time. |
| Incompatible Fluorophore | Confirm that the chosen fluorescent probe is appropriate for microscopy and that the microscope is equipped with the correct filter sets. |
| Degraded Reagents | Use high-quality, fresh reagents. Ensure the azide probe has not degraded. |
| Catalyst Inactivation | Degas solutions to remove dissolved oxygen which can oxidize the Cu(I) catalyst. Use an appropriate ligand-to-copper ratio (a 5:1 ratio is often recommended) to protect the Cu(I) state. |
Problem 2: High Background Fluorescence
High background can obscure the specific signal from your labeled glycoproteins.
Troubleshooting Workflow for High Background
Caption: Troubleshooting workflow for high background fluorescence.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Excess Fluorescent Probe | Increase the number and duration of wash steps after the click reaction. Consider adding a blocking step with BSA. |
| Non-specific Binding of the Probe | Lower the concentration of the alkyne-fluorophore. |
| Autofluorescence | Image an unlabeled control sample to determine the level of autofluorescence. Using a fluorophore with emission in the red or far-red spectrum can help minimize autofluorescence. |
Problem 3: Cell Toxicity or Altered Morphology
Metabolic labeling and click chemistry reagents can sometimes impact cell health.
Troubleshooting Workflow for Cell Toxicity
Caption: Troubleshooting workflow for cell toxicity.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| This compound Cytotoxicity | High concentrations of this compound can affect cellular functions. It is crucial to optimize the concentration and incubation time for your specific cell type to find a balance between labeling efficiency and cell health. |
| Copper Catalyst Toxicity (in live cells) | The copper catalyst in CuAAC is known to be toxic to living cells. For live-cell imaging, it is highly recommended to use a copper-free click chemistry method such as SPAAC. |
| Harsh Fixation or Permeabilization | For fixed-cell experiments, harsh fixation or permeabilization steps can damage cell morphology. Reduce the concentration or incubation time for reagents like paraformaldehyde (PFA) and Triton X-100. |
| Off-Target Effects | The introduction of azido sugars can sometimes have off-target effects on cellular physiology. It is important to perform appropriate controls and be aware of potential metabolic perturbations. |
Data Summary Tables
Table 1: Recommended Starting Concentrations for this compound Metabolic Labeling
| Cell Type | This compound Concentration (µM) | Incubation Time (hours) | Reference |
| Cultured Mammalian Cells (General) | 25-50 | 24-72 | |
| hUCB-EPCs | 10, 20, 50 | Not specified | |
| A549 Cells | 0-50 | 72 | |
| MCF7 Cells | 100 | 48 | |
| HCT116 Cells | 50 | 48 |
Note: It is critical to optimize these conditions for each specific cell type and experimental goal.
Table 2: Typical Reagent Concentrations for CuAAC Reaction
| Reagent | Stock Concentration | Final Concentration | Reference |
| Alkyne Probe | 1 mM in DMSO/water | 2-40 µM | |
| Copper (II) Sulfate (CuSO₄) | 20 mM in water | 50-200 µM | |
| THPTA Ligand | 100 mM in water | 250 µM - 1 mM | |
| Sodium Ascorbate | 300 mM in water (freshly prepared) | 2.5-5 mM |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with this compound
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Cell Seeding: Seed cells on an appropriate culture vessel (e.g., glass coverslips in a multi-well plate) to achieve 50-70% confluency at the time of labeling.
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Stock Solution Preparation: Prepare a 10-50 mM stock solution of this compound in DMSO.
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Metabolic Labeling: Add the this compound stock solution to the culture medium to a final concentration of 25-50 µM (this should be optimized for your cell line). Include a negative control treated with an equivalent volume of DMSO.
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Incubation: Incubate the cells for 24 to 72 hours under standard cell culture conditions (e.g., 37°C, 5% CO₂). The optimal incubation time may vary depending on the cell type.
-
Proceed to Fixation and Click Reaction: After incubation, wash the cells with PBS and proceed with fixation and the click chemistry reaction.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Fixed Cells
Note: Always use freshly prepared sodium ascorbate solution.
-
Fixation and Permeabilization:
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Wash cells twice with PBS.
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Fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
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Wash three times with PBS.
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Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
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Wash three times with PBS.
-
-
Prepare Click Reaction Cocktail: In a microfuge tube, prepare the click reaction cocktail. For a 200 µL reaction, the components are typically added in the following order:
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PBS buffer
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Alkyne-fluorophore (e.g., to a final concentration of 20 µM)
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THPTA ligand (e.g., to a final concentration of 500 µM)
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Copper (II) sulfate (e.g., to a final concentration of 100 µM)
-
Vortex briefly to mix.
-
-
Initiate Click Reaction: Add freshly prepared sodium ascorbate (e.g., to a final concentration of 2.5 mM) to the cocktail to initiate the reaction. Vortex briefly.
-
Incubation: Add the click reaction cocktail to the fixed and permeabilized cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing:
-
Remove the reaction cocktail.
-
Wash the cells three to five times with PBS to remove excess reagents.
-
-
Imaging: Mount the coverslips and image using a fluorescence microscope with the appropriate filter sets for your chosen fluorophore.
Signaling Pathway and Experimental Workflow Diagrams
Metabolic Incorporation and Click Chemistry Detection Workflow
Caption: Workflow of this compound metabolic labeling and detection.
References
Technical Support Center: Efficient CuAAC Reactions with Ac4GalNAz
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the freshness and efficacy of sodium ascorbate for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving Ac4GalNAz (Peracetylated N-azidoacetylgalactosamine).
Frequently Asked Questions (FAQs)
Q1: Why is it critical to use freshly prepared sodium ascorbate for CuAAC reactions?
A1: Sodium ascorbate serves as a reducing agent, converting the inactive Cu(II) species to the catalytically active Cu(I) state required for the CuAAC reaction.[1][2] In aqueous solutions, sodium ascorbate is susceptible to oxidation by dissolved oxygen, a process that is accelerated by light and the presence of copper ions.[3][4] This oxidation depletes the reducing agent, which can lead to the deactivation of the Cu(I) catalyst and the generation of reactive oxygen species (ROS) that may damage sensitive biomolecules.[5] Oxidized sodium ascorbate solutions turn yellow or brown and lose their reductive capability, resulting in failed or low-yield reactions.
Q2: How can I tell if my sodium ascorbate solution has degraded?
A2: A freshly prepared, functional sodium ascorbate solution should be colorless to slightly yellow. If your solution appears yellow or brown, it has likely oxidized and should not be used, as it will be ineffective in reducing Cu(II) to Cu(I).
Q3: How should I prepare and store sodium ascorbate solutions?
A3: It is highly recommended to prepare sodium ascorbate solutions fresh just before use. To prepare a 100 mM stock solution, you can dissolve 20 mg of sodium ascorbate in 1 mL of deoxygenated water. If you must prepare a stock solution in advance, it should be stored at -20°C and used shortly after thawing and dilution. However, for optimal results, fresh preparation is always the best practice.
Q4: What is the recommended concentration of sodium ascorbate for a typical CuAAC reaction?
A4: The final concentration of sodium ascorbate in the reaction mixture is typically around 5 mM. It is common to use a 3- to 10-fold excess of sodium ascorbate relative to the copper catalyst to maintain a sufficient concentration of the active Cu(I) species.
Q5: Are there any alternatives to sodium ascorbate as a reducing agent in CuAAC reactions?
A5: While sodium ascorbate is the most popular reducing agent for its convenience, other options exist, such as hydrazine and hydroxylamine. However, these may have their own compatibility issues. For some applications, glucose has also been explored as an alternative reducing agent. Tris(carboxyethyl)phosphine (TCEP) was used in early protocols but is now discouraged as it can inhibit the reaction.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Degraded Sodium Ascorbate: The reducing agent was oxidized and inactive. 2. Catalyst Inactivation: Oxidation of Cu(I) to Cu(II) due to insufficient reducing agent or exposure to oxygen. 3. Copper Sequestration: Functional groups on the biomolecule (e.g., thiols) are chelating the copper catalyst. | 1. Always prepare sodium ascorbate solution fresh before each experiment. Discard any solution that is yellow or brown. 2. Deoxygenate your buffers and cap the reaction tube to minimize oxygen exposure. Ensure an adequate excess of sodium ascorbate. 3. Add a sacrificial metal like Zn(II) or Ni(II) to bind to interfering species, or increase the concentration of the copper catalyst and ligand. |
| Reaction Inconsistency/Lack of Reproducibility | 1. Variable Oxygen Exposure: Inconsistent deoxygenation of solvents or protection from air. 2. Variable Reagent Quality: Using sodium ascorbate solutions of varying freshness. | 1. Standardize your procedure for deoxygenating solvents and protecting the reaction from air. Capping the reaction vessel is a simple but effective measure. 2. Adhere to a strict protocol of always using freshly prepared sodium ascorbate. |
| Degradation of Sensitive Biomolecules (e.g., proteins, oligonucleotides) | 1. Reactive Oxygen Species (ROS): Generated by the copper-catalyzed oxidation of ascorbate. 2. Side Reactions with Ascorbate Byproducts: Oxidation products of ascorbate can react with amino acid residues. | 1. Use a copper-stabilizing ligand such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) at a 5:1 ligand-to-copper ratio. The ligand protects the biomolecule from oxidative damage. 2. Consider adding aminoguanidine to the reaction mixture, which can help to intercept reactive carbonyl byproducts of ascorbate oxidation. |
Experimental Protocols
Protocol 1: Preparation of Fresh 100 mM Sodium Ascorbate
Materials:
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Sodium Ascorbate (Click Chemistry Grade)
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High-purity, deoxygenated water (ddH₂O)
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Microcentrifuge tubes
Procedure:
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Weigh 20 mg of sodium ascorbate into a clean microcentrifuge tube.
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Add 1 mL of deoxygenated water to the tube.
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Gently flick the tube or invert it several times until the solid is completely dissolved. Avoid vigorous vortexing to minimize oxygen introduction.
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The resulting solution is a 100 mM stock of sodium ascorbate. Use this solution immediately for your CuAAC reaction. Do not store at room temperature for extended periods.
Protocol 2: General Procedure for CuAAC with this compound
Materials:
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Alkyne-functionalized biomolecule (e.g., a protein)
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This compound stock solution (e.g., in DMSO)
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20 mM CuSO₄ in water
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50 mM THPTA ligand in water
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Freshly prepared 100 mM Sodium Ascorbate in water (from Protocol 1)
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Reaction buffer (e.g., 100 mM phosphate buffer, pH 7)
Procedure:
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In a microcentrifuge tube, combine the alkyne-functionalized biomolecule and the reaction buffer to the desired final volume and concentration.
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Add the this compound stock solution to the tube.
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Prepare a premixed solution of the copper catalyst by combining the 20 mM CuSO₄ and 50 mM THPTA ligand solutions. A 1:5 molar ratio of copper to ligand is often recommended. Let this mixture stand for a few minutes.
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Add the CuSO₄/THPTA premix to the reaction tube containing the alkyne and azide.
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Initiate the reaction by adding the freshly prepared 100 mM sodium ascorbate solution to achieve the desired final concentration (typically 5 mM). The recommended order of addition is to add the sodium ascorbate last.
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Cap the tube to minimize oxygen exposure and mix gently by inverting the tube several times.
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Allow the reaction to proceed at room temperature for 1 hour, or as optimized for your specific system.
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Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE, LC-MS).
Visualizations
Caption: Experimental workflow for a typical CuAAC reaction.
Caption: Troubleshooting logic for low-yield CuAAC reactions.
References
Technical Support Center: Ac4GalNAz Metabolic Labeling
Welcome to the technical support center for N-azidoacetylgalactosamine-tetraacylated (Ac4GalNAz) metabolic labeling. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, address common issues, and offer troubleshooting strategies to ensure the successful use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a cell-permeable, peracetylated derivative of N-azidoacetylgalactosamine (GalNAz). Its primary application is in metabolic glycoengineering, a technique to study glycosylation in living systems.[1] Once inside the cell, the acetyl groups are removed by esterases, and the resulting GalNAz is metabolized through the GalNAc salvage pathway to be incorporated into glycans.[1] The azide group serves as a bioorthogonal chemical handle for subsequent detection and analysis.[1]
Q2: What types of glycans are labeled by this compound?
A2: this compound is designed to be incorporated into mucin-type O-linked glycans, where GalNAc is the initiating sugar.[1][2] However, due to metabolic crosstalk, it can also label other glycan types. The enzyme UDP-galactose 4'-epimerase (GALE) can convert the metabolic intermediate UDP-GalNAz to UDP-GlcNAz. This leads to the incorporation of the azido sugar into N-linked glycans and O-GlcNAc modifications on nuclear and cytoplasmic proteins.
Q3: What are the potential off-target effects of this compound?
A3: The main off-target effect is the GALE-dependent conversion to UDP-GlcNAz, leading to non-specific labeling of GlcNAc-containing glycans. Additionally, at high concentrations, per-acetylated sugars like this compound can cause non-enzymatic chemical labeling of cysteine residues on proteins. High concentrations may also lead to cellular toxicity, affecting cell proliferation, viability, and migration.
Q4: How can I confirm the specificity of my this compound labeling?
A4: To confirm that the signal is from specific metabolic incorporation, you can perform a competition experiment. Co-incubation of your cells with this compound and an excess of the natural sugar, GalNAc, should significantly reduce the azide-dependent signal. A partial reduction in signal might be observed with an excess of GlcNAc due to the metabolic conversion pathways.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Cell Death or Toxicity | This compound concentration is too high. | Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line. A typical starting range is 25-75 µM. |
| The azide group itself may contribute to reduced cell growth at high concentrations. | Consider using the lowest effective concentration that provides sufficient labeling. An optimal concentration as low as 10 µM has been suggested for in vivo labeling. | |
| Low or No Labeling Signal | Suboptimal this compound concentration. | Optimize the concentration; too low a concentration will result in insufficient incorporation. |
| Insufficient incubation time. | Optimize the incubation time for your cell type and experimental goals. Labeling generally increases over the first 24 hours. | |
| Poor cell health. | Ensure cells are healthy and in the logarithmic growth phase before treatment. | |
| Inefficient click chemistry reaction. | Ensure all click chemistry reagents, especially sodium ascorbate, are fresh and used at optimal concentrations. | |
| High Background Signal | Non-specific binding of the detection probe. | Decrease the concentration of the alkyne probe and include appropriate washing steps. |
| Autofluorescence from cells. | Image an unlabeled control sample to assess autofluorescence. Consider using a fluorophore with emission in the red or far-red spectrum to minimize this effect. | |
| Unexpected Labeling of Non-mucin Glycans | Metabolic conversion of UDP-GalNAz to UDP-GlcNAz by GALE. | Use a GALE-knockout cell line to prevent epimerization. |
| Consider using a modified azido-sugar that is resistant to epimerization, such as GalNAzMe or 4FGalNAz. | ||
| Labeling of Non-glycosylated Proteins | Non-enzymatic S-glycosylation of cysteine residues. | Lower the concentration of this compound and reduce the treatment time to minimize this effect. |
Quantitative Data Summary
The following table summarizes recommended and experimentally determined concentrations of this compound and related azido sugars, along with their observed effects.
| Compound | Cell Line(s) | Concentration | Observed Effect(s) | Reference(s) |
| This compound | Various | 25-75 µM | Recommended starting range for metabolic labeling. | |
| This compound | CHO, ldlD CHO | 50 µM | Used for analysis of UDP-azidosugar biosynthesis and glycoprotein labeling. | |
| This compound | Human cells | Not specified | Resulted in a UDP-GlcNAz to UDP-GalNAz ratio of approximately 3:1. | |
| This compound | CHO cells | 50 µM | Higher cell surface azide levels compared to Ac4GlcNAz. | |
| Ac4ManNAz | hUCB-EPCs | >20 µM | Significantly decreased cell viability. | |
| Ac4ManNAz | hUCB-EPCs | 50 µM | Decreased cell growth rate by 10%. | |
| Ac4ManNAz | Various | 10 µM | Suggested optimal concentration to minimize physiological effects while achieving sufficient labeling. |
Key Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine Optimal this compound Concentration
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Cell Seeding: Plate your cells of interest in a multi-well plate (e.g., 24- or 96-well) at a density that ensures they are in the logarithmic growth phase (approximately 50-60% confluency) at the time of treatment.
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Preparation of this compound Stock Solution: Dissolve this compound in a suitable sterile solvent like DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
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Treatment: Prepare a series of dilutions of this compound in fresh culture medium to achieve a range of final concentrations (e.g., 10, 25, 50, 75, 100 µM). Include a vehicle-only (DMSO) control.
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Incubation: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Incubate for a set period (e.g., 24-72 hours).
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Assessment of Cell Viability: Following incubation, assess cell viability using a standard method such as an MTT assay or trypan blue exclusion.
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Assessment of Labeling Efficiency: Lyse the cells and perform a click chemistry reaction with an alkyne-fluorophore. Analyze the labeling intensity by in-gel fluorescence or Western blot.
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Analysis: Determine the concentration that provides robust labeling with minimal impact on cell viability.
Protocol 2: Competition Assay to Confirm Specificity
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Cell Seeding and Growth: Culture your cells as described in Protocol 1.
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Treatment: Prepare the following treatment conditions in fresh culture medium:
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Vehicle control (DMSO)
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Optimal concentration of this compound (determined from Protocol 1)
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This compound + a high concentration of natural GalNAc (e.g., 5 mM)
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This compound + a high concentration of natural GlcNAc (e.g., 5 mM)
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Incubation: Treat the cells with the prepared media and incubate for the desired labeling period (e.g., 24-72 hours).
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Analysis: Harvest the cells and analyze the level of azide incorporation via click chemistry and a suitable detection method (e.g., fluorescence microscopy, flow cytometry, or Western blot). A significant decrease in signal in the presence of excess GalNAc indicates specific incorporation through the GalNAc salvage pathway.
Visualizations
Caption: Metabolic pathway of this compound and its conversion.
Caption: Troubleshooting workflow for unexpected labeling.
References
Dose-response experiments to find optimal Ac4GalNAz concentration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers conducting dose-response experiments to determine the optimal concentration of Ac4GalNAz for metabolic glycoengineering.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell culture?
A1: A typical starting concentration range for metabolic labeling with this compound is between 25-75 µM.[1][2] However, the optimal concentration can be cell-type dependent and should be determined empirically through a dose-response experiment.[1] Some studies suggest that for in vivo labeling, a lower concentration of around 10 µM might be optimal to balance labeling efficiency and cell health.[1][3]
Q2: How long should I incubate my cells with this compound?
A2: The recommended incubation time for this compound is typically between 24 to 72 hours. Labeling generally increases over the first 24 hours. The optimal duration depends on the specific cell line, its proliferation rate, and the experimental goals. It's crucial to optimize the incubation time for your specific experimental setup.
Q3: Why am I observing high cell toxicity after this compound treatment?
A3: High cell toxicity is often associated with the concentration of this compound. Excessive concentrations can interfere with normal cellular processes, leading to decreased cell proliferation and viability. The azide group itself can also contribute to reduced cell growth at high concentrations. It is essential to perform a dose-response experiment to identify the highest concentration that does not adversely affect cell viability.
Q4: My labeling efficiency is very low. What are the possible reasons and how can I improve it?
A4: Low labeling efficiency can be due to several factors:
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Suboptimal Concentration: A concentration that is too low will result in insufficient incorporation of this compound.
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Insufficient Incubation Time: The duration of exposure is critical for adequate labeling.
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Poor Cell Health: Cells should be healthy and in the logarithmic growth phase for efficient incorporation of the sugar analog.
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Competition with Natural Sugars: High levels of N-Acetylgalactosamine (GalNAc) in the culture medium can compete with this compound.
To improve efficiency, consider optimizing the this compound concentration and incubation time, ensuring your cells are healthy, and checking the composition of your culture medium.
Q5: I am seeing off-target labeling. What could be the cause?
A5: Off-target labeling can occur due to the metabolic conversion of UDP-GalNAz (derived from this compound) to UDP-GlcNAz by the enzyme GALE (UDP-galactose 4'-epimerase). This means that this compound can label not only mucin-type O-glycans but also O-GlcNAc modifications. The extent of this conversion can vary between cell lines, with some studies showing a UDP-GlcNAz to UDP-GalNAz ratio of approximately 3:1. To address this, researchers can use GALE-knockout cell lines or analytical techniques like HPAEC-PAD to assess the extent of conversion.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Cell Death/Toxicity | This compound concentration is too high. | Perform a dose-response curve (e.g., 10-200 µM) and a cell viability assay (e.g., MTT or Trypan Blue) to determine the optimal non-toxic concentration. |
| Contamination of cell culture. | Check for signs of bacterial or fungal contamination. | |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration is low and consistent across all conditions, including the vehicle control. | |
| Low or No Labeling Signal | This compound concentration is too low. | Increase the this compound concentration. A typical starting range is 25-75 µM. |
| Incubation time is too short. | Increase the incubation time (e.g., up to 72 hours). | |
| Inefficient downstream detection (Click Chemistry). | Optimize the click chemistry reaction conditions (e.g., catalyst concentration, reaction time). Ensure the quality of your detection reagents. | |
| Low expression of target glycoproteins. | Choose a cell line known to express the glycoproteins of interest at a reasonable level. | |
| High Background Signal | Non-specific binding of detection reagents. | Include appropriate controls (e.g., cells not treated with this compound but subjected to the click reaction). Increase the number of washing steps. |
| Autofluorescence of cells. | Image cells before the addition of the fluorescent probe to assess the level of autofluorescence. | |
| Inconsistent Results | Variation in cell density at the time of treatment. | Ensure cells are seeded at a consistent density and are in the logarithmic growth phase. A typical confluency for starting the experiment is 50-80%. |
| Degradation of this compound stock solution. | Prepare fresh stock solutions of this compound in an appropriate solvent like DMSO and store at -20°C. |
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine Optimal this compound Concentration
This protocol outlines the steps to determine the optimal, non-toxic concentration of this compound for metabolic labeling in a specific cell line.
Materials:
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Cell line of interest
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Complete cell culture medium
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This compound
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Sterile DMSO
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96-well cell culture plates
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Phosphate-buffered saline (PBS)
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Cell viability assay reagent (e.g., MTT, resazurin)
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Plate reader
Procedure:
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Prepare this compound Stock Solution: Dissolve this compound in sterile DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Store at -20°C.
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Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the logarithmic growth phase throughout the experiment. Allow cells to adhere overnight.
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Prepare Treatment Media: Prepare a series of dilutions of this compound in complete culture medium from your stock solution. A suggested range is 0, 10, 25, 50, 75, 100, 150, and 200 µM. Include a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
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Metabolic Labeling: Remove the existing medium from the cells and replace it with the prepared treatment media.
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Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
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Cell Viability Assay: After the incubation period, perform a cell viability assay according to the manufacturer's instructions.
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Data Analysis: Measure the absorbance or fluorescence using a plate reader. Normalize the results to the vehicle control to determine the percentage of viable cells at each this compound concentration. Plot the cell viability against the this compound concentration to determine the highest concentration that does not significantly impact cell viability.
Protocol 2: Metabolic Labeling and Detection by Fluorescence Microscopy
This protocol describes the general procedure for metabolically labeling glycoproteins with this compound and detecting them via copper-catalyzed azide-alkyne cycloaddition (CuAAC) for fluorescence microscopy.
Materials:
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Cells cultured on glass coverslips
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Optimal concentration of this compound (determined from Protocol 1)
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Fixation solution (e.g., 4% paraformaldehyde in PBS)
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Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
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Click chemistry reagents:
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Alkyne-functionalized fluorescent dye (e.g., Alexa Fluor 488 Alkyne)
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Copper(II) sulfate (CuSO4)
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Reducing agent (e.g., Sodium Ascorbate)
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Copper ligand (e.g., THPTA)
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Wash buffer (e.g., PBS with 3% BSA)
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Antifade mounting medium with DAPI
Procedure:
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Metabolic Labeling: Treat cells with the optimal concentration of this compound for the optimized duration as determined previously. Include a negative control (DMSO vehicle).
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Fixation: After incubation, wash the cells with PBS and then fix with 4% paraformaldehyde for 15-20 minutes at room temperature.
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Permeabilization: Wash the cells with PBS and then permeabilize with Triton X-100 solution for 10-15 minutes.
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Click Reaction: Prepare the CuAAC reaction cocktail according to established protocols. A typical cocktail might include the alkyne-fluorophore, CuSO4, a ligand, and freshly prepared sodium ascorbate. Incubate the cells with the reaction cocktail for 30-60 minutes at room temperature, protected from light.
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Washing: Wash the cells multiple times with wash buffer to remove unreacted reagents.
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Counterstaining and Mounting: Counterstain the nuclei with DAPI. Mount the coverslips on microscope slides using an antifade mounting medium.
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Imaging: Visualize the fluorescently labeled glycoproteins using a fluorescence microscope with the appropriate filter sets.
Data Presentation
Table 1: Recommended this compound Concentration Ranges for Different Applications
| Application | Cell Type | Recommended Concentration (µM) | Incubation Time (hours) | Reference(s) |
| General Metabolic Labeling | Various Mammalian Cell Lines | 25 - 75 | 24 - 72 | |
| In Vivo Labeling | - | ~10 | - | |
| Neuronal Cells | Primary Neurons | 25 - 100 | 24 - 72 | |
| O-GlcNAc Modification Studies | Various | 50 - 200 | 16 - 72 |
Table 2: Example Data from a Dose-Response Viability Assay
| This compound (µM) | % Cell Viability (Normalized to Control) |
| 0 (Control) | 100 |
| 10 | 98 |
| 25 | 95 |
| 50 | 92 |
| 75 | 88 |
| 100 | 80 |
| 150 | 65 |
| 200 | 40 |
Visualizations
Caption: Workflow for a dose-response experiment to find the optimal this compound concentration.
Caption: Metabolic pathway of this compound and subsequent detection via click chemistry.
References
Improving signal-to-noise ratio in Ac4GalNAz imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Ac4GalNAz imaging experiments and improve the signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it enable glycoprotein imaging?
A1: this compound (tetraacetylated N-azidoacetylgalactosamine) is a chemically modified, cell-permeable sugar.[1][2] Once inside the cell, esterases remove the acetyl groups, and the resulting GalNAz is processed through the N-acetylgalactosamine (GalNAc) salvage pathway.[1][2][3] It is then incorporated into O-linked glycoproteins, introducing an azide group as a bioorthogonal handle. This azide group can be specifically targeted with a fluorescent probe via "click chemistry," allowing for the visualization of glycosylated proteins.
Q2: What is "click chemistry" in the context of this compound imaging?
A2: Click chemistry refers to a class of biocompatible, highly specific, and efficient chemical reactions. For this compound imaging, the two most common types of click chemistry are:
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Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction uses a copper(I) catalyst to link the azide on GalNAz to an alkyne-containing fluorescent probe. It is known for its high reaction rate.
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Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that utilizes a strained cyclooctyne-containing fluorophore. It is particularly advantageous for live-cell imaging as it avoids the cytotoxicity associated with copper catalysts.
Q3: What are the common causes of a low signal-to-noise ratio in this compound imaging?
A3: A low signal-to-noise ratio can result from two main issues: a weak specific signal or high background fluorescence.
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Low Signal: This can be due to inefficient metabolic incorporation of GalNAz, an incomplete click reaction, or the use of a fluorophore with a low quantum yield.
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High Background: This can be caused by non-specific binding of the fluorescent probe, cellular autofluorescence, or precipitation of click chemistry reagents.
Q4: How can I confirm that the observed fluorescence is specific to this compound incorporation?
A4: To ensure the specificity of your signal, it is crucial to include the following controls in your experiment:
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No this compound control: Cells that are not treated with this compound but undergo the same click chemistry and imaging procedures. This will reveal any non-specific binding of the fluorescent probe.
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No click reaction control: Cells treated with this compound but without the addition of the fluorescent probe and/or catalyst. This helps to assess the level of cellular autofluorescence.
Q5: Can this compound be toxic to cells?
A5: Yes, at high concentrations, this compound and other metabolic labeling reagents can exhibit cytotoxicity. It is important to perform a dose-response experiment to determine the optimal concentration that provides sufficient labeling without adversely affecting cell viability for your specific cell line.
Q6: Is it possible for this compound to be metabolically converted to other sugars?
A6: Yes, the enzyme UDP-galactose 4'-epimerase (GALE) can interconvert UDP-GalNAz and UDP-GlcNAz. This means that this compound can also serve as a precursor for labeling O-GlcNAcylated proteins, which are typically modified with N-acetylglucosamine (GlcNAc). The extent of this conversion can vary between cell types.
Troubleshooting Guides
Problem 1: Low or No Specific Signal
A weak or absent fluorescent signal can often be attributed to issues with either the metabolic labeling step or the subsequent click reaction.
| Potential Cause | Parameter to Vary/Action | Recommended Range/Action | Expected Outcome |
| Insufficient this compound Incorporation | This compound Concentration | 25 - 100 µM | Increased metabolic labeling of glycoproteins. |
| This compound Incubation Time | 24 - 72 hours | Sufficient time for cellular uptake and incorporation of GalNAz. | |
| Inefficient Click Reaction | Click Reaction Time | 30 - 60 minutes | Complete reaction between the azide and the alkyne/cyclooctyne. |
| Degraded Reagents | Reagent Storage | Store this compound and fluorescent probes at -20°C, protected from light and moisture. | Optimal performance of labeling and detection reagents. |
| Suboptimal Fixation/Permeabilization | Fixation/Permeabilization Protocol | Titrate fixation (e.g., 4% paraformaldehyde for 15 min) and permeabilization (e.g., 0.25% Triton X-100 for 10 min) conditions. | Improved accessibility of the azide for the click reaction. |
Problem 2: High Background Fluorescence
High background can obscure your specific signal, making data interpretation difficult.
| Potential Cause | Suggested Solution | Recommended Action | Expected Outcome |
| Non-specific Binding of Fluorescent Probe | Thorough Washing | Increase the number and duration of washing steps after the click reaction. | Removal of unbound fluorophore. |
| Use a Blocking Agent | Incubate with a blocking solution like 3% BSA in PBS before the click reaction. | Reduced non-specific binding. | |
| Reduce Probe Concentration | Titrate the probe concentration to find the lowest effective concentration. | Minimized non-specific binding. | |
| Cellular Autofluorescence | Autofluorescence Quenching | Treat fixed cells with a quenching agent like 0.1% sodium borohydride in PBS or a commercial quencher. | Reduction of endogenous fluorescence. |
| Use a Different Fluorophore | Choose a fluorescent probe that emits in the red or far-red spectrum to minimize overlap with autofluorescence. | Improved signal-to-noise ratio. | |
| Precipitation of Click Reagents | Reagent Preparation | Ensure all click chemistry reagents are fully dissolved before adding to the sample. Centrifuge stock solutions before use. | Homogeneous reaction mixture and reduced fluorescent aggregates. |
Experimental Protocols
Protocol 1: Metabolic Labeling with this compound
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Cell Culture: Plate adherent cells on glass coverslips in a multi-well plate and culture to the desired confluency (typically 50-70%).
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This compound Incubation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Dilute the stock solution in fresh culture medium to a final concentration of 25-50 µM.
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Metabolic Labeling: Remove the old medium from the cells and replace it with the this compound-containing medium.
-
Incubation: Incubate the cells for 24-72 hours under standard cell culture conditions (37°C, 5% CO2).
Protocol 2: Click Chemistry (CuAAC) for Fixed Cells
-
Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Click Reaction: Prepare the click reaction cocktail. A typical cocktail includes an alkyne-fluorophore, copper(II) sulfate, and a reducing agent like sodium ascorbate. Add the cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS containing 0.1% Tween-20, followed by two washes with PBS.
Protocol 3: Copper-Free Click Chemistry (SPAAC) for Live Cells
-
Metabolic Labeling: Label live cells with this compound as described in Protocol 1.
-
Washing: Wash the cells with fresh culture medium.
-
SPAAC Reaction: Add the cyclooctyne-fluorophore probe (e.g., DBCO-fluorophore) to the culture medium at a final concentration of 10-50 µM.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C.
-
Washing: Remove the probe-containing medium and wash the cells several times with fresh medium or PBS to remove excess probe.
-
Imaging: Proceed with live-cell imaging using a fluorescence microscope.
Visualizations
Caption: Metabolic pathway of this compound incorporation into glycoproteins.
Caption: General experimental workflow for this compound imaging.
Caption: Troubleshooting workflow for low signal-to-noise ratio.
References
Validation & Comparative
Ac4GalNAz vs. Ac4GlcNAz: A Comparative Guide to Metabolic Glycan Labeling Efficiency
In the field of chemical biology, the precise tracking and visualization of biomolecules are paramount for understanding cellular processes. Metabolic glycoengineering, which employs azide-modified sugars for the bioorthogonal labeling of glycans, has become an indispensable tool for researchers. Among the most utilized reagents are Tetraacetylated N-azidoacetyl-D-galactosamine (Ac4GalNAz) and Tetraacetylated N-azidoacetyl-D-glucosamine (Ac4GlcNAz). This guide provides a comprehensive comparison of their labeling efficiencies, supported by experimental data, to aid researchers in selecting the optimal probe for their studies.
Performance Overview: this compound Demonstrates Superior Labeling Efficiency
Experimental evidence consistently indicates that this compound exhibits more robust labeling of O-GlcNAc modifications in many mammalian cell lines compared to Ac4GlcNAz.[1][2] This difference in efficiency stems from their distinct metabolic pathways. While both sugars are processed through salvage pathways, the conversion of GlcNAz-1-phosphate to UDP-GlcNAz by the UDP-GlcNAc pyrophosphorylase is a rate-limiting step, creating a bottleneck for Ac4GlcNAz metabolism.[2] In contrast, this compound is efficiently converted to UDP-GalNAz and subsequently epimerized to UDP-GlcNAz by the UDP-galactose 4'-epimerase (GALE), leading to more efficient incorporation into O-GlcNAcylated proteins.[2][3]
Quantitative Data Summary
The following table summarizes quantitative data from comparative studies, highlighting the superior labeling efficiency of this compound.
| Metric | This compound | Ac4GlcNAz | Cell Type | Reference |
| Mean Fluorescence Intensity (Flow Cytometry) | Significantly Higher | Lower | CHO | |
| Glycoprotein Labeling (Western Blot) | Efficient Labeling | Faint Labeling | CHO | |
| UDP-GlcNAz:UDP-GalNAz Ratio | ~3:1 | Not Applicable | Human cell lines |
Metabolic Pathways and Labeling Workflow
The metabolic fates of this compound and Ac4GlcNAz are crucial for understanding their labeling patterns. Once inside the cell, both are deacetylated and converted to their respective UDP-sugar donors. However, the key difference lies in the subsequent enzymatic steps.
Caption: Metabolic pathways of this compound and Ac4GlcNAz.
The general experimental workflow for metabolic labeling and subsequent detection via click chemistry is a two-stage process.
Caption: General workflow for metabolic glycan labeling.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following are generalized protocols for key experiments.
Metabolic Labeling of Cultured Cells
-
Cell Culture: Plate mammalian cells on an appropriate culture vessel and grow to 60-80% confluency in complete culture medium.
-
Labeling Medium Preparation: Prepare a stock solution of this compound or Ac4GlcNAz in DMSO (e.g., 10-50 mM). Dilute the stock solution into pre-warmed complete culture medium to a final concentration of 25-75 µM.
-
Incubation: Remove the existing medium from the cells and replace it with the labeling medium. Incubate the cells for 1-3 days at 37°C in a humidified incubator with 5% CO2.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Cell Lysates
This protocol is for labeling total cellular proteins after lysis.
-
Cell Harvest and Lysis: Wash cells with PBS and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method like the BCA assay.
-
Click Reaction Cocktail Preparation: Prepare a fresh cocktail containing:
-
Protein lysate (e.g., 50 µL of 1-5 mg/mL)
-
PBS buffer
-
Alkyne probe (e.g., alkyne-biotin or alkyne-fluorophore)
-
Copper(II) sulfate (CuSO4)
-
A reducing agent (e.g., sodium ascorbate)
-
A copper chelator/ligand (e.g., THPTA or BTTAA) to stabilize the Cu(I) ion.
-
-
Reaction: Add the click reaction cocktail to the protein lysate. Incubate for 30 minutes at room temperature, protected from light.
-
Downstream Analysis: The labeled proteins are now ready for analysis by methods such as SDS-PAGE and Western blotting.
Flow Cytometry for Cell Surface Labeling Quantification
This protocol is for quantifying the level of azide incorporation on the cell surface.
-
Cell Harvest: After metabolic labeling, gently detach adherent cells (e.g., using a non-enzymatic cell dissociation solution) or collect suspension cells.
-
Click Reaction on Live Cells (Copper-Free): For live-cell analysis, a strain-promoted azide-alkyne cycloaddition (SPAAC) is preferred to avoid copper-induced cytotoxicity.
-
Wash cells with a suitable buffer (e.g., PBS with 1% BSA).
-
Incubate cells with a cyclooctyne-conjugated fluorescent probe (e.g., DBCO-fluorophore) in the buffer for 30-60 minutes at room temperature or 37°C.
-
-
Washing: Wash the cells multiple times to remove excess fluorescent probe.
-
Analysis: Resuspend the cells in a suitable buffer and analyze them using a flow cytometer to measure the mean fluorescence intensity.
Conclusion
For researchers aiming to label O-GlcNAcylated proteins, this compound is generally the more efficient choice due to its ability to bypass the metabolic bottleneck associated with Ac4GlcNAz. However, the choice of sugar should always be guided by the specific biological question and the cellular system under investigation. It is also important to consider potential off-target effects and to perform appropriate controls. The provided protocols offer a starting point for designing and executing robust metabolic glycoengineering experiments.
References
A Researcher's Guide to Alternatives for Ac4GalNAz in Metabolic Glycoengineering
For researchers, scientists, and drug development professionals, the selection of an appropriate chemical reporter is a critical step in the design of metabolic glycoengineering experiments. While Tetraacetylated N-azidoacetyl-D-galactosamine (Ac4GalNAz) is a widely utilized tool for the study of O-linked glycosylation, a comprehensive understanding of its alternatives is essential for optimizing experimental outcomes and exploring different facets of glycobiology. This guide provides an objective comparison of this compound with its common alternatives, supported by experimental data, detailed protocols, and pathway visualizations to aid in the selection of the most suitable metabolic reporter for your research needs.
Metabolic glycoengineering is a powerful technique that introduces bioorthogonal chemical reporters into cellular glycans, enabling their visualization, identification, and functional characterization.[1] Azide-modified sugars, such as this compound, have become indispensable tools in this field due to their biocompatibility and the specificity of the subsequent "click chemistry" reactions used for their detection.[2] This guide focuses on the comparative performance of three commonly used peracetylated azide-modified monosaccharides: this compound, Tetraacetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz), and Tetraacetylated N-azidoacetyl-D-glucosamine (Ac4GlcNAz).
Performance Comparison of Azide-Modified Sugars
The choice of an azide-modified sugar is dictated by several factors, including its metabolic pathway, labeling efficiency for the target glycan, and potential cytotoxic effects. The following tables summarize key quantitative data to facilitate a direct comparison of this compound with its primary alternatives.
Table 1: Comparative Labeling Efficiency
| Compound | Target Glycans | Relative Labeling Efficiency | Cell Type/Model | Reference |
| This compound | Mucin-type O-glycans, O-GlcNAc | High | CHO, Jurkat, K-562 | [1][3] |
| Ac4ManNAz | Sialic Acids | High (for sialic acids) | A549, various cancer cell lines | [4] |
| Ac4GlcNAz | O-GlcNAc, N-glycans | Lower than this compound for O-GlcNAc | CHO |
Table 2: Cytotoxicity and Optimal Concentrations
| Compound | Cytotoxicity Profile | Optimal Concentration Range | Reference |
| This compound | Generally low, but can affect cell physiology at high concentrations. | 25-75 µM | |
| Ac4ManNAz | Can reduce cell proliferation at concentrations >50 µM. | 10-50 µM | |
| Ac4GlcNAz | Generally low, but high concentrations may impact cell physiology. | 10-50 µM |
Metabolic Pathways and Specificity
The utility of each azide-modified sugar is intrinsically linked to its metabolic fate within the cell. Understanding these pathways is crucial for interpreting experimental results and ensuring the desired glycans are being labeled.
This compound enters the GalNAc salvage pathway and is converted to UDP-GalNAz. A key feature is the ability of the enzyme UDP-galactose 4'-epimerase (GALE) to interconvert UDP-GalNAz and UDP-GlcNAz, allowing this compound to label both mucin-type O-glycans and O-GlcNAc modifications.
Ac4ManNAz is a precursor for N-azidoacetylneuraminic acid (SiaNAz) and is processed through the sialic acid biosynthetic pathway. This makes it a highly specific tool for studying sialoglycans.
Ac4GlcNAz is processed via the hexosamine salvage pathway to form UDP-GlcNAz, which is a donor for O-GlcNAcylation and N-linked glycosylation. However, the UDP-GlcNAc pyrophosphorylase step in this pathway can be rate-limiting, often resulting in lower labeling efficiency for O-GlcNAc compared to this compound.
Caption: Metabolic pathways of this compound, Ac4GlcNAz, and Ac4ManNAz.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of metabolic glycoengineering experiments. The following protocols provide a general framework for cell labeling and subsequent detection.
Protocol 1: Metabolic Labeling of Cultured Cells
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Azide-modified sugar (this compound, Ac4ManNAz, or Ac4GlcNAz)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate cells at a desired density in a suitable culture vessel and allow them to adhere and grow to approximately 70-80% confluency.
-
Prepare Stock Solution: Dissolve the azide-modified sugar in sterile DMSO to create a stock solution (e.g., 10 mM). Store at -20°C.
-
Metabolic Labeling: Dilute the stock solution into pre-warmed complete culture medium to the desired final concentration (typically 10-50 µM).
-
Remove the existing medium from the cells and replace it with the medium containing the azide-modified sugar.
-
Incubation: Incubate the cells for 1-3 days at 37°C in a humidified incubator with 5% CO2 to allow for metabolic incorporation.
-
Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS to remove unincorporated sugar. The cells are now ready for downstream analysis.
Protocol 2: Detection of Azide-Labeled Glycans via Click Chemistry
This protocol describes the detection of azide-labeled biomolecules using a fluorescent alkyne probe via copper-free strain-promoted azide-alkyne cycloaddition (SPAAC).
Materials:
-
Metabolically labeled cells (from Protocol 1)
-
PBS
-
DBCO-functionalized fluorescent dye (or other alkyne probe)
-
Flow cytometry staining buffer (e.g., PBS with 1% BSA) or appropriate lysis/fixation buffers
Procedure for Flow Cytometry:
-
Harvest the metabolically labeled cells and wash them twice with PBS.
-
Resuspend the cells in PBS containing the DBCO-functionalized fluorescent dye and incubate for 1 hour at 37°C.
-
Wash the cells three times with flow cytometry staining buffer.
-
Resuspend the cells in an appropriate volume of flow cytometry staining buffer for analysis.
Procedure for Fluorescence Microscopy:
-
Grow and label cells on coverslips using Protocol 1.
-
After the final PBS wash, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes if intracellular targets are to be visualized.
-
Wash the cells three times with PBS.
-
Incubate the cells with the DBCO-functionalized fluorescent dye in PBS for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides with an appropriate mounting medium containing a nuclear counterstain (e.g., DAPI).
Procedure for Western Blot:
-
Lyse the metabolically labeled cells in an appropriate lysis buffer containing protease inhibitors.
-
Perform a click reaction by adding the DBCO-biotin conjugate to the cell lysate and incubating for 1-2 hours at room temperature.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and then probe with a streptavidin-HRP conjugate.
-
Detect the signal using a chemiluminescent substrate.
References
Validating Ac4GalNAz Labeling Specificity with Competition Experiments: A Comparative Guide
For researchers, scientists, and drug development professionals, metabolic glycoengineering with N-azidoacetylgalactosamine (Ac4GalNAz) offers a powerful method to label and study glycoproteins. However, understanding the metabolic fate of this sugar analog is critical for accurate data interpretation. This guide provides a comparative overview of validating this compound labeling using competition experiments, supported by experimental data and detailed protocols.
This compound is a cell-permeable analog of N-acetylgalactosamine (GalNAc) that is widely used for metabolic labeling of glycans. Once inside the cell, the acetyl groups are removed, and the resulting GalNAz is processed through the hexosamine salvage pathway. It is converted into the nucleotide sugar UDP-GalNAz, which can then be incorporated into mucin-type O-linked glycoproteins.
A key challenge in using this compound is its potential for metabolic crossover. The enzyme UDP-galactose-4-epimerase (GALE) can interconvert UDP-GalNAz and UDP-N-azidoacetylglucosamine (UDP-GlcNAz).[1][2] This means that this compound treatment can result in the labeling of not only GalNAc-containing glycans (like mucin-type O-glycans) but also GlcNAc-containing structures, including N-linked glycans and the intracellular O-GlcNAc modification.[1][2][3] Therefore, validating the nature of the azide-labeled glycoproteins is an essential step.
Competition experiments are a straightforward and effective method to ascertain the metabolic pathways being utilized by the azido-sugar. By co-incubating cells with this compound and a large excess of a natural, unlabeled sugar (the "competitor"), the incorporation of the azido-sugar can be inhibited. The degree of inhibition by specific natural sugars reveals the extent to which different glycosylation pathways are being labeled. For instance, competition with GalNAc demonstrates incorporation via the GalNAc salvage pathway, while competition with GlcNAc suggests epimerization to UDP-GlcNAz.
Comparative Data: this compound vs. Alternatives
The choice of metabolic labeling reagent can significantly impact the specificity of glycan labeling. The following table summarizes a comparison between this compound and a more specific alternative, caged GalNAzMe-1-phosphate, in GALE-knockout (KO) cells, which lack the epimerase enzyme.
| Reagent | Competitor | Relative Fluorescence Intensity (%) | Labeled Glycan Types | Reference |
| This compound | None | 100 | O-GalNAc & GlcNAc-containing glycans | |
| GalNAc | Decreased | O-GalNAc | ||
| GlcNAc | No significant change | GlcNAc-containing glycans | ||
| caged GalNAzMe-1-phosphate | None | ~50 | O-GalNAc glycans exclusively | |
| GalNAc | Decreased | O-GalNAc | ||
| GlcNAc | No change | N/A |
Note: Data is derived from studies in GALE-KO K-562 cells and represents the principle of competition. Absolute values will vary by cell type and experimental conditions.
Key Experimental Protocols
Here are detailed methodologies for performing a competition experiment to validate this compound labeling.
Metabolic Labeling with Competition
This protocol outlines the steps for labeling cultured cells with this compound in the presence or absence of competitor sugars.
Materials:
-
Cultured cells (e.g., CHO, HeLa, or a cell line relevant to your research)
-
Complete cell culture medium
-
This compound solution (stock in DMSO or ethanol)
-
N-acetylgalactosamine (GalNAc)
-
N-acetylglucosamine (GlcNAc)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and reach about 70-80% confluency.
-
Prepare Labeling Media: For each condition, prepare the culture medium as follows:
-
Control: Medium with vehicle (e.g., DMSO) only.
-
This compound only: Medium with the desired final concentration of this compound (e.g., 10-50 µM).
-
Competition with GalNAc: Medium with this compound (e.g., 10-50 µM) and a high concentration of GalNAc (e.g., 1-5 mM).
-
Competition with GlcNAc: Medium with this compound (e.g., 10-50 µM) and a high concentration of GlcNAc (e.g., 1-5 mM).
-
-
Metabolic Labeling: Remove the existing medium from the cells and wash once with PBS. Add the prepared labeling media to the respective wells.
-
Incubation: Incubate the cells for 24-72 hours under standard culture conditions (37°C, 5% CO2).
-
Cell Harvest: After incubation, wash the cells twice with ice-cold PBS. The cells are now ready for lysis and downstream analysis.
Analysis by Flow Cytometry
This method quantifies the level of cell-surface azide labeling.
Materials:
-
Metabolically labeled cells
-
PBS with 1% Bovine Serum Albumin (BSA)
-
DBCO-functionalized fluorescent dye (e.g., DBCO-FITC, DBCO-Cy5)
-
Flow cytometer
Procedure:
-
Harvest Cells: Harvest the labeled cells using a non-enzymatic method (e.g., gentle scraping or EDTA-based dissociation solution) and wash twice with cold PBS.
-
Click Reaction: Resuspend the cells in PBS containing the DBCO-functionalized fluorescent dye (e.g., 20-50 µM). Incubate for 30-60 minutes at 37°C or room temperature, protected from light. This reaction, a strain-promoted azide-alkyne cycloaddition (SPAAC), attaches the fluorophore to the azide-labeled glycans.
-
Washing: Wash the cells three times with flow cytometry staining buffer (e.g., PBS with 1% BSA) to remove excess dye.
-
Analysis: Resuspend the cells in an appropriate volume of staining buffer and analyze them on a flow cytometer. Use unlabeled cells as a negative control to set the gate for positive fluorescence.
Analysis by Western Blot
This method detects total azide-labeled glycoproteins in cell lysates.
Materials:
-
Metabolically labeled cells
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
DBCO-biotin
-
Streptavidin-HRP conjugate
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse the harvested cells in a suitable lysis buffer on ice. Clarify the lysate by centrifugation and determine the protein concentration.
-
Click Reaction: To a normalized amount of protein lysate from each condition, add DBCO-biotin (e.g., 100 µM final concentration). Incubate for 1-2 hours at room temperature.
-
SDS-PAGE and Transfer: Separate the biotinylated proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Detection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with Streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour.
-
Wash the membrane extensively with TBST.
-
Incubate the membrane with a chemiluminescent substrate and detect the signal using an imaging system.
-
Visualizing the Pathways and Workflows
To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated.
References
- 1. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00010A [pubs.rsc.org]
- 2. 4-Deoxy-4-fluoro-GalNAz (4FGalNAz) Is a Metabolic Chemical Reporter of O-GlcNAc Modifications, Highlighting the Notable Substrate Flexibility of O-GlcNAc Transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validating Ac4GalNAz Incorporation: A Comparative Guide to Using GalNAc as a Competitor
In the realm of chemical biology and glycobiology, the metabolic labeling of glycans with azide-functionalized sugars has become an indispensable tool for visualizing and characterizing glycosylation. Peracetylated N-azidoacetylgalactosamine (Ac4GalNAz) is a widely used metabolic label for studying O-GalNAc glycosylation, a critical post-translational modification implicated in a host of cellular processes and diseases.[1] However, ensuring the specific incorporation of this compound through the intended metabolic pathway is paramount for the accurate interpretation of experimental results. This guide provides a comprehensive comparison and detailed protocols for validating this compound incorporation by using its natural counterpart, N-acetylgalactosamine (GalNAc), as a direct competitor.
The Principle of Competitive Inhibition
The validation of this compound incorporation relies on the principle of competitive inhibition. This compound is designed to hijack the cell's natural GalNAc salvage pathway. Once inside the cell, esterases remove the acetyl groups, yielding GalNAz. This modified sugar is then converted to UDP-GalNAz and utilized by glycosyltransferases to be incorporated into nascent glycoproteins.[2]
By co-incubating cells with an excess of the natural monosaccharide GalNAc, the metabolic machinery becomes saturated with the endogenous substrate. This competition for the active sites of the enzymes in the GalNAc salvage pathway effectively reduces the metabolic conversion and subsequent incorporation of this compound. A significant reduction in the azide-dependent signal in the presence of excess GalNAc serves as strong evidence that this compound is being metabolized through the bona fide GalNAc pathway.
Comparative Data: this compound Incorporation With and Without GalNAc Competition
The efficacy of GalNAc as a competitor for this compound incorporation can be quantitatively assessed using techniques such as flow cytometry or Western blotting, where the azide handle is detected via click chemistry. The data presented below, summarized from studies in Chinese Hamster Ovary (CHO) cells, demonstrates a clear dose-dependent inhibition of this compound incorporation by GalNAc.
| Treatment Condition | Concentration of this compound | Concentration of GalNAc | Relative Mean Fluorescence Intensity (MFI) (%) |
| Untreated Control | - | - | 0 |
| This compound Only | 50 µM | - | 100 |
| Competition | 50 µM | 0.5 mM | Significantly Reduced |
| Competition | 50 µM | 5 mM | ~0-5 |
Data is representative and compiled from typical results observed in the field.[2][3] A near-complete inhibition of the fluorescence signal at a 5 mM concentration of GalNAc confirms that this compound metabolism is indeed occurring through the GalNAc salvage pathway.[2] In contrast, other monosaccharides like galactose (Gal) show no significant competitive effect, further highlighting the specificity of the pathway.
Experimental Protocols
Here, we provide a detailed protocol for a typical competition experiment to validate Ac4GalNAc incorporation using flow cytometry.
Materials
-
Cells of interest (e.g., CHO, HeLa, Jurkat)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
N-acetylgalactosamine (GalNAc) (stock solution in sterile water or PBS)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Click chemistry reagents (e.g., copper(II) sulfate, a reducing agent like sodium ascorbate, and an alkyne-fluorophore conjugate)
-
Flow cytometer
Procedure
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the experiment.
-
Metabolic Labeling:
-
For the positive control, add this compound to the culture medium to a final concentration of 50 µM.
-
For the competition sample, add both this compound to a final concentration of 50 µM and GalNAc to a final concentration of 5 mM.
-
For the negative control, add only the vehicle (e.g., DMSO).
-
Incubate the cells for 24-48 hours under standard cell culture conditions.
-
-
Cell Harvesting and Fixation:
-
Gently wash the cells with PBS.
-
Harvest the cells using a method appropriate for your cell type (e.g., trypsinization for adherent cells).
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Permeabilization:
-
Resuspend the cells in permeabilization buffer and incubate for 10 minutes.
-
Wash the cells twice with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail according to the manufacturer's instructions, containing the copper catalyst, reducing agent, and the alkyne-fluorophore.
-
Resuspend the cells in the click reaction cocktail and incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in flow cytometry buffer (e.g., PBS with 1% BSA).
-
Analyze the fluorescence intensity of the cells using a flow cytometer. Compare the mean fluorescence intensity of the this compound-only sample to the competition sample.
-
Visualizing the Experimental Workflow and Metabolic Pathway
To further clarify the experimental logic and the underlying biological processes, the following diagrams have been generated.
Caption: Experimental workflow for the GalNAc competition assay.
Caption: Metabolic pathway of this compound and competitive inhibition by GalNAc.
Conclusion
The use of GalNAc as a competitor is a straightforward and robust method to validate the specific incorporation of this compound through the desired metabolic pathway. By demonstrating a significant reduction in signal upon co-incubation with excess natural substrate, researchers can confidently attribute their findings to the targeted O-GalNAc glycosylation machinery. This validation step is crucial for the integrity of studies employing this compound for glycan analysis, ensuring that the insights gained are both accurate and reliable.
References
Confirming the Ac4GalNAz Metabolic Pathway: A Comparative Guide to GlcNAc Competition Assays
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of experimental approaches to validate the metabolic pathway of N-azidoacetylgalactosamine-tetraacylated (Ac4GalNAz) using N-acetylglucosamine (GlcNAc) as a competitive inhibitor. This guide includes supporting experimental data, detailed protocols, and visual diagrams to facilitate a deeper understanding of this critical validation step in metabolic glycoengineering.
This compound is a widely used chemical tool for metabolic labeling of glycans. Its cell-permeable nature allows it to enter cells and be processed by the salvage pathway for N-acetylgalactosamine (GalNAc), leading to the incorporation of an azide-tagged GalNAc analog (GalNAz) into glycoproteins. However, a crucial aspect of its metabolism is the potential for epimerization of its downstream product, UDP-GalNAz, to UDP-GlcNAz by the enzyme UDP-galactose 4-epimerase (GALE).[1] This conversion allows this compound to also serve as a metabolic precursor for labeling glycans that naturally contain GlcNAc, such as O-GlcNAcylated proteins.
To confirm the specific incorporation of this compound into the GalNAc metabolic pathway and to investigate the extent of its crossover into the GlcNAc pathway, a competition assay using an excess of natural GlcNAc is a critical experiment. This guide details the principles, protocols, and data interpretation for such an assay.
The Principle of GlcNAc Competition
The competition assay is based on the principle of substrate competition. By providing an excess of the natural monosaccharide GlcNAc, it will compete with the metabolic precursors of this compound for the enzymes involved in the GlcNAc salvage pathway and subsequent glycosylation steps. A significant reduction in the azide-dependent signal in the presence of excess GlcNAc provides strong evidence that this compound, at least in part, enters the GlcNAc metabolic pathway. Similarly, competition with excess GalNAc can be used to confirm entry into the GalNAc salvage pathway.[2][3][4][5]
Experimental Data: Quantitative Analysis of GlcNAc Competition
Several studies have quantified the effect of GlcNAc competition on this compound metabolic labeling. The data is typically generated using techniques such as flow cytometry or quantitative western blotting, which measure the fluorescence intensity or band intensity corresponding to the incorporated azide-tagged sugar.
Table 1: Effect of GlcNAc and GalNAc Competition on this compound Labeling in CHO Cells
| Competitor | Competitor Concentration (mM) | Mean Fluorescence Intensity (Arbitrary Units) | % Inhibition |
| None (this compound only) | 0 | ~180 | 0% |
| GlcNAc | 0.5 | ~150 | ~17% |
| GlcNAc | 1.0 | ~120 | ~33% |
| GlcNAc | 2.5 | ~90 | ~50% |
| GlcNAc | 5.0 | ~70 | ~61% |
| GalNAc | 0.5 | ~120 | ~33% |
| GalNAc | 1.0 | ~80 | ~56% |
| GalNAc | 2.5 | ~40 | ~78% |
| GalNAc | 5.0 | < 20 | > 89% |
Data adapted from a study on CHO cells treated with 50 µM this compound.
Table 2: Competition of this compound and Ac4GlcNAz Labeling with Natural Sugars in GALE-KO K-562 Cells
| Azido Sugar | Competitor | Competitor Concentration (mM) | Normalized Fluorescence Intensity |
| This compound (10 µM) | None | 0 | 1.0 |
| This compound (10 µM) | GalNAc | 1 | ~0.4 |
| This compound (10 µM) | GlcNAc | 1 | ~1.0 |
| Ac4GlcNAz (10 µM) | None | 0 | 1.0 |
| Ac4GlcNAz (10 µM) | GalNAc | 1 | ~1.0 |
| Ac4GlcNAz (10 µM) | GlcNAc | 1 | ~0.2 |
Data adapted from a study using GALE-knockout K-562 cells, highlighting the specificity of competition.
Experimental Protocols
This section provides a detailed protocol for a GlcNAc competition assay to confirm the metabolic pathway of this compound.
Materials
-
Cells of interest (e.g., CHO, HeLa, Jurkat)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
N-acetylglucosamine (GlcNAc) (stock solution in sterile water or PBS)
-
N-acetylgalactosamine (GalNAc) (stock solution in sterile water or PBS) as a positive control for competition
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Click chemistry reagents (e.g., alkyne-fluorophore or alkyne-biotin)
-
Instrumentation for analysis (e.g., flow cytometer, fluorescence microscope, or Western blot imaging system)
Procedure
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase (typically 50-70% confluency) at the time of treatment.
-
Preparation of Competition Media: Prepare cell culture media containing a fixed concentration of this compound (e.g., 25-50 µM) and a range of concentrations of the competitor sugar (GlcNAc or GalNAc). A typical range for the competitor is 0.5 mM to 5 mM. Include a control group with this compound only and a vehicle control (DMSO).
-
Metabolic Labeling and Competition:
-
Remove the existing medium from the cells.
-
Add the prepared competition media to the respective wells.
-
Incubate the cells for a period sufficient for metabolic incorporation, typically 24-72 hours.
-
-
Cell Harvesting and Lysis:
-
Wash the cells twice with ice-cold PBS to remove unincorporated sugars.
-
Harvest the cells (e.g., by trypsinization or scraping).
-
Lyse the cells using an appropriate lysis buffer.
-
Quantify the protein concentration of the lysates.
-
-
Click Chemistry Reaction:
-
To an equal amount of protein from each sample, add the click chemistry reaction cocktail containing the alkyne-functionalized detection probe (e.g., a fluorophore for direct detection or biotin for subsequent detection with streptavidin).
-
Incubate the reaction according to the manufacturer's protocol (typically 1 hour at room temperature).
-
-
Analysis:
-
Flow Cytometry: If a fluorescent probe was used on intact cells, analyze the fluorescence intensity of the cell population.
-
In-Gel Fluorescence/Western Blot: If cell lysates were used, separate the proteins by SDS-PAGE. Visualize the labeled proteins by in-gel fluorescence scanning or by Western blot using streptavidin-HRP and a chemiluminescent substrate. Quantify the band intensities.
-
Visualizing the Metabolic Pathways and Competition
The following diagrams, generated using the DOT language, illustrate the metabolic pathway of this compound and the mechanism of GlcNAc competition.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. pnas.org [pnas.org]
- 3. benchchem.com [benchchem.com]
- 4. A metabolic labeling approach toward proteomic analysis of mucin-type O-linked glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00010A [pubs.rsc.org]
A Head-to-Head Comparison: Ac4GalNAz vs. Ac4ManNAz for Sialic Acid Labeling
For researchers, scientists, and drug development professionals navigating the complexities of metabolic glycoengineering, the choice of chemical reporter is paramount for achieving specific and efficient labeling of desired glycans. This guide provides an objective comparison of two commonly used azide-modified monosaccharides, Tetraacetylated N-azidoacetyl-D-galactosamine (Ac4GalNAz) and Tetraacetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz), with a specific focus on their application in sialic acid labeling.
This comparison delves into their distinct metabolic pathways, labeling efficiencies, and potential cellular impacts, supported by experimental data. Detailed protocols for their use in metabolic labeling are also provided to aid in experimental design and execution.
At a Glance: Key Performance Indicators
To facilitate a rapid comparison, the following table summarizes the key performance characteristics of this compound and Ac4ManNAz for sialic acid labeling based on published experimental data.
| Feature | Ac4ManNAz | This compound |
| Primary Labeling Target | Sialic acids (SiaNAz)[1] | Mucin-type O-glycans, O-GlcNAc modifications[1][2] |
| Specificity for Sialic Acid | High, direct precursor[3] | Low, indirect pathway[3] |
| Labeling Efficiency for Sialic Acid | Generally higher | Generally lower due to indirect metabolic route |
| Metabolic Pathway to Sialic Acid | Direct entry into the sialic acid biosynthetic pathway | Processed through the hexosamine pathway and requires enzymatic epimerization to enter the sialic acid pathway |
| Recommended Concentration Range | 10-50 µM | 25-75 µM |
| Potential Cytotoxicity | Low at optimal concentrations (e.g., 10 µM), but can impact cell proliferation and other functions at higher concentrations (>50 µM) | Generally low, but high concentrations can impact cell physiology |
Delving into the Metabolic Pathways
The utility and specificity of Ac4ManNAz and this compound for sialic acid labeling are intrinsically linked to their distinct metabolic routes within the cell.
Ac4ManNAz serves as a direct precursor for N-azidoacetylneuraminic acid (SiaNAz), an azide-modified sialic acid. Upon entering the cell, cytosolic esterases remove the acetyl groups, and the resulting ManNAz is processed by the sialic acid biosynthetic pathway. This direct conversion leads to efficient and specific incorporation of the azide label into sialoglycans on the cell surface and in secreted glycoproteins.
In contrast, this compound is primarily metabolized through the hexosamine and galactose pathways. After deacetylation to GalNAz, it is converted to UDP-GalNAz. While UDP-GalNAz is a substrate for glycosyltransferases that produce mucin-type O-glycans and O-GlcNAc modifications, it can also be epimerized by the enzyme UDP-galactose 4-epimerase (GALE) to UDP-GlcNAz. UDP-GlcNAz can then be converted to ManNAz, entering the sialic acid biosynthetic pathway. This indirect route makes this compound a less efficient and less specific precursor for sialic acid labeling compared to Ac4ManNAz.
Experimental Protocols
The following are generalized protocols for the metabolic labeling of cultured mammalian cells with Ac4ManNAz and this compound. It is crucial to optimize the concentration of the azide-sugar and the incubation time for each specific cell line and experimental goal to achieve sufficient labeling while minimizing potential cytotoxicity.
Protocol 1: Metabolic Labeling of Cultured Cells
Materials:
-
Ac4ManNAz or this compound stock solution (e.g., 10 mM in sterile DMSO)
-
Complete cell culture medium
-
Cultured mammalian cells
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Culture cells to the desired confluency (typically 60-80%) in the appropriate culture vessel.
-
Prepare Labeling Medium: Prepare the labeling medium by diluting the stock solution of Ac4ManNAz or this compound into the complete cell culture medium to the desired final concentration. For sialic acid labeling, a starting concentration of 10-50 µM for Ac4ManNAz is recommended. For this compound, a range of 25-75 µM is a common starting point.
-
Incubation: Remove the existing medium from the cells and replace it with the labeling medium.
-
Culture: Incubate the cells for 1-3 days under their normal growth conditions (e.g., 37°C, 5% CO2) to allow for metabolic incorporation of the azide-sugar into cellular glycans.
-
Washing: After incubation, aspirate the labeling medium and wash the cells twice with PBS to remove any unincorporated azide-sugar. The cells are now ready for subsequent analysis, such as bioorthogonal ligation with an alkyne- or phosphine-tagged reporter molecule (e.g., a fluorophore or biotin) via "click chemistry".
Protocol 2: Detection of Labeled Glycoproteins by Western Blot
Materials:
-
Metabolically labeled cells
-
Lysis buffer
-
Alkyne-biotin conjugate
-
Click chemistry reaction components (e.g., copper(I) catalyst and ligands for CuAAC)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse the metabolically labeled cells in an appropriate lysis buffer on ice.
-
Protein Quantification: Clarify the lysate by centrifugation and determine the protein concentration.
-
Click Chemistry Reaction: To a portion of the lysate, add the alkyne-biotin conjugate and perform the click reaction according to the manufacturer's instructions.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Streptavidin-HRP Incubation: Incubate the membrane with streptavidin-HRP conjugate in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane extensively with TBST.
-
Detection: Incubate the membrane with a chemiluminescent substrate and detect the signal using an appropriate imaging system.
References
Navigating Glycosylation Pathways: A Comparative Guide to Ac4GalNAz Cross-Reactivity
For researchers, scientists, and drug development professionals, the precise interrogation of glycosylation pathways is paramount. Metabolic labeling with sugar analogs offers a powerful tool for visualizing and identifying glycoproteins. However, the cross-reactivity of these probes can present a significant challenge. This guide provides an objective comparison of the widely used metabolic label, tetra-O-acetyl-N-azidoacetylgalactosamine (Ac4GalNAz), with more specific alternatives, supported by experimental data, to aid in the selection of the appropriate tool for your research needs.
This compound is a cell-permeable precursor designed for metabolic incorporation into mucin-type O-linked glycans. Once inside the cell, it is deacetylated and converted to UDP-GalNAz, the substrate for polypeptide N-acetylgalactosaminyltransferases (ppGalNAcTs) that initiate mucin-type O-glycosylation. However, the utility of this compound is complicated by its potential for metabolic cross-reactivity, primarily through the action of the UDP-galactose-4'-epimerase (GALE) enzyme.[1][2] GALE can interconvert UDP-GalNAz and UDP-N-azidoacetylglucosamine (UDP-GlcNAz), leading to the incorporation of the azide label into O-GlcNAc-modified proteins and other GlcNAc-containing glycans.[1][2] This off-target labeling can confound the interpretation of experimental results aimed at specifically studying mucin-type O-glycosylation.
Performance Comparison: this compound vs. Specific Probes
To address the cross-reactivity of this compound, alternative probes with improved specificity have been developed. One such probe is N-(S)-azidopropionylgalactosamine (GalNAzMe), which has a branched N-acylamide side chain that confers resistance to epimerization by GALE.[2] This structural modification significantly enhances its specificity for O-GalNAc glycans.
Quantitative Data Summary
The following table summarizes the comparative labeling efficiency and specificity of this compound and GalNAzMe based on flow cytometry analysis in K-562 cells.
| Reagent | Cell Line | Method of Analysis | Key Finding | Reference |
| This compound | K-562 | Flow Cytometry | Higher overall cell surface labeling intensity compared to GalNAzMe, but with significant cross-reactivity. | |
| GalNAzMe | K-562 | Flow Cytometry | Moderate glycoprotein labeling efficiency with high specificity for O-GalNAc glycans; not susceptible to GALE-mediated epimerization. | |
| Ac4GlcNAz | K-562 | Flow Cytometry | Used as a control for O-GlcNAc labeling. |
Visualizing the Metabolic Pathways
The metabolic fates of this compound and the more specific probe GalNAzMe are depicted in the following diagrams.
Experimental Protocols
To aid researchers in assessing the cross-reactivity of this compound and validating the specificity of their labeling experiments, we provide the following detailed protocols.
Protocol 1: Metabolic Labeling and Click Chemistry Detection
This protocol outlines the general procedure for metabolic labeling of cultured cells with this compound followed by detection of incorporated azide groups using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).
Materials:
-
Cultured mammalian cells
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
For CuAAC:
-
Alkyne-fluorophore or alkyne-biotin probe
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
-
For SPAAC (live-cell imaging):
-
Cyclooctyne-fluorophore probe (e.g., DBCO-fluorophore)
-
Procedure:
-
Metabolic Labeling:
-
Seed cells in the desired culture vessel and grow to 50-70% confluency.
-
Prepare labeling medium by diluting the this compound stock solution into complete culture medium to a final concentration of 25-75 µM.
-
Remove the existing medium and replace it with the labeling medium.
-
Incubate cells for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Harvesting and Lysis (for CuAAC):
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in an appropriate lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
-
Click Chemistry Reaction (CuAAC):
-
Prepare the CuAAC reaction cocktail by sequentially adding CuSO4, THPTA, alkyne probe, and freshly prepared sodium ascorbate to the cell lysate.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
Proceed with downstream analysis (e.g., in-gel fluorescence, affinity purification).
-
-
Live-Cell Imaging (SPAAC):
-
Wash this compound-labeled cells with fresh culture medium.
-
Add the cyclooctyne-fluorophore probe to the culture medium at a final concentration of 10-50 µM.
-
Incubate for 30-60 minutes at 37°C.
-
Wash cells to remove excess probe and image using fluorescence microscopy.
-
Protocol 2: Mass Spectrometric Analysis of Labeled Glycoproteins
Mass spectrometry (MS) is a powerful technique for identifying and quantifying labeled glycoproteins and mapping glycosylation sites.
Procedure:
-
Metabolic Labeling and Cell Lysis: Follow steps 1 and 2 from Protocol 1.
-
Click Chemistry with Biotin Probe: Perform CuAAC using an alkyne-biotin probe.
-
Affinity Purification:
-
Incubate the biotinylated cell lysate with streptavidin-conjugated beads to capture the labeled glycoproteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in a digestion buffer and add a protease (e.g., trypsin).
-
Incubate overnight at 37°C to digest the captured proteins into peptides.
-
-
Peptide Elution and Desalting: Elute the glycopeptides from the beads and desalt them using a C18 StageTip.
-
LC-MS/MS Analysis: Analyze the desalted glycopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify the glycopeptides and map the glycosylation sites based on the mass shift of the remnant tag.
Protocol 3: Validation of Labeling Specificity
To differentiate between mucin-type O-glycan and O-GlcNAc labeling, the following validation experiments can be performed.
A. GALE Knockout (KO) Cell Lines: Using a cell line deficient in GALE will prevent the epimerization of UDP-GalNAz to UDP-GlcNAz. In these cells, this compound labeling should be restricted to O-GalNAc-containing glycans. Comparing the labeling pattern in wild-type and GALE KO cells can reveal the extent of cross-reactivity.
B. Competition Experiments: Co-incubation of cells with this compound and an excess of the natural sugars, GalNAc or GlcNAc, can help determine the metabolic pathways being utilized.
-
GalNAc competition: Should reduce labeling of mucin-type O-glycans.
-
GlcNAc competition: Should reduce labeling of O-GlcNAc and other GlcNAc-containing glycans.
C. Chemoenzymatic Removal of O-GlcNAc: Treatment of cell lysates with an O-GlcNAcase (OGA) enzyme will specifically remove O-GlcNAc modifications. A decrease in the signal from this compound-labeled proteins after OGA treatment indicates the presence of O-GlcNAz cross-reactivity. A bacterial analog, CpOGA, can also be used and is reported to have potent and specific activity.
Procedure for OGA Treatment:
-
Lyse this compound-labeled cells in a suitable buffer.
-
Treat the lysate with recombinant OGA or CpOGA according to the manufacturer's instructions. A typical reaction may involve incubation at 37°C for 1-4 hours.
-
As a negative control, perform a parallel reaction without the OGA enzyme.
-
Analyze the treated and control lysates by in-gel fluorescence or western blot to assess the change in the azide-dependent signal.
Conclusion
This compound is a valuable tool for metabolic labeling of O-linked glycoproteins. However, its cross-reactivity due to the epimerization of UDP-GalNAz to UDP-GlcNAz necessitates careful experimental design and validation. For studies requiring high specificity for mucin-type O-glycans, alternative probes such as GalNAzMe, which are resistant to epimerization, are recommended. By employing the comparative data and detailed protocols provided in this guide, researchers can make informed decisions about the most appropriate tools and validation strategies for their specific research questions, leading to more accurate and reliable insights into the complex world of protein glycosylation.
References
Chemoenzymatic Labeling vs. Ac4GalNAz: A Comparative Guide to Glycoprotein Labeling
For researchers in glycoscience, cellular imaging, and drug development, the accurate labeling and detection of glycoproteins are paramount. Two prominent techniques have emerged as powerful tools for this purpose: chemoenzymatic labeling and metabolic labeling with N-azidoacetylgalactosamine (Ac4GalNAz). This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate strategy for their experimental needs.
While both methods enable the introduction of bioorthogonal chemical reporters onto glycoproteins, they differ fundamentally in their approach, specificity, and potential cellular impact. Chemoenzymatic labeling offers high specificity by utilizing enzymes to attach modified sugars to defined glycan structures on the cell surface. In contrast, this compound is a cell-permeable precursor that is metabolically incorporated into various glycans, offering a broader labeling profile but with potential for off-target effects. This guide will delve into these differences, providing a clear framework for experimental design.
At a Glance: Chemoenzymatic Labeling vs. This compound
The following table summarizes the key characteristics of chemoenzymatic labeling and this compound-based metabolic labeling. It is important to note that direct head-to-head quantitative comparisons are not extensively available in the literature; therefore, some of the quantitative values presented here are synthesized based on the qualitative descriptions and principles reported in various studies.
| Feature | Chemoenzymatic Labeling | This compound Metabolic Labeling |
| Principle | Enzymatic transfer of a modified sugar from a nucleotide donor to a specific glycan acceptor on the cell surface by a recombinant glycosyltransferase. | Metabolic incorporation of a cell-permeable azido-sugar analog into nascent glycans through the cell's own biosynthetic pathways. |
| Specificity | High. Dependent on the specificity of the glycosyltransferase used (e.g., ST6Gal1 for α2-6 linked sialic acids on N-glycans). | Moderate to low. This compound can be epimerized to Ac4GlcNAz, leading to labeling of both O-GalNAc and O-GlcNAc-containing glycoproteins, as well as N-glycans. |
| Labeling Efficiency | High for accessible sites, but dependent on enzyme and substrate concentrations. | Variable, dependent on cell type, metabolic activity, and incubation time. |
| Cell Viability | Generally high, as it's an extracellular reaction with short incubation times. | Can be affected, especially at high concentrations of this compound, which can exhibit cytotoxicity. |
| Experimental Time | Short (typically 30-60 minutes for the labeling reaction). | Long (requires 24-72 hours of incubation for metabolic incorporation). |
| Typical Concentration | 50-500 µM of nucleotide-sugar donor; 10-100 µg/mL of enzyme. | 10-100 µM of this compound in cell culture medium. |
| Pros | - Highly specific for target glycan structures.- Rapid labeling.- Minimal perturbation to cellular metabolism. | - Labels intracellular and cell-surface glycoproteins.- Does not require purified enzymes.- Can be used to study glycan dynamics. |
| Cons | - Limited to cell-surface labeling.- Requires purified, active glycosyltransferases and nucleotide-sugar donors.- May not label all potential sites due to steric hindrance. | - Potential for off-target labeling.- Can be cytotoxic at high concentrations.- Long incubation times required. |
Experimental Methodologies
Chemoenzymatic Labeling of Cell-Surface Sialoglycoproteins
This protocol describes the labeling of terminal β-galactose residues on the cell surface using a recombinant sialyltransferase (e.g., ST6Gal1) and a CMP-sialic acid analog bearing an azide group.
Materials:
-
Cells of interest (e.g., CHO cells)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Recombinant ST6Gal1
-
CMP-Neu5Az (CMP-N-azidoacetylneuraminic acid)
-
Reaction buffer (e.g., PBS with 1 mM MnCl2)
-
Alkyne-fluorophore (e.g., DBCO-488) for click chemistry
-
Flow cytometer or fluorescence microscope
Protocol:
-
Cell Culture: Culture cells to 80-90% confluency in a suitable format (e.g., 6-well plate).
-
Cell Preparation: Gently wash the cells twice with cold PBS.
-
Labeling Reaction: Prepare the labeling solution by adding ST6Gal1 (e.g., 50 µg/mL) and CMP-Neu5Az (e.g., 100 µM) to the reaction buffer.
-
Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells three times with cold PBS to remove unreacted reagents.
-
Click Chemistry: Incubate the cells with an alkyne-fluorophore (e.g., 10 µM DBCO-488) in PBS for 30-60 minutes at room temperature, protected from light.
-
Final Wash: Wash the cells three times with cold PBS.
-
Analysis: Analyze the labeled cells by flow cytometry or fluorescence microscopy.
Metabolic Labeling with this compound
This protocol outlines the metabolic incorporation of this compound into cellular glycoproteins.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Alkyne-fluorophore for click chemistry
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE and Western blotting reagents or flow cytometer
Protocol:
-
Cell Seeding: Seed cells in a culture dish and allow them to adhere and reach 50-70% confluency.
-
Metabolic Labeling: Add this compound to the culture medium to a final concentration of 25-50 µM.
-
Incubate the cells for 24-72 hours under standard cell culture conditions.
-
Cell Harvesting:
-
For flow cytometry of surface labeling: Gently detach cells and proceed to click chemistry.
-
For total cellular labeling: Wash cells with PBS and lyse with cell lysis buffer.
-
-
Click Chemistry:
-
For live cells: Follow steps 6-7 from the chemoenzymatic labeling protocol.
-
For cell lysates: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an alkyne-fluorophore.
-
-
Analysis:
-
Analyze labeled cells by flow cytometry.
-
Analyze labeled lysates by SDS-PAGE and in-gel fluorescence scanning, or by subsequent Western blot analysis.
-
Cell Viability Assessment (MTT Assay)
This protocol can be used to assess the cytotoxicity of the labeling methods.
Materials:
-
Cells treated with either labeling method and appropriate controls
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate reader
Protocol:
-
After the labeling incubation period, remove the labeling medium.
-
Add 10 µL of MTT solution to each well containing 100 µL of fresh medium.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate for an additional 4 hours at 37°C or overnight.
-
Measure the absorbance at 570 nm using a plate reader.
Visualizing the Workflows and Pathways
To better understand the processes involved, the following diagrams illustrate the experimental workflows and the metabolic pathway of this compound.
A Comparative Guide to Mass Spectrometry Analysis for Validating Ac4GalNAz-Labeled Glycoproteins
For researchers, scientists, and drug development professionals navigating the complexities of protein glycosylation, this guide offers a comprehensive comparison of mass spectrometry-based validation of Ac4GalNAz-labeled glycoproteins against alternative methods. The study of O-linked N-acetylgalactosamine (O-GalNAc) glycosylation, a critical post-translational modification, is greatly enhanced by metabolic labeling with N-azidoacetylgalactosamine (this compound), which introduces a bioorthogonal azide handle into cellular glycoproteins.[1] This allows for their selective enrichment and identification. This guide provides an objective analysis of this technique's performance, supported by experimental data and detailed protocols.
Performance Comparison of Glycoprotein Analysis Methods
The selection of a validation method for glycoprotein analysis is critical and depends on the specific research question, available resources, and the desired level of detail. The following table summarizes the key performance characteristics of mass spectrometry analysis of this compound-labeled glycoproteins compared to two common alternatives: chemoenzymatic labeling and lectin affinity chromatography.
| Feature | Mass Spectrometry of this compound-Labeled Glycoproteins | Chemoenzymatic Labeling | Lectin Affinity Chromatography |
| Principle | In vivo incorporation of an azide-modified sugar followed by bioorthogonal chemistry and mass spectrometry.[1][2] | In vitro enzymatic transfer of a tagged sugar to specific glycan structures.[1] | Enrichment of glycoproteins based on the specific binding of lectins to carbohydrate structures.[1] |
| Site-Specific Information | Direct identification of glycosylation sites by MS/MS of enriched glycopeptides. | Direct identification of labeled sites. | Indirect; requires further analysis (e.g., MS/MS) to pinpoint specific sites on enriched proteins. |
| In Vivo Capability | Yes, allows for labeling in living cells and organisms. | No, performed on isolated proteins or cell lysates. | No, performed on isolated proteins or cell lysates. |
| Specificity | High, due to the bioorthogonal nature of the azide handle. However, potential for metabolic conversion of GalNAz to other sugars exists. | High, dependent on the specificity of the glycosyltransferase used. | Variable, dependent on the specificity of the lectin for its target glycan. Cross-reactivity can occur. |
| Sensitivity | High, especially when coupled with enrichment strategies. | High, but limited to the efficiency of the enzymatic reaction. | Moderate to high, dependent on the affinity of the lectin and the abundance of the target glycan. |
| Throughput | High-throughput identification of hundreds to thousands of glycoproteins is possible. | Lower throughput, often focused on specific proteins or protein complexes. | Moderate throughput, suitable for enriching classes of glycoproteins. |
| Coverage | Can provide broad coverage of the glycoproteome. | Limited to glycoproteins that are substrates for the specific enzyme used. | Biased towards glycoproteins recognized by the chosen lectins. |
Experimental Workflows and Signaling Pathways
Understanding the underlying processes is crucial for successful experimental design and data interpretation. The following diagrams illustrate the metabolic pathway of this compound incorporation and the general experimental workflow for mass spectrometry-based analysis.
Detailed Experimental Protocols
Accurate and reproducible results are contingent on meticulous experimental execution. The following are detailed protocols for the key methods discussed.
Protocol 1: Mass Spectrometry Analysis of this compound-Labeled Glycoproteins
1. Metabolic Labeling with this compound:
-
Culture cells to the desired confluency in standard growth medium.
-
Supplement the growth medium with 25-50 µM this compound and incubate for 24-72 hours. Optimal concentration and incubation time should be determined empirically for each cell type.
-
Harvest cells and wash with ice-cold PBS to remove unincorporated this compound.
2. Cell Lysis:
-
Lyse the cell pellet in a buffer containing protease inhibitors (e.g., RIPA buffer).
-
Clarify the lysate by centrifugation to remove cellular debris.
3. Bioorthogonal Ligation (Click Chemistry):
-
To the cell lysate, add an alkyne-biotin probe, a copper(I) catalyst (e.g., CuSO4 and a reducing agent like sodium ascorbate), and a copper chelator (e.g., TBTA).
-
Incubate the reaction for 1-2 hours at room temperature.
4. Enrichment of Biotinylated Glycoproteins:
-
Add streptavidin-coated magnetic beads to the lysate and incubate for 1 hour at 4°C with rotation to capture the biotinylated glycoproteins.
-
Wash the beads extensively with high-salt and detergent-containing buffers to remove non-specifically bound proteins.
5. On-Bead Digestion:
-
Resuspend the streptavidin beads in a digestion buffer (e.g., ammonium bicarbonate).
-
Reduce disulfide bonds with DTT and alkylate with iodoacetamide.
-
Add a protease such as trypsin and incubate overnight at 37°C.
6. Peptide Elution and Desalting:
-
Collect the supernatant containing the digested peptides.
-
Desalt the peptides using a C18 StageTip or a similar solid-phase extraction method.
7. LC-MS/MS Analysis and Data Analysis:
-
Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use specialized software to search the MS/MS data against a protein sequence database to identify the glycopeptides. The search parameters should account for the mass shift corresponding to the remnant of the GalNAz-biotin tag on the glycosylated amino acid.
Protocol 2: Chemoenzymatic Labeling
1. Protein Preparation:
-
Purify the protein of interest or prepare a cell lysate.
2. Enzymatic Reaction:
-
Incubate the protein sample with a specific glycosyltransferase (e.g., a mutant galactosyltransferase) and a tagged sugar donor (e.g., UDP-Gal-azide or UDP-Gal-alkyne).
-
The reaction conditions (buffer, temperature, incubation time) will depend on the specific enzyme used.
3. Bioorthogonal Ligation:
-
Perform a click chemistry reaction to attach a reporter molecule (e.g., biotin or a fluorophore) to the tagged sugar.
4. Analysis:
-
Analyze the labeled protein by SDS-PAGE and Western blot, or proceed with enrichment and mass spectrometry for site identification.
Protocol 3: Lectin Affinity Chromatography
1. Lectin Column Preparation:
-
Select a lectin or a combination of lectins with specificity for the glycans of interest (e.g., Wheat Germ Agglutinin (WGA) for GlcNAc and sialic acid).
-
Couple the lectin(s) to a solid support (e.g., agarose beads) to create an affinity column.
2. Sample Preparation and Loading:
-
Prepare a cell lysate or a protein mixture in a suitable binding buffer.
-
Load the sample onto the lectin column and allow it to bind.
3. Washing and Elution:
-
Wash the column extensively with the binding buffer to remove unbound proteins.
-
Elute the bound glycoproteins using a competitive sugar solution (e.g., N-acetylglucosamine for WGA).
4. Downstream Analysis:
-
The eluted glycoproteins can be analyzed by SDS-PAGE, Western blot, or digested for mass spectrometry-based identification.
References
Safety Operating Guide
Navigating the Disposal of Ac4GalNAz: A Procedural Guide for Laboratory Professionals
For researchers and scientists utilizing N-azidoacetylgalactosamine-tetraacylated (Ac4GalNAz) in drug development and glycobiology, adherence to proper disposal protocols is paramount for laboratory safety and environmental stewardship. While this compound is not classified as a hazardous substance under certain European regulations for small quantities, it is critical to handle its disposal with the rigor appropriate for a research-grade chemical.[1] This guide provides a comprehensive overview of the recommended disposal procedures for this compound, ensuring the safety of laboratory personnel and compliance with institutional guidelines.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is essential to be equipped with the appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. All handling of this compound, particularly during disposal preparation, should be conducted within a chemical fume hood or a well-ventilated area to minimize the risk of inhalation.
Key Physicochemical Properties of this compound
A thorough understanding of the properties of this compound is fundamental to its safe handling and disposal. The following table summarizes its key characteristics:
| Property | Value |
| Molecular Formula | C16H22N4O10[2][3][4] |
| Molecular Weight | 430.37 g/mol [2] |
| Appearance | White to off-white or grey amorphous solid |
| Solubility | Soluble in DMSO, DMF, Methanol, THF, Chloroform |
| Storage Conditions | Store at -20°C, desiccated |
| Stability | At least 12 months at -20°C |
Step-by-Step Disposal Procedure for this compound
The disposal of this compound should always be in accordance with your institution's chemical hygiene plan and local regulations. The following steps provide a general framework for its proper disposal:
1. Waste Identification and Segregation:
-
Solid this compound: Unused or expired pure this compound should be treated as chemical waste.
-
Solutions Containing this compound: Solutions of this compound, such as those dissolved in DMSO for cell culture, must be handled as chemical waste. It is crucial not to mix these solutions with other solvent waste streams unless their compatibility has been verified.
-
Contaminated Labware: Any labware, including pipette tips, vials, and gloves, that has come into contact with this compound should be segregated as solid chemical waste.
2. Containerization:
-
Solid Waste: Place pure this compound and any contaminated solid materials into a designated, leak-proof hazardous waste container that is clearly labeled. The container material must be compatible with the chemical.
-
Liquid Waste: Collect all solutions containing this compound in a sealable, chemical-resistant container. This container should be clearly labeled with its contents, including the concentration of this compound and the solvent used.
3. Labeling:
-
All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name ("N-azidoacetylgalactosamine-tetraacylated" or "this compound"), and the primary hazards (if identified by your institution). The concentration and solvent of liquid waste must also be specified.
4. Storage and Disposal:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure that incompatible waste types are segregated to prevent adverse chemical reactions.
-
Arrange for the collection of the chemical waste through your institution's Environmental Health and Safety (EHS) office.
Experimental Protocol for Spill Cleanup
In the event of a spill, the following protocol should be followed:
-
Containment: Isolate the spill area and absorb the spilled material using an inert absorbent such as sand or vermiculite.
-
Collection: Carefully sweep the absorbent material containing the spilled chemical into a designated solid chemical waste container.
-
Decontamination: Wipe the spill area with a suitable solvent like ethanol or isopropanol, followed by a thorough cleaning with soap and water.
-
Waste Disposal: All materials used in the cleanup process, including the absorbent and wipes, must be disposed of as solid chemical waste.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a secure research environment. Always consult your institution's specific safety and disposal guidelines to ensure full compliance.
References
Essential Safety and Operational Guide for Handling Ac4GalNAz
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety, handling, and disposal information for N-azidoacetylgalactosamine-tetraacylated (Ac4GalNAz), a key reagent in metabolic glycoprotein labeling. Adherence to these protocols is crucial for ensuring laboratory safety and experimental success.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, standard laboratory precautions should always be observed. The consistent recommendation across multiple safety data sheets is to employ basic personal protective equipment to minimize exposure and ensure a safe handling environment.[1]
-
Eye Protection: Wear safety glasses with side shields or chemical safety goggles to protect against accidental splashes.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or latex, are recommended to prevent skin contact.
-
Body Protection: A standard laboratory coat or suitable protective clothing should be worn to protect skin and clothing from spills.
-
Respiratory Protection: Under conditions of adequate ventilation, respiratory protection is generally not required.
Quantitative Safety and Physical Data
The following table summarizes key quantitative data for this compound, compiled from various suppliers.
| Property | Value |
| Molecular Formula | C₁₆H₂₂N₄O₁₀ |
| Molecular Weight | 430.37 g/mol |
| Appearance | White to off-white or grey amorphous solid |
| Solubility | Soluble in DMSO, DMF, Methanol, THF, Chloroform |
| Storage Conditions | Store at -20°C, desiccated |
| Shelf Life | At least 12 months at -20°C |
Experimental Protocol: Safe Handling and Preparation of this compound Stock Solution
The primary application of this compound is in the metabolic labeling of cells, often at concentrations between 25-75 µM.[2] The following protocol outlines the safe preparation of a stock solution.
Materials:
-
This compound solid
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (as listed above)
Procedure:
-
Preparation: Before opening, briefly centrifuge the vial of this compound to ensure all the powder is at the bottom of the container.
-
Don PPE: Put on your lab coat, gloves, and safety glasses.
-
Dissolving: Under a chemical fume hood, dissolve this compound in anhydrous DMSO to a final concentration of 10-50 mM. For example, to prepare a 50 mM stock solution, add 232.4 µL of DMSO to 5 mg of this compound.[1]
-
Mixing: Vortex the solution until the this compound is completely dissolved.
-
Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Operational Plan: Metabolic Labeling of Cultured Cells
This protocol describes the general procedure for the metabolic labeling of glycoproteins in cultured mammalian cells with this compound.
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and sub-confluent at the time of harvesting.
-
This compound Addition: Dilute the this compound stock solution in pre-warmed complete culture medium to the desired final concentration (typically 25-75 µM). Remove the existing medium from the cells and replace it with the this compound-containing medium.
-
Incubation: Incubate the cells for 24 to 72 hours under standard cell culture conditions (e.g., 37°C, 5% CO₂). The optimal incubation time will depend on the cell type and the turnover rate of the glycoproteins of interest.
-
Cell Harvesting: After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any unincorporated this compound.[1] The cells are now ready for lysis and subsequent analysis.
Disposal Plan
Proper disposal of this compound and associated waste is critical to maintaining a safe laboratory environment.
-
Unused Reagent: Unused or unwanted this compound should be disposed of as chemical waste in accordance with institutional and local regulations.
-
Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be collected in a designated hazardous waste container.
-
Liquid Waste: Liquid waste containing this compound, such as spent cell culture medium, should be collected and disposed of as chemical waste. Important: Azide-containing compounds can form explosive metal azides, particularly with lead and copper plumbing. Therefore, do not discard azide-containing waste down the drain.[1]
-
Empty Containers: Thoroughly rinse empty this compound containers with a suitable solvent (e.g., DMSO followed by ethanol) three times. The rinsate should be collected as hazardous waste. Once cleaned, the container can be disposed of as non-hazardous waste, or recycled if appropriate, after defacing the label.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the metabolic pathway of this compound and the experimental workflow for its use in glycoprotein labeling.
Caption: Metabolic pathway of this compound within a cell.
Caption: Experimental workflow for glycoprotein labeling.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
